molecular formula C5H8O2 B1293863 Dihydro-2H-pyran-3(4H)-one CAS No. 23462-75-1

Dihydro-2H-pyran-3(4H)-one

Cat. No.: B1293863
CAS No.: 23462-75-1
M. Wt: 100.12 g/mol
InChI Key: URUUZIAJVSGYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro-2H-pyran-3(4H)-one is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound Dihydro-2H-pyran-3(4H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dihydro-2H-pyran-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydro-2H-pyran-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUUZIAJVSGYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178015
Record name 2H-Pyran-3(4H)-one, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23462-75-1
Record name 2H-Pyran-3(4H)-one, dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-3(4H)-one, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-2H-pyran-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Introduction: Dihydro-2H-pyran-3(4H)-one is a saturated oxygen-containing heterocycle that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structural motif is a key component in the synthesis of a wide range of biologically active molecules.[1] This technical guide provides a comprehensive overview of its core properties, spectroscopic data, synthesis protocols, and applications, tailored for professionals in research and development.

Core Chemical & Physical Properties

Dihydro-2H-pyran-3(4H)-one is typically a clear liquid or a low-melting solid at room temperature.[2] The fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
CAS Number 23462-75-1[2][3]
Molecular Formula C₅H₈O₂[2][3]
Molecular Weight 100.12 g/mol [2][3]
IUPAC Name oxan-3-one[3]
Synonyms Tetrahydropyran-3-one, 3-Tetrahydropyranone[3][4]
Appearance Clear liquid[2]
Density 1.1 ± 0.1 g/cm³[5]
Boiling Point 176.0 ± 33.0 °C at 760 mmHg[5]
Flash Point 70.4 ± 18.9 °C[5]
Water Solubility Log10WS: -0.18 (Calculated)[4]
Octanol/Water Partition Coeff. logPoct/wat: 0.366 (Calculated)[4]

Spectroscopic Data

The structural characterization of Dihydro-2H-pyran-3(4H)-one is well-defined by various spectroscopic techniques. The ¹H NMR and ¹³C NMR data provide a clear fingerprint of the molecule, while mass spectrometry confirms its molecular weight.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolventReference
3.94s-H-2CDCl₃[1]
3.77t5.2H-6CDCl₃[1]
2.45t6.8H-4CDCl₃[1]
2.02quint6.0H-5CDCl₃[1]

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentSolventReference
207.5C-3 (C=O)CDCl₃[1]
74.5C-2CDCl₃[1]
65.9C-6CDCl₃[1]
37.4C-4CDCl₃[1]
24.8C-5CDCl₃[1]

Table 4: Mass Spectrometry Data

m/zIonIonization MethodReference
100[M]⁺Electron Ionization (EI)[1]
71[M - CHO]⁺Electron Ionization (EI)[1]
42[C₂H₂O]⁺Electron Ionization (EI)[1]

Synthesis and Reactivity

A practical and scalable four-step synthesis for Dihydro-2H-pyran-3(4H)-one starting from the readily available α-ketoglutaric acid has been reported, achieving an overall yield of 31%.[6][7][8] This method is suitable for multigram preparation as it relies on distillation for purification in all steps.[9]

Experimental Protocol: Synthesis from α-Ketoglutaric Acid[10]

Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate (5)

  • Dissolve α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (B129727) (1.2 L).

  • Add sulfuric acid (25 mL) to the solution.

  • Reflux the reaction mixture with stirring for 15-20 hours.

  • After cooling, carefully add saturated aqueous NaHCO₃ until gas evolution ceases.

  • Evaporate the mixture in vacuo and extract the residue with EtOAc (3x200 mL).

  • The crude product is purified by vacuum distillation to yield the diester (5) as a colorless oil (Yield: 90%).[9]

Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol (6)

  • To a suspension of LiAlH₄ (73 g) in dry THF (1.4 L), add a solution of diester (5) (205 g, 0.93 mol) in dry THF (450 mL) dropwise with effective stirring.

  • Process the reaction mixture to isolate the product.

  • Purify the crude product by vacuum distillation to yield the diol (6) as a colorless oil (Yield: 74%).[9]

Step 3: Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran (7)

  • Dissolve the diol (6) (96.8 g, 0.590 mol) in absolute THF (450 mL).

  • The pyran ring is closed via mesylation of the corresponding dianion.[9]

  • Purify the residue by vacuum distillation to yield the tetrahydropyran (B127337) derivative (7) as a colorless liquid (Yield: 47%).[9]

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one (1)

  • Dissolve the ketal (7) (23.5 g, 0.161 mol) in dry CH₂Cl₂ (80 mL).

  • Add this solution to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (B109758) (40 mL).

  • Stir the resulting mixture overnight and then evaporate in vacuo.

  • Triturate the residue with saturated aqueous NaHCO₃ (100 mL) and extract with CH₂Cl₂ (3x100 mL).

  • Dry the combined extracts over Na₂SO₄, evaporate, and distill in vacuo to yield the final product (1) as a colorless liquid (Yield: 99%).[9]

SynthesisWorkflow cluster_0 Synthesis of Dihydro-2H-pyran-3(4H)-one A α-Ketoglutaric acid B Dimethyl 2,2-dimethoxypentanedioate A->B HC(OMe)₃, H₂SO₄ MeOH, 90% Yield C 2,2-Dimethoxypentane-1,5-diol B->C LiAlH₄ THF, 74% Yield D 3,3-Dimethoxytetrahydro-2H-pyran C->D NaH, MsCl THF, 47% Yield E Dihydro-2H-pyran-3(4H)-one D->E TFA, CH₂Cl₂ 99% Yield

Synthetic pathway for Dihydro-2H-pyran-3(4H)-one.[9]

Applications in Research and Development

The utility of Dihydro-2H-pyran-3(4H)-one stems from its role as a key intermediate in the synthesis of more complex molecules across various industries.[2]

  • Pharmaceutical Development: This compound is a crucial precursor for a range of pharmaceuticals.[2] It has been utilized in the synthesis of α-amino acids, histamine (B1213489) H₃ receptor antagonists, modulators of the AMPA receptor, and inhibitors for thrombin and 5-lipoxygenase.[1][9]

  • Polymer Chemistry: It serves as a building block in the production of certain polymers.

  • Agrochemicals: The pyran scaffold is incorporated into various agrochemical formulations.[2]

  • Flavor and Fragrance: Its structural properties are leveraged in the creation of unique flavoring agents and fragrances.[2]

Applications center Dihydro-2H-pyran-3(4H)-one pharma Pharmaceutical Intermediates center->pharma polymers Polymer Chemistry center->polymers agro Agrochemicals center->agro flavor Flavor & Fragrance center->flavor bace BACE Inhibitors pharma->bace histamine Histamine H₃ Antagonists pharma->histamine thrombin Thrombin Inhibitors pharma->thrombin

Key application areas of Dihydro-2H-pyran-3(4H)-one.

Safety and Handling

Proper handling of Dihydro-2H-pyran-3(4H)-one is essential in a laboratory and industrial setting. The compound is associated with several hazard classifications.

Table 5: GHS Hazard Information

Hazard ClassCodeDescriptionReference
Acute Toxicity, OralH302Harmful if swallowed[3]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[10]
Specific Target Organ ToxicityH335May cause respiratory irritation[10]
Flammable LiquidsH225 / H226Highly flammable liquid and vapor[3][10]

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a chemical fume hood with appropriate exhaust ventilation.[5][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and protective laboratory clothing.[5][12]

  • Handling: Avoid contact with skin and eyes.[11] Wash thoroughly after handling.[5] Keep away from heat, sparks, open flames, and other ignition sources.[10][12]

  • Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and sealed in a dry environment, preferably at 0-8 °C.[2]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one

Introduction

Dihydro-2H-pyran-3(4H)-one, a saturated oxygen heterocycle, is a significant and versatile building block in the fields of medicinal chemistry and drug discovery.[1][2] Its conformationally restricted structure and the presence of a reactive ketone functionality make it an ideal starting material for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, spectroscopic profile, synthesis, and applications, tailored for professionals in chemical research and development. The utility of this compound has been demonstrated in the synthesis of various biologically active molecules, including α-amino acids, histamine (B1213489) H3 receptor antagonists, and thrombin inhibitors.[1][2]

Chemical Identity and Properties

Dihydro-2H-pyran-3(4H)-one is a cyclic ketone with a six-membered ring containing an oxygen atom. Its fundamental properties are summarized below.

Structure:

Caption: Synthetic pathway for Dihydro-2H-pyran-3(4H)-one.

Detailed Experimental Protocols

The following protocols are based on the synthetic scheme reported in the literature. [1][2] Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate

  • To a solution of dimethyl 2-oxopentanedioate (derived from α-ketoglutaric acid) in absolute methanol, add trimethyl orthoformate.

  • Carefully add a catalytic amount of sulfuric acid to the mixture.

  • Stir the reaction mixture, typically at room temperature, until the reaction is complete (monitored by TLC or GC).

  • Process the reaction mixture through an appropriate workup procedure, which usually involves neutralization, extraction with an organic solvent, and purification by distillation under reduced pressure to yield the diester product.

Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol (B2587225)

  • Prepare a suspension of a reducing agent, such as Lithium aluminum hydride (LiAlH₄), in a suitable anhydrous solvent (e.g., THF) in a reaction vessel under an inert atmosphere.

  • Slowly add a solution of dimethyl 2,2-dimethoxypentanedioate in the same solvent to the suspension, maintaining a controlled temperature (e.g., 0 °C).

  • After the addition is complete, allow the mixture to stir until the reduction is complete.

  • Quench the reaction carefully, followed by an aqueous workup to isolate the crude diol.

  • Purify the product, typically by vacuum distillation, to obtain the pure 2,2-dimethoxypentane-1,5-diol.

Step 3: Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran

  • Dissolve the 2,2-dimethoxypentane-1,5-diol in an anhydrous solvent like THF.

  • Treat the solution with a base to form the corresponding dianion.

  • Add a mesylating agent to convert the diol into a dimesylate intermediate.

  • The dimesylate undergoes intramolecular cyclization to form the pyran ring.

  • Isolate the crude product and purify by vacuum distillation.

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one

  • Dissolve the 3,3-dimethoxytetrahydro-2H-pyran in a dry solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Add this solution to a solution of trifluoroacetic acid (TFA) in dry dichloromethane.

  • Stir the resulting mixture overnight to ensure complete hydrolysis of the ketal.

  • Evaporate the solvent in vacuo.

  • Triturate the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane.

  • Dry the combined organic extracts over sodium sulfate (B86663) (Na₂SO₄), evaporate the solvent, and distill the residue under vacuum to yield the final product, Dihydro-2H-pyran-3(4H)-one.

Applications in Drug Development

The unique structural features of Dihydro-2H-pyran-3(4H)-one make it a valuable precursor in the synthesis of more complex molecules with therapeutic potential. Its applications include:

  • Synthesis of Novel Amino Acids: The ketone functionality can be elaborated to introduce nitrogen-containing groups, leading to the formation of non-proteinogenic α-amino acids, which are crucial components of peptidomimetics and other pharmaceuticals. [1][2]* Development of Receptor Antagonists: It has been utilized as a key intermediate in the synthesis of potent and selective histamine H₃ receptor antagonists, which have potential applications in treating neurological disorders. [1][2]* Enzyme Inhibitors: The tetrahydropyran (B127337) scaffold is present in various enzyme inhibitors. Dihydro-2H-pyran-3(4H)-one has served as a starting point for the development of thrombin inhibitors for anticoagulant therapies and 5-lipoxygenase inhibitors for treating inflammation. [1][2]* BACE Inhibitors: The compound is also used in the preparation of tetrahydropyran-2-yl chromans, which are highly selective inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. [3]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Dihydro-2H-pyran-3(4H)-one has the following hazard statements:

  • H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydro-2H-pyran-3(4H)-one, a versatile saturated oxygen heterocycle. Its importance as a building block in the synthesis of various biologically active molecules necessitates a thorough understanding of its structural characterization through modern spectroscopic techniques. This document presents key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Dihydro-2H-pyran-3(4H)-one, providing a quantitative reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one [1][2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.94s-H-2
3.77t5.2H-6
2.45t6.8H-4
2.02quint6.0H-5
Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one [1][2]

Chemical Shift (δ) ppmAssignment
207.5C-3 (C=O)
74.5C-2
65.9C-6
37.4C-4
24.8C-5
Solvent: CDCl₃
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Dihydro-2H-pyran-3(4H)-one [1][2]

m/zIonIonization Method
100[M]⁺Electron Ionization (EI)
71[M - CHO]⁺Electron Ionization (EI)
42[C₂H₂O]⁺Electron Ionization (EI)
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data for Dihydro-2H-pyran-3(4H)-one

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected Intensity
Ketone (C=O)Stretch~1715Strong
Ether (C-O-C)Asymmetric Stretch1050 - 1150Strong
Alkane (C-H)Stretch2850 - 3000Medium to Strong

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Dihydro-2H-pyran-3(4H)-one

A practical synthetic route starting from α-ketoglutaric acid has been reported.[2] The overall process involves four steps:

  • Ketal Ester Formation: α-Ketoglutaric acid is converted to dimethyl 2,2-dimethoxypentanedioate. This is achieved by reacting it with trimethyl orthoformate and sulfuric acid in absolute methanol.[2]

  • Reduction: The resulting ketal ester is reduced using a strong reducing agent like Lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as dry tetrahydrofuran (B95107) (THF) to yield 2,2-dimethoxypentane-1,5-diol.[2]

  • Cyclization: The diol undergoes cyclization. This can be achieved by converting the diol to a dimesylate followed by intramolecular cyclization to furnish 3,3-dimethoxytetrahydro-2H-pyran.[2]

  • Hydrolysis: The final step is the acidic hydrolysis of the 3,3-dimethoxytetrahydro-2H-pyran to yield the target compound, Dihydro-2H-pyran-3(4H)-one.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 500 MHz for proton and 125 MHz for carbon-13.[2] Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) downfield from an internal tetramethylsilane (B1202638) (TMS) standard.[2]

Mass Spectrometry (MS): Mass spectra were recorded using an Agilent 5890 Series II 5972 GCMS instrument with electron impact ionization (EI).[2]

Infrared (IR) Spectroscopy: IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A background spectrum of the clean ATR crystal is first recorded. A small amount of the liquid sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio over a spectral range of 4000 cm⁻¹ to 400 cm⁻¹.[3]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Characterization Start Starting Materials (e.g., α-ketoglutaric acid) Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Reaction Purification Purification (e.g., Distillation) Synthesis->Purification Crude Product Compound Pure Dihydro-2H-pyran-3(4H)-one Purification->Compound Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (EI) Compound->MS IR IR Spectroscopy (ATR-FTIR) Compound->IR Data Spectroscopic Data (Tables & Spectra) NMR->Data Structural Info MS->Data Molecular Weight & Fragmentation IR->Data Functional Groups

Caption: General workflow for synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-3(4H)-one from 3-Hydroxytetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dihydro-2H-pyran-3(4H)-one via the oxidation of 3-hydroxytetrahydropyran. Dihydro-2H-pyran-3(4H)-one is a valuable heterocyclic ketone building block in medicinal chemistry and drug development. This document details and compares three prominent oxidation methodologies: TEMPO-mediated oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. For each method, this guide presents detailed experimental protocols, discusses the reaction mechanisms, and summarizes key quantitative data to aid researchers in selecting the most suitable synthetic route for their applications.

Introduction

Dihydro-2H-pyran-3(4H)-one, a saturated six-membered heterocyclic ketone, is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural features allow for diverse chemical modifications, making it a valuable scaffold in the development of novel therapeutics. The most direct and common synthetic route to this compound is the oxidation of the corresponding secondary alcohol, 3-hydroxytetrahydropyran. The selection of the appropriate oxidation method is critical to ensure high yield, purity, and compatibility with other functional groups. This guide provides a detailed examination of three widely used oxidation protocols for this transformation.

Oxidation Methodologies and Experimental Protocols

The synthesis of Dihydro-2H-pyran-3(4H)-one from 3-hydroxytetrahydropyran is achieved through the oxidation of a secondary alcohol to a ketone. This section outlines the experimental protocols for three common and effective methods: TEMPO-mediated oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation.

TEMPO-Mediated Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl (B88944) radical that, in the presence of a co-oxidant, catalyzes the selective oxidation of alcohols. This method is known for its mild reaction conditions and high selectivity.

Experimental Protocol:

A general procedure for the synthesis of Dihydro-2H-pyran-3(4H)-one using a TEMPO-catalyzed oxidation is as follows[1]:

  • Dissolve 3-hydroxytetrahydropyran (300 g, 2.9 mol) in dichloromethane (B109758) (3,000 g).

  • To this solution, add sodium acetate (B1210297) (287 g, 3.5 mol) and TEMPO (6 g).

  • Add sodium dichloroisocyanurate (374 g, 1.7 mol) in batches at 25 °C.

  • Maintain the reaction temperature at 25 °C for a continuous period of 2 hours.

  • After the reaction is complete, filter the mixture.

  • Dry the organic phase with anhydrous sodium sulfate (B86663) (200 g).

  • Filter the mixture again and concentrate it under reduced pressure using a rotary evaporator.

  • Distill the crude product to collect the fraction with an oil bath temperature of 120 °C and a top temperature of 90 °C to yield the final product as a colorless oily liquid.[1]

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base such as triethylamine (B128534). This method is highly effective for the oxidation of a wide range of primary and secondary alcohols under mild, low-temperature conditions.[2][3][4]

Experimental Protocol:

A general procedure for the Swern oxidation of a secondary alcohol is as follows:

  • In a round-bottom flask, dissolve oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) and cool the solution to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (2.7 equivalents) in DCM, maintaining the temperature at -78 °C.

  • After stirring for 5 minutes, add a solution of 3-hydroxytetrahydropyran (1.0 equivalent) in DCM dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the ketone.

Note: While a general protocol is provided, one study noted a "poor yield" when attempting the Swern oxidation to synthesize a similar pyran carboxaldehyde, suggesting that optimization may be required for this specific substrate.[5]

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a milder chromium-based oxidizing agent that can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[6][7] The reaction is typically carried out in dichloromethane (DCM).[8] To mitigate the acidity of PCC and prevent side reactions with acid-labile compounds, buffers such as sodium acetate can be used.[8] The work-up can be simplified by the addition of an adsorbent like Celite or powdered molecular sieves, which will adsorb the chromium byproducts.[8]

Experimental Protocol:

A general procedure for the PCC oxidation of a secondary alcohol is as follows[9]:

  • Suspend Pyridinium chlorochromate (1.2 equivalents) and Celite in dichloromethane (5 volumes) in a round-bottom flask and cool to 0 °C.

  • To the stirred suspension, add a solution of 3-hydroxytetrahydropyran (1 equivalent) in dichloromethane (5 volumes).

  • Allow the reaction to stir at room temperature for 2 to 4 hours, monitoring the progress by TLC. A brown, tar-like material will precipitate as the reaction proceeds.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by flash chromatography.

Note: In one instance, the PCC oxidation of a similar (R)-3,4-dihydro-2H-pyran-2-methanol did not yield the desired aldehyde product, indicating that this method may not be universally applicable for all pyranol substrates.[5]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key quantitative and qualitative data for the different oxidation methods for the synthesis of Dihydro-2H-pyran-3(4H)-one from 3-hydroxytetrahydropyran.

ParameterTEMPO-Mediated OxidationSwern OxidationPCC Oxidation
Co-oxidant/Activator Sodium dichloroisocyanurateOxalyl Chloride-
Solvent DichloromethaneDichloromethaneDichloromethane
Temperature 25 °C-78 °C to Room Temp.0 °C to Room Temp.
Reaction Time 2 hours~1-2 hours2-4 hours
Yield 83%[1]"Poor yield" reported for a similar substrate[5]No product reported for a similar substrate[5]
Purity 99%[1]Requires chromatographic purificationRequires chromatographic purification
Key Considerations Mild conditions, high yield and purity reported.Requires cryogenic temperatures; malodorous byproducts.Toxic chromium reagent; potential for low yield.

Signaling Pathways and Experimental Workflows

Visual representations of the reaction pathway and a generalized experimental workflow are provided below to further clarify the synthetic process.

Reaction_Pathway cluster_main Synthesis of Dihydro-2H-pyran-3(4H)-one cluster_methods Oxidation Methods Start 3-Hydroxytetrahydropyran TEMPO TEMPO / NaOCl₂-isocyanurate Start->TEMPO Oxidation Swern Swern Oxidation (DMSO, (COCl)₂) Start->Swern Oxidation PCC PCC Oxidation Start->PCC Oxidation Product Dihydro-2H-pyran-3(4H)-one TEMPO->Product Swern->Product PCC->Product

Caption: Chemical reaction pathway for the synthesis of Dihydro-2H-pyran-3(4H)-one.

Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Reagent Preparation and Reaction Setup B 2. Addition of 3-Hydroxytetrahydropyran A->B C 3. Reaction Monitoring (e.g., by TLC) B->C D 4. Reaction Quenching and Work-up C->D E 5. Product Isolation and Purification D->E F 6. Characterization (e.g., NMR, MS) E->F

References

The Synthetic Versatility of Dihydro-2H-pyran-3(4H)-one: A Technical Guide to its Core Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-2H-pyran-3(4H)-one, a saturated oxygen-containing heterocycle, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a conformationally restricted tetrahydropyran (B127337) ring with a reactive ketone functionality, make it an attractive starting material for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the core reaction mechanisms of dihydro-2H-pyran-3(4H)-one, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in the fields of medicinal chemistry and drug development. The strategic application of this scaffold has led to the synthesis of numerous biologically active compounds, including α-amino acids, histamine (B1213489) H3 receptor antagonists, and thrombin inhibitors.[1][2] This guide will serve as a comprehensive resource for unlocking the full synthetic potential of this important heterocyclic ketone.

Synthesis of Dihydro-2H-pyran-3(4H)-one

A practical and scalable synthesis of dihydro-2H-pyran-3(4H)-one has been reported commencing from the readily available α-ketoglutaric acid.[3][4][5][6] The overall four-step process provides the target compound in a 31% overall yield.[3][4][5][6]

Synthetic Workflow

G cluster_synthesis Synthesis of Dihydro-2H-pyran-3(4H)-one alpha_keto α-Ketoglutaric Acid ketal_ester Dimethyl 2,2-dimethoxypentanedioate alpha_keto->ketal_ester Esterification & Ketalization (90%) diol 2,2-Dimethoxypentane-1,5-diol ketal_ester->diol Reduction (LiAlH4, 74%) thp_derivative 3,3-Dimethoxytetrahydro-2H-pyran diol->thp_derivative Cyclization (Mesylation, 47%) final_product Dihydro-2H-pyran-3(4H)-one thp_derivative->final_product Hydrolysis (TFA, 99%) G cluster_aldol Aldol Condensation Mechanism start_ketone Dihydro-2H-pyran-3(4H)-one enolate Titanium Enolate start_ketone->enolate Base, TiCl4 aldol_adduct Aldol Adduct enolate->aldol_adduct Nucleophilic Attack aldehyde Methyl Pyruvate aldehyde->aldol_adduct product β-Hydroxy Ketone aldol_adduct->product Workup (H+) G cluster_wittig Wittig Reaction Mechanism ylide Phosphorus Ylide (Ph3P=CH2) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition ketone Dihydro-2H-pyran-3(4H)-one ketone->oxaphosphetane product 3-Methylenedihydro-2H-pyran oxaphosphetane->product Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide G cluster_reductive_amination Reductive Amination Workflow ketone Dihydro-2H-pyran-3(4H)-one imine Imine Intermediate ketone->imine amine Primary Amine (e.g., Benzylamine) amine->imine Condensation (-H2O) product Secondary Amine imine->product Reduction (e.g., NaBH(OAc)3) G cluster_knoevenagel Knoevenagel Condensation Mechanism active_methylene Active Methylene (e.g., Malononitrile) carbanion Carbanion active_methylene->carbanion Base (Piperidine) intermediate Adduct carbanion->intermediate Nucleophilic Attack ketone Dihydro-2H-pyran-3(4H)-one ketone->intermediate product α,β-Unsaturated Product intermediate->product Dehydration (-H2O) G cluster_grignard Grignard Reaction Mechanism grignard Grignard Reagent (e.g., PhMgBr) alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide Nucleophilic Addition ketone Dihydro-2H-pyran-3(4H)-one ketone->alkoxide product Tertiary Alcohol alkoxide->product Acidic Workup (H+)

References

Dihydro-2H-pyran-3(4H)-one: A Technical Guide to Chemical Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-2H-pyran-3(4H)-one is a versatile saturated oxygen-containing heterocycle that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a ketone and a cyclic ether, offer a range of possibilities for synthetic transformations. This in-depth technical guide provides a comprehensive overview of the chemical reactivity and stability of Dihydro-2H-pyran-3(4H)-one, including detailed experimental protocols for its synthesis and key reactions. The information is presented to aid researchers, scientists, and drug development professionals in the effective utilization of this compound in the synthesis of novel molecules with potential therapeutic applications, such as α-amino acids, histamine (B1213489) H3 receptor antagonists, and thrombin inhibitors.[1][2]

Physicochemical Properties and Spectroscopic Data

Dihydro-2H-pyran-3(4H)-one is a colorless liquid with a molecular weight of 100.12 g/mol .[1] A summary of its key physicochemical properties and spectroscopic data is presented below.

Table 1: Physicochemical Properties of Dihydro-2H-pyran-3(4H)-one

PropertyValueReference
Molecular FormulaC₅H₈O₂[1]
Molecular Weight100.12 g/mol [1]
AppearanceColorless liquid[1]
Boiling Point39–40 °C / 3 mmHg[1]

Table 2: Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one

TechniqueDataReference
¹H NMR (CDCl₃)δ 3.94 (s, 2H), 3.77 (t, J=5.2 Hz, 2H), 2.45 (t, J=6.8 Hz, 2H), 2.02 (quint, J=6.0 Hz, 2H)[1][2]
¹³C NMR (CDCl₃)δ 207.5 (C=O), 74.5, 65.9, 37.4, 24.8[1][2]
Mass Spec. (EI)m/z 100 (M+), 71, 42[1][2]

Synthesis of Dihydro-2H-pyran-3(4H)-one

A practical and scalable synthetic route to Dihydro-2H-pyran-3(4H)-one commences from the readily available α-ketoglutaric acid, proceeding in four steps with an overall yield of 31%.[1][3][4] This method is suitable for multigram preparation, and purification at each step is achieved by distillation.[1]

Synthesis cluster_0 Synthesis of Dihydro-2H-pyran-3(4H)-one alpha-ketoglutaric_acid α-Ketoglutaric Acid dimethyl_ketal_ester Dimethyl 2,2-dimethoxypentanedioate alpha-ketoglutaric_acid->dimethyl_ketal_ester HC(OMe)₃, H₂SO₄, MeOH (90% yield) diol 2,2-Dimethoxypentane-1,5-diol dimethyl_ketal_ester->diol LiAlH₄, THF (74% yield) tetrahydropyran_derivative 3,3-Dimethoxytetrahydro-2H-pyran diol->tetrahydropyran_derivative 1. NaH, THF 2. MsCl (47% yield) final_product Dihydro-2H-pyran-3(4H)-one tetrahydropyran_derivative->final_product TFA, CH₂Cl₂ (99% yield)

Figure 1: Synthetic pathway for Dihydro-2H-pyran-3(4H)-one starting from α-ketoglutaric acid.

Experimental Protocol for Synthesis

Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate To a solution of α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (B129727) (1.2 L), sulfuric acid (25 mL) is added. The reaction mixture is refluxed with stirring for 15–20 hours. After cooling, saturated aqueous NaHCO₃ is added carefully until gas evolution ceases. The mixture is evaporated in vacuo, and the residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over MgSO₄, and evaporated. The crude product is distilled in vacuo to yield Dimethyl 2,2-dimethoxypentanedioate as a colorless oil (205 g, 90% yield).[1]

Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol To a suspension of LiAlH₄ (73 g) in dry THF (1.4 L), a solution of Dimethyl 2,2-dimethoxypentanedioate (205 g, 0.93 mol) in dry THF (450 mL) is added dropwise with effective stirring. The reaction mixture is refluxed for an additional 2 hours and then cooled. 10% aqueous KOH (90 mL) is added dropwise, followed by water (140 mL). The mixture is refluxed for 30 minutes, cooled, and filtered. The precipitate is washed with hot THF. The combined filtrates are evaporated, and the residue is dissolved in dichloromethane (B109758), dried over Na₂SO₄, and evaporated. The crude product is distilled in vacuo to give 2,2-Dimethoxypentane-1,5-diol as a colorless oil (114 g, 74% yield).[1]

Step 3: Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran 2,2-Dimethoxypentane-1,5-diol (96.8 g, 0.590 mol) is dissolved in absolute THF (450 mL). The resulting solution is slowly added to a suspension of NaH (47.5 g, 60% in mineral oil) in absolute THF (2.8 L) with effective stirring. The mixture is refluxed for 8 hours and left overnight. A solution of mesyl chloride (69 g, 0.602 mol) in THF (450 mL) is added dropwise at room temperature over 5 hours. The reaction is stirred for an additional 24 hours and then carefully quenched with water. The solvent is removed in vacuo, and the residue is dissolved in CH₂Cl₂ and filtered. The residue is distilled in vacuo to yield 3,3-Dimethoxytetrahydro-2H-pyran as a colorless liquid (40 g, 47% yield).[1]

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one 3,3-Dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) is dissolved in dry CH₂Cl₂ (80 mL). This solution is added to a solution of trifluoroacetic acid (40 mL) in dry CH₂Cl₂ (40 mL). The resulting mixture is stirred overnight and evaporated in vacuo. The residue is triturated with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined extracts are dried over Na₂SO₄, evaporated, and distilled in vacuo to afford Dihydro-2H-pyran-3(4H)-one as a colorless liquid (16 g, 99% yield).[1]

Chemical Reactivity

The reactivity of Dihydro-2H-pyran-3(4H)-one is dictated by the presence of the ketone at the C-3 position and the cyclic ether linkage. The ketone undergoes typical reactions of carbonyl compounds, while the ether linkage is susceptible to cleavage under acidic conditions.

Reactivity cluster_reactions Key Reactions Ketone Dihydro-2H-pyran-3(4H)-one Reduction Reduction (e.g., LiAlH₄) Ketone->Reduction Nucleophilic Addition Oxidation Baeyer-Villiger Oxidation (e.g., m-CPBA) Ketone->Oxidation Oxygen Insertion Wittig Wittig Reaction Ketone->Wittig C=C Formation Grignard Grignard Reaction Ketone->Grignard C-C Bond Formation Aldol (B89426) Aldol Condensation Ketone->Aldol Enolate Chemistry Enamine Enamine Formation Ketone->Enamine Enamine Chemistry

Figure 2: Overview of the key reaction types of Dihydro-2H-pyran-3(4H)-one.

Reduction of the Carbonyl Group

The ketone functionality of Dihydro-2H-pyran-3(4H)-one can be readily reduced to the corresponding secondary alcohol, Tetrahydropyran-3-ol, using standard reducing agents.

Table 3: Reduction of Dihydro-2H-pyran-3(4H)-one

ReagentProductTypical Conditions
LiAlH₄Tetrahydropyran-3-olAnhydrous ether (e.g., THF), followed by aqueous workup.[5][6]
NaBH₄Tetrahydropyran-3-olProtic solvent (e.g., methanol, ethanol).[6]

Experimental Protocol: Reduction with LiAlH₄ To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, a solution of Dihydro-2H-pyran-3(4H)-one in anhydrous THF is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield Tetrahydropyran-3-ol.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of Dihydro-2H-pyran-3(4H)-one with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding seven-membered lactone (oxepan-3-one).[7][8][9][10] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA To a solution of Dihydro-2H-pyran-3(4H)-one in a suitable solvent like dichloromethane (DCM) at 0 °C, a solution of m-CPBA (1.1 equivalents) in DCM is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and then washed with saturated aqueous NaHCO₃. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford oxepan-3-one.[7]

Carbon-Carbon Bond Forming Reactions

The carbonyl group of Dihydro-2H-pyran-3(4H)-one is a key site for various carbon-carbon bond-forming reactions.

The Wittig reaction allows for the conversion of the ketone to an exocyclic alkene. For instance, reaction with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base would yield 3-methylenetetrahydropyran.

Experimental Protocol: Wittig Olefination To a suspension of methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere, a strong base such as n-butyllithium is added at 0 °C to generate the ylide. A solution of Dihydro-2H-pyran-3(4H)-one in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with ether. The combined organic layers are dried, concentrated, and purified by chromatography to give 3-methylenetetrahydropyran.[11][12]

The addition of Grignard reagents to the carbonyl group provides a route to tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 3-methyltetrahydropyran-3-ol.

Experimental Protocol: Grignard Addition To a solution of Dihydro-2H-pyran-3(4H)-one in anhydrous ether at 0 °C, a solution of the Grignard reagent (e.g., methylmagnesium bromide) in ether is added dropwise. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The product is extracted with ether, and the combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. Purification by column chromatography affords the tertiary alcohol.[13][14]

Under basic or acidic conditions, Dihydro-2H-pyran-3(4H)-one can react with aldehydes or other ketones in an aldol condensation. For example, a base-catalyzed reaction with benzaldehyde (B42025) would lead to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.[15][16]

Experimental Protocol: Base-Catalyzed Aldol Condensation To a solution of Dihydro-2H-pyran-3(4H)-one and benzaldehyde in ethanol, an aqueous solution of NaOH is added dropwise with stirring at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.[15][17]

Enamine Chemistry

Dihydro-2H-pyran-3(4H)-one can react with secondary amines, such as pyrrolidine, to form an enamine.[18][19][20] Enamines are versatile intermediates that can act as nucleophiles in alkylation and Michael addition reactions.[20]

Experimental Protocol: Enamine Formation A mixture of Dihydro-2H-pyran-3(4H)-one, a secondary amine (e.g., pyrrolidine), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene (B28343) is heated to reflux with a Dean-Stark trap to remove water. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting enamine can be used in subsequent steps without further purification.[19]

Chemical Stability

The stability of Dihydro-2H-pyran-3(4H)-one is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Stability cluster_degradation Degradation Pathways Compound Dihydro-2H-pyran-3(4H)-one Acid Acidic Hydrolysis (Ring Opening) Compound->Acid H⁺ Base Base-Catalyzed Rearrangement (Aldol-type reactions) Compound->Base OH⁻ Oxidative Oxidative Degradation Compound->Oxidative [O] Photolytic Photolytic Decomposition Compound->Photolytic

Figure 3: Major degradation pathways for Dihydro-2H-pyran-3(4H)-one.

pH Stability
  • Acidic Conditions: The cyclic ether linkage is susceptible to acid-catalyzed hydrolysis. This process is initiated by protonation of the ether oxygen, followed by ring opening to form a hydroxy aldehyde.[21][22][23] The kinetics of hydrolysis of similar tetrahydropyran (B127337) systems suggest an A-1 mechanism involving the formation of a carbocation intermediate as the rate-limiting step.[22][24]

  • Basic Conditions: The ether linkage is generally stable under basic conditions. However, the ketone functionality can undergo base-catalyzed reactions, such as aldol-type condensations or other rearrangements, particularly under harsh conditions (e.g., strong base, high temperature).[23]

Thermal Stability

Derivatives of dihydropyran can undergo thermal decomposition, and the stability is influenced by substituents on the ring.[25] For long-term storage, it is recommended to keep Dihydro-2H-pyran-3(4H)-one at low temperatures (2-8 °C).[26]

Oxidative Stability

As with many organic molecules, Dihydro-2H-pyran-3(4H)-one is susceptible to oxidation. Forced degradation studies typically employ reagents like hydrogen peroxide to assess oxidative stability.[14]

Photochemical Stability

Saturated cyclic ketones can undergo photochemical reactions upon excitation, primarily through a Norrish Type I cleavage to form a diradical intermediate. This can lead to various products, including unsaturated aldehydes, ketenes, or decarbonylated cyclic hydrocarbons. The quantum yields of these reactions can be influenced by the ring size and substitution pattern.

Forced Degradation Studies

To fully characterize the stability of Dihydro-2H-pyran-3(4H)-one, forced degradation studies under various stress conditions are recommended. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Table 4: General Protocol for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M HCl, heat
Base Hydrolysis0.1 M NaOH, heat
Oxidation3% H₂O₂, room temperature
ThermalElevated temperature (e.g., 60-80 °C)
PhotolyticExposure to UV light

Storage and Handling

For optimal stability, Dihydro-2H-pyran-3(4H)-one should be stored in a cool, dark, and dry place, preferably at 2-8 °C.[26] It should be kept in a tightly sealed container under an inert atmosphere to prevent oxidation and moisture absorption. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

Dihydro-2H-pyran-3(4H)-one is a valuable and reactive building block with a well-defined synthetic route and a range of potential chemical transformations. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its successful application in the synthesis of complex molecules in the fields of pharmaceutical and materials science. The provided experimental protocols serve as a practical starting point for researchers to explore the rich chemistry of this versatile heterocycle.

References

An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dihydro-2H-pyran-3(4H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide array of biological activities. This versatile saturated oxygen heterocycle serves as a crucial building block in the development of novel therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs. Its inherent structural features allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of Dihydro-2H-pyran-3(4H)-one derivatives and analogues, with a focus on their potential in drug discovery and development.

Synthesis of Dihydro-2H-pyran-3(4H)-one and its Derivatives

The synthesis of the Dihydro-2H-pyran-3(4H)-one core and its derivatives can be achieved through various synthetic routes. Two common methods for the parent compound include oxidation of 3-hydroxytetrahydropyran and a multi-step synthesis starting from α-ketoglutaric acid.

A practical four-step synthesis of Dihydro-2H-pyran-3(4H)-one commencing from readily available α-ketoglutaric acid has been reported, with an overall yield of 31%.[1][2][3][4][5]

Derivatives of Dihydro-2H-pyran-3(4H)-one are often synthesized through multi-component reactions, which offer an efficient approach to generating molecular diversity. For instance, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives have been synthesized via a one-pot reaction.[1]

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate Derivatives[1]

This protocol describes a general procedure for the synthesis of a series of bioactive dihydropyranopyran derivatives.

Materials:

Procedure:

  • A mixture of 4-hydroxy-6-methyl-2-pyrone (1 mmol), the corresponding benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.1 mmol) in a 1:1 mixture of water and ethanol (10 mL) is refluxed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

  • The structure of the synthesized compounds is confirmed by spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and elemental analysis.

Biological Activities of Dihydro-2H-pyran-3(4H)-one Derivatives

Derivatives of Dihydro-2H-pyran-3(4H)-one have demonstrated a broad spectrum of biological activities, with anticancer properties being the most extensively studied.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of dihydropyranone derivatives against various cancer cell lines. The antiproliferative activity is often attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Selected Dihydro-2H-pyran-3(4H)-one Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4g Ethyl 2-amino-7-methyl-5-oxo-4-(4-nitrophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylateSW-480 (Colon adenocarcinoma)34.6[1]
4i Ethyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylateMCF-7 (Breast adenocarcinoma)34.2[1]
4j Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylateMCF-7 (Breast adenocarcinoma)26.6[1]
Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW-480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (Dihydro-2H-pyran-3(4H)-one derivatives)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to the desired concentrations. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plates are then incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The anticancer activity of some Dihydro-2H-pyran-3(4H)-one derivatives has been linked to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt signaling pathway is a prominent target.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that is frequently hyperactivated in many types of cancer. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis. Certain dihydropyranone derivatives have been shown to exert their anticancer effects by targeting components of this pathway.

Below is a diagram illustrating the potential mechanism of action of a Dihydro-2H-pyran-3(4H)-one derivative targeting the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyranone Dihydro-2H-pyran-3(4H)-one Derivative Pyranone->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a Dihydro-2H-pyran-3(4H)-one derivative.

Experimental Workflow for Drug Discovery

The discovery and development of novel drugs based on the Dihydro-2H-pyran-3(4H)-one scaffold typically follows a structured workflow, from initial library synthesis to preclinical evaluation.

DrugDiscoveryWorkflow A Library Synthesis (Multi-component reactions) B High-Throughput Screening (e.g., Cytotoxicity Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D D->B Iterative Cycles E In vitro Mechanistic Studies (e.g., Kinase Assays, Western Blot) D->E F In vivo Efficacy Studies (Animal Models) E->F G Preclinical Candidate Selection F->G

Caption: A typical drug discovery workflow for Dihydro-2H-pyran-3(4H)-one analogues.

Conclusion

The Dihydro-2H-pyran-3(4H)-one scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of a diverse range of derivatives, coupled with their significant biological activities, particularly in the realm of anticancer research, underscores their importance in modern medicinal chemistry. Further exploration of the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications. This guide provides a foundational resource for researchers dedicated to advancing the field of drug discovery through the exploration of Dihydro-2H-pyran-3(4H)-one derivatives and analogues.

References

The Emergence and Synthetic Evolution of Dihydro-2H-pyran-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-2H-pyran-3(4H)-one, a saturated oxygen-containing heterocycle, has emerged as a valuable building block in medicinal chemistry and materials science. Its conformationally restricted scaffold is of particular interest in the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing the evolution of its synthetic methodologies. We present a thorough examination of key experimental protocols, supported by quantitative data, and explore the biological significance of the pyranone core, including its interaction with cellular signaling pathways.

Introduction: Discovery and Historical Context

The history of Dihydro-2H-pyran-3(4H)-one is not marked by a singular discovery event but rather an evolution of synthetic strategies aimed at accessing the tetrahydropyranone core. Early approaches were often hampered by low yields and a lack of regioselectivity.

Initial attempts to synthesize this ketone involved the functionalization of the double bond in 2,3-dihydropyran. These methods, however, generally resulted in a mixture of products and proved difficult to purify, limiting their practical application. Another early, yet inefficient, route commenced from alkyne precursors.[1] These pioneering efforts, while not commercially viable, laid the groundwork for future innovations in pyranone synthesis.

A significant advancement came with the development of a multi-step synthesis starting from the readily available and inexpensive α-ketoglutaric acid. This method, refined over the years, has become a practical and scalable route to Dihydro-2H-pyran-3(4H)-one, making it more accessible for research and development.[1]

Physicochemical Properties

Dihydro-2H-pyran-3(4H)-one is a colorless to pale yellow liquid or a low-melting solid.[2] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₈O₂[1]
Molecular Weight100.12 g/mol [1]
CAS Number23462-75-1[1]
Boiling Point82-83 °C at 12 mmHg[1]
AppearanceColorless oil[1]

Synthetic Methodologies: An In-depth Look

The synthesis of Dihydro-2H-pyran-3(4H)-one has evolved significantly, with the route from α-ketoglutaric acid being the most practical and widely cited.

Synthesis from α-Ketoglutaric Acid

A robust and scalable four-step synthesis of Dihydro-2H-pyran-3(4H)-one starting from α-ketoglutaric acid was reported by Mityuk and colleagues in 2012.[1] This method provides the target compound in a 31% overall yield.[1]

Experimental Protocol:

Step 1: Dimethyl 2,2-dimethoxypentanedioate

To a solution of α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (B129727) (1.2 L), concentrated sulfuric acid (25 mL) is added. The mixture is refluxed for 15-20 hours. After cooling, saturated aqueous sodium bicarbonate is added until gas evolution ceases. The solvent is removed in vacuo, and the residue is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the product as a colorless oil.

  • Yield: 90%[1]

  • ¹H NMR (CDCl₃): δ 3.62 (s, 3H), 3.48 (s, 3H), 3.08 (s, 6H), 2.10–2.13 (m, 2H), 2.00–2.03 (m, 2H)[1]

  • ¹³C NMR (CDCl₃): δ 172.5, 168.7, 101.2, 52.1, 51.3, 49.6, 28.6, 27.7[1]

Step 2: 2,2-Dimethoxypentane-1,5-diol

To a suspension of lithium aluminium hydride (73 g) in dry tetrahydrofuran (B95107) (1.4 L), a solution of dimethyl 2,2-dimethoxypentanedioate (205 g, 0.93 mol) in dry tetrahydrofuran (450 mL) is added dropwise with vigorous stirring. The reaction mixture is refluxed for 8 hours and then cooled. The reaction is carefully quenched with water, and the resulting mixture is filtered. The filtrate is concentrated in vacuo, and the residue is distilled to afford the diol.

  • Yield: 74%[1]

  • ¹H NMR (CDCl₃): δ 3.57–3.60 (m, 2H), 3.51 (d, J 5.1 Hz, 2H), 3.36 (br s, 2H), 3.18 (s, 6H), 1.70–1.74 (m, 2H), 1.49–1.55 (m, 2H)[1]

  • ¹³C NMR (CDCl₃): δ 102.3, 62.3, 60.4, 48.0, 27.9, 26.4[1]

Step 3: 3,3-Dimethoxytetrahydro-2H-pyran

2,2-Dimethoxypentane-1,5-diol (96.8 g, 0.590 mol) is dissolved in absolute tetrahydrofuran (450 mL), and sodium hydride (60% dispersion in mineral oil, 47.2 g, 1.18 mol) is added portion-wise. The mixture is refluxed for 8 hours. A solution of mesyl chloride (69 g, 0.602 mol) in tetrahydrofuran (450 mL) is then added dropwise at room temperature over 5 hours. The reaction is stirred for an additional 24 hours and then quenched with water. The solvent is removed, and the residue is dissolved in dichloromethane (B109758), filtered, dried, and concentrated. The crude product is purified by vacuum distillation.

  • Yield: 47%[1]

  • ¹H NMR (CDCl₃): δ 3.48–3.50 (m, 2H), 3.40 (s, 2H), 3.10 (s, 6H), 1.65–1.68 (m, 2H), 1.54–1.59 (m, 2H)[1]

  • ¹³C NMR (CDCl₃): δ 96.0, 69.4, 67.9, 47.6, 30.6, 23.2[1]

Step 4: Dihydro-2H-pyran-3(4H)-one

3,3-Dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) is dissolved in dry dichloromethane (80 mL). This solution is added to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL). The resulting mixture is stirred overnight and then evaporated in vacuo. The residue is dissolved in ether, washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. The final product is purified by vacuum distillation.

  • Yield: 99%[1]

  • ¹H NMR (CDCl₃): δ 4.11 (s, 2H), 3.82 (t, J 5.5 Hz, 2H), 2.50 (t, J 6.5 Hz, 2H), 1.95–2.02 (m, 2H)[1]

  • ¹³C NMR (CDCl₃): δ 207.1, 74.0, 67.8, 35.8, 24.9[1]

Biological Significance and Signaling Pathways

While Dihydro-2H-pyran-3(4H)-one itself is primarily utilized as a synthetic intermediate, the pyranone scaffold is a common motif in a multitude of biologically active compounds. Derivatives have shown a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects. The mechanism of action for many of these derivatives involves the modulation of key cellular signaling pathways.

One such critical pathway is the PI3K/Akt signaling cascade, which plays a central role in cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Certain natural products containing pyranone-like structures have been shown to exert their anticancer effects by inhibiting this pathway.

Below is a representative diagram of the PI3K/Akt signaling pathway, which can be modulated by bioactive pyranone derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PyranoneDerivative Bioactive Pyranone Derivative PyranoneDerivative->PI3K Inhibits PyranoneDerivative->Akt Inhibits

PI3K/Akt Signaling Pathway and Potential Inhibition by Pyranone Derivatives.

Applications in Drug Development and Beyond

The utility of Dihydro-2H-pyran-3(4H)-one as a building block is demonstrated in the synthesis of a variety of biologically active molecules. It has been employed in the preparation of α-amino acids, histamine (B1213489) H3 receptor antagonists, and thrombin inhibitors.[1] Its conformationally restricted nature makes it an attractive scaffold for the design of small molecule inhibitors that can fit into the binding pockets of enzymes and receptors with high specificity.

Beyond pharmaceuticals, this pyranone derivative also finds applications in polymer chemistry and the flavor and fragrance industry.[2]

Conclusion

Dihydro-2H-pyran-3(4H)-one has transitioned from a synthetically challenging molecule to a readily accessible building block, primarily due to the development of a practical synthetic route from α-ketoglutaric acid. Its value in medicinal chemistry is underscored by the diverse biological activities exhibited by its derivatives, many of which target fundamental cellular signaling pathways implicated in disease. As the demand for novel, sp³-rich scaffolds in drug discovery continues to grow, the importance of Dihydro-2H-pyran-3(4H)-one and its analogs is poised to increase, offering a versatile platform for the development of the next generation of therapeutics and advanced materials.

References

A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Dihydro-2H-pyran-3(4H)-one, also known as tetrahydropyran-3-one, is a saturated oxygen-containing heterocyclic compound with the chemical formula C₅H₈O₂.[1][2][3] This versatile ketone serves as a crucial building block and key intermediate in medicinal chemistry and organic synthesis.[2][4][5] Its conformationally restricted structure and the presence of a reactive ketone group make it an attractive starting point for the synthesis of a wide array of more complex and biologically active molecules.[6] The utility of this pyranone core has been demonstrated in the development of various therapeutic agents, including anti-inflammatory drugs, analgesics, histamine (B1213489) H3 receptor antagonists, thrombin inhibitors, and selective beta-site amyloid precursor protein cleaving enzyme 1 (BACE) inhibitors.[4][5][6][7][8] This document provides a comprehensive technical overview of its synthesis, spectroscopic profile, chemical reactivity, and applications.

Synthesis of Dihydro-2H-pyran-3(4H)-one

Several synthetic routes to Dihydro-2H-pyran-3(4H)-one have been reported. The most practical and frequently cited methods commence from either readily available α-ketoglutaric acid or 3-hydroxytetrahydropyran.

Method 1: Synthesis from α-Ketoglutaric Acid

A robust, multi-step synthesis starting from α-ketoglutaric acid allows for the preparation of Dihydro-2H-pyran-3(4H)-one in a good overall yield.[9][10][11] The process involves four main transformations: ketalization, reduction, cyclization, and deprotection.[4][6]

Experimental Protocol: Four-Step Synthesis from α-Ketoglutaric Acid [4][6]

  • Step 1: Dimethyl 2,2-dimethoxypentanedioate (5) To a solution of dimethyl 2-oxopentanedioate (derived from α-ketoglutaric acid 4 ) in absolute methanol, add trimethyl orthoformate and a catalytic amount of sulfuric acid. The reaction mixture is processed to yield dimethyl 2,2-dimethoxypentanedioate (5 ). The reported yield for this step is approximately 90%.[6]

  • Step 2: 2,2-Dimethoxypentane-1,5-diol (B2587225) (6) The diester 5 is reduced using a strong reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), in an appropriate anhydrous solvent like THF. After workup, 2,2-dimethoxypentane-1,5-diol (6 ) is obtained with a yield of around 74%.[6]

  • Step 3: 3,3-Dimethoxytetrahydro-2H-pyran (7) The diol 6 is dissolved in absolute THF. The pyran ring is then closed via mesylation of the corresponding dianion, leading to the intramolecular cyclization product, 3,3-dimethoxytetrahydro-2H-pyran (7 ). This cyclization step proceeds with a yield of about 47%.[6]

  • Step 4: Dihydro-2H-pyran-3(4H)-one (1) The ketal 7 is dissolved in dry dichloromethane. Acidic hydrolysis is achieved by adding a solution of trifluoroacetic acid in dichloromethane. The mixture is stirred overnight and then evaporated. After neutralization with saturated aqueous NaHCO₃ and extraction with CH₂Cl₂,, the final product, Dihydro-2H-pyran-3(4H)-one (1 ), is isolated by vacuum distillation in nearly quantitative yield (99%).[6]

The overall yield for this four-step sequence is approximately 31%.[6][9][10][11]

Synthesis_from_alpha_Ketoglutaric_Acid cluster_0 Synthetic Pathway alpha_keto α-Ketoglutaric Acid (4) intermediate1 Dimethyl 2,2-dimethoxypentanedioate (5) alpha_keto->intermediate1 1. Esterification 2. (MeO)3CH, H+ intermediate2 2,2-Dimethoxypentane-1,5-diol (6) intermediate1->intermediate2 LiAlH4, THF Yield: 74% intermediate3 3,3-Dimethoxytetrahydro-2H-pyran (7) intermediate2->intermediate3 Mesylation, Cyclization Yield: 47% product Dihydro-2H-pyran-3(4H)-one (1) intermediate3->product TFA, CH2Cl2 Yield: 99%

Synthetic pathway from α-Ketoglutaric Acid.
Method 2: Oxidation of 3-Hydroxytetrahydropyran

An alternative approach involves the oxidation of 3-hydroxytetrahydropyran. This method provides a more direct conversion to the target ketone.

Experimental Protocol: Oxidation of 3-Hydroxytetrahydropyran [7]

  • 3-hydroxytetrahydropyran (1.0 eq) is dissolved in dichloromethane.

  • Sodium acetate (B1210297) (1.2 eq) and TEMPO (catalyst) are added to the solution.

  • Sodium dichloroisocyanurate (0.6 eq) is added in portions while maintaining the reaction temperature at 25 °C.

  • The reaction is stirred for 2 hours.

  • Upon completion, the mixture is filtered. The organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the product.

Parameter Synthesis from α-Ketoglutaric Acid Oxidation of 3-Hydroxytetrahydropyran
Starting Material α-Ketoglutaric acid3-Hydroxytetrahydropyran
Number of Steps 41
Key Reagents (MeO)₃CH, H⁺, LiAlH₄, MsCl, TFATEMPO, Sodium dichloroisocyanurate
Overall Yield ~31%[6][10][11]Not explicitly stated, but likely high for the single step

Spectroscopic Data

The structural characterization of Dihydro-2H-pyran-3(4H)-one is well-documented through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6]
¹H NMR (CDCl₃) δ (ppm) Multiplicity J (Hz) Assignment
H-2 3.94s--CH₂-CO-
H-6 3.77t5.2-O-CH₂-CH₂-
H-4 2.45t6.8-CO-CH₂-CH₂-
H-5 2.02quint6.0-CH₂-CH₂-CH₂-
¹³C NMR (CDCl₃) δ (ppm) Assignment
C-3 207.5C=O
C-2 74.5-CH₂-CO-
C-6 65.9-O-CH₂-
C-4 37.4-CO-CH₂-
C-5 24.8-CH₂-CH₂-CH₂-
Mass Spectrometry (MS)[4][6]
Method m/z (relative intensity) Fragment
EI 100[M]⁺
71[M - CHO]⁺
42[C₂H₂O]⁺

Chemical Reactivity and Applications

Dihydro-2H-pyran-3(4H)-one is a stable yet reactive molecule, making it an ideal scaffold in synthetic chemistry.[5] The ketone functionality is the primary site for chemical transformations.

Derivatives such as 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans exhibit two non-equivalent electrophilic centers, allowing for either 1,2-addition at the carbonyl carbon or 1,4-conjugate addition at the C-6 position by various nucleophiles.[12] This reactivity enables the construction of complex pyran-annulated heterocyclic systems.[13]

The scaffold's true value lies in its role as a precursor to pharmacologically active compounds. Its incorporation into molecular designs has led to the discovery of potent agents across several therapeutic areas.

Applications cluster_apps Therapeutic Agent Classes center_node Dihydro-2H-pyran-3(4H)-one Core Scaffold bace BACE Inhibitors (e.g., for Alzheimer's) center_node->bace thrombin Thrombin Inhibitors (Anticoagulants) center_node->thrombin h3 Histamine H3 Antagonists (e.g., for Neurological Disorders) center_node->h3 anti_inflam Anti-inflammatory Agents center_node->anti_inflam amino_acids α-Amino Acids center_node->amino_acids polymers Biodegradable Polymers center_node->polymers

Role as a building block for bioactive molecules.
Biological Activity of Related Dihydropyran Derivatives

While specific quantitative biological data for the parent Dihydro-2H-pyran-3(4H)-one is not extensively published, the broader class of dihydropyran derivatives has shown significant potential. The following table summarizes the activity of closely related structures to illustrate the therapeutic promise of this chemical class.[14]

Compound Class Target/Assay Activity Reference Context
Dihydropyran-containing hybrids Acetylcholinesterase (AChE)IC₅₀ = 0.85 µMFor Alzheimer's Disease[15]
Dihydropyran-containing hybrids Butyrylcholinesterase (BuChE)IC₅₀ = 0.59 µMFor Alzheimer's Disease[15]
General Dihydropyran Derivatives Anticancer (various cell lines)Cytotoxic effects, apoptosis inductionScaffold shows potential[14]
General Dihydropyran Derivatives Antimicrobial (bacteria/fungi)Growth inhibitionScaffold shows potential[14]

Note: The data above is for derivatives and not the title compound itself. It is presented to highlight the potential of the dihydropyran scaffold in drug discovery.

Conclusion

Dihydro-2H-pyran-3(4H)-one is a high-value synthetic intermediate with a well-established chemical profile. Practical and scalable synthetic routes make it readily accessible for research and development. Its proven utility in the synthesis of diverse and potent biologically active molecules, ranging from enzyme inhibitors to receptor antagonists, underscores its importance for professionals in drug discovery and development. The foundational data presented in this guide serves as a critical reference for the continued exploration and application of this versatile heterocyclic scaffold.

References

Methodological & Application

Dihydro-2H-pyran-3(4H)-one: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydro-2H-pyran-3(4H)-one, a saturated oxygen-containing heterocycle, has emerged as a valuable and versatile building block in modern organic synthesis. Its conformational rigidity and the presence of a reactive ketone functionality make it an attractive starting material for the construction of a diverse array of complex molecular architectures, particularly those with significant biological activity. This document provides a comprehensive overview of its applications, supported by detailed experimental protocols and quantitative data.

Application Notes

The synthetic utility of Dihydro-2H-pyran-3(4H)-one is demonstrated in its application as a precursor for various classes of compounds, primarily in the fields of medicinal chemistry and drug discovery. Its structural features allow for its use in a range of chemical transformations to generate novel molecular scaffolds.

Synthesis of Bioactive Molecules:

Dihydro-2H-pyran-3(4H)-one serves as a key intermediate in the synthesis of a variety of bioactive molecules. It has been successfully employed in the development of:

  • Histamine H3 Receptor Antagonists: These compounds are investigated for their potential in treating neurological disorders.

  • AMPA Receptor Modulators: These molecules are of interest for their potential therapeutic effects in conditions such as schizophrenia and depression.[1]

  • Thrombin Inhibitors: These are crucial anticoagulant agents used in the prevention and treatment of thrombosis.

  • 5-Lipoxygenase Inhibitors: These compounds are explored for their anti-inflammatory properties.

Construction of Fused Heterocyclic Systems:

The reactivity of the ketone group in Dihydro-2H-pyran-3(4H)-one makes it an ideal substrate for condensation and cycloaddition reactions to form fused heterocyclic systems. A notable application is in the synthesis of pyrano[3,2-b]quinolines .[2] These fused systems are of significant interest due to their presence in various natural products and their potential pharmacological activities. The reaction typically involves the condensation of Dihydro-2H-pyran-3(4H)-one or its derivatives with ortho-substituted phenylcarbonyl compounds.[2]

Enantioselective Synthesis and Natural Product Derivatization:

The pyranone structure is a common motif in many natural products, including carbohydrates and polyether antibiotics. Dihydro-2H-pyran-3(4H)-one is a valuable chassis for enantioselective syntheses to access chiral building blocks. For instance, it can be a starting point for the synthesis of functionalized sugar derivatives and other complex natural products.[2] Asymmetric reactions, such as aldol (B89426) additions, can be employed to introduce stereocenters with high control.[2]

Multicomponent Reactions for Spirocyclic Compounds:

Dihydro-2H-pyran-3(4H)-one is also a potential substrate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. One area of application is the synthesis of spirocyclic compounds, such as spiro[indoline-3,4'-pyrano[3,2-b]pyran]-diones .[3] These reactions often involve the condensation of Dihydro-2H-pyran-3(4H)-one with isatin (B1672199) derivatives and other active methylene (B1212753) compounds, leading to structurally diverse and complex scaffolds with potential biological activities.[3][4]

Data Presentation

Table 1: Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid [5]

StepReactionProductYield (%)
1Ketalization/Esterification of α-Ketoglutaric acidDimethyl 2,2-dimethoxypentanedioate90
2Reduction of Diester2,2-Dimethoxypentane-1,5-diol (B2587225)74
3Intramolecular Cyclization (via Mesylation)3,3-Dimethoxytetrahydro-2H-pyran47
4Ketal HydrolysisDihydro-2H-pyran-3(4H)-one99
Overall 31

Experimental Protocols

A practical and scalable synthesis of Dihydro-2H-pyran-3(4H)-one has been developed starting from the readily available α-ketoglutaric acid.[5] This four-step procedure is detailed below.

Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate

  • Materials: α-Ketoglutaric acid (150 g, 1.03 mol), trimethyl orthoformate (400 mL), absolute methanol (B129727) (1.2 L), sulfuric acid (25 mL).

  • Procedure:

    • Dissolve α-ketoglutaric acid and trimethyl orthoformate in absolute methanol in a suitable reaction vessel.

    • Carefully add sulfuric acid to the solution.

    • Reflux the reaction mixture with stirring for 15-20 hours.

    • Cool the reaction mixture to room temperature.

    • The crude product is purified by vacuum distillation.

  • Yield: 205 g (90%), colorless oil.

Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol

  • Materials: Dimethyl 2,2-dimethoxypentanedioate (205 g, 0.93 mol), lithium aluminium hydride (LiAlH₄, 73 g), dry tetrahydrofuran (B95107) (THF, 1.85 L), 10% aqueous potassium hydroxide (B78521) (KOH, 90 mL), water (140 mL).

  • Procedure:

    • Prepare a suspension of LiAlH₄ in dry THF.

    • Add a solution of dimethyl 2,2-dimethoxypentanedioate in dry THF dropwise to the LiAlH₄ suspension with efficient stirring.

    • Reflux the reaction mixture for an additional 2 hours.

    • Cool the reaction mixture.

    • Quench the reaction by the dropwise addition of 10% aqueous KOH, followed by water.

    • The crude product is purified by vacuum distillation.

  • Yield: 114 g (74%), colorless oil.

Step 3: Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran

  • Materials: 2,2-Dimethoxypentane-1,5-diol (96.8 g, 0.590 mol), absolute THF (450 mL), n-butyllithium (n-BuLi, 1.6 M in hexanes, 738 mL), methanesulfonyl chloride (MsCl, 91 mL).

  • Procedure:

    • Dissolve 2,2-dimethoxypentane-1,5-diol in absolute THF and cool the solution.

    • Add n-BuLi dropwise with efficient stirring.

    • To the resulting dianion solution, add MsCl dropwise.

    • The crude product is purified by vacuum distillation.

  • Yield: 40 g (47%), colorless liquid.

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one

  • Materials: 3,3-Dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol), dry dichloromethane (B109758) (CH₂Cl₂, 120 mL), trifluoroacetic acid (40 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 100 mL).

  • Procedure:

    • Dissolve 3,3-dimethoxytetrahydro-2H-pyran in dry CH₂Cl₂.

    • Add this solution to a solution of trifluoroacetic acid in dry CH₂Cl₂.

    • Stir the resulting mixture overnight at room temperature.

    • Evaporate the solvent in vacuo.

    • Triturate the residue with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

    • Dry the combined organic extracts over sodium sulfate, evaporate the solvent, and purify the product by vacuum distillation.

  • Yield: 16 g (99%), colorless liquid.

Visualizations

Synthesis_of_Dihydro_2H_pyran_3_4H_one cluster_0 Step 1: Ketalization/Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis A α-Ketoglutaric acid B Dimethyl 2,2-dimethoxypentanedioate A->B (CH₃O)₃CH, H₂SO₄, MeOH Yield: 90% C 2,2-Dimethoxypentane-1,5-diol B->C LiAlH₄, THF Yield: 74% D 3,3-Dimethoxytetrahydro-2H-pyran C->D 1. n-BuLi, THF 2. MsCl Yield: 47% E Dihydro-2H-pyran-3(4H)-one D->E TFA, CH₂Cl₂ Yield: 99%

Caption: Synthetic pathway for Dihydro-2H-pyran-3(4H)-one.

Applications_of_Dihydro_2H_pyran_3_4H_one cluster_reactions Reaction Types cluster_products Product Scaffolds A Dihydro-2H-pyran-3(4H)-one B Aldol Condensation A->B C Michael Addition A->C D Multicomponent Reactions A->D E Cycloaddition A->E H Functionalized Sugar Derivatives B->H I Bioactive Molecules (e.g., Enzyme Inhibitors) B->I F Pyrano-fused Heterocycles (e.g., Pyrano[3,2-b]quinolines) C->F C->I G Spirocyclic Compounds (e.g., Spiro[indoline-pyran]) D->G E->F

Caption: Synthetic applications of Dihydro-2H-pyran-3(4H)-one.

References

The Versatile Scaffold: Dihydro-2H-pyran-3(4H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydro-2H-pyran-3(4H)-one, a saturated six-membered heterocyclic ketone, serves as a pivotal and versatile building block in the realm of medicinal chemistry. Its inherent structural features, including a reactive ketone functionality and a flexible pyran ring, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols for the synthesis and biological evaluation of its derivatives, and visualizations of relevant signaling pathways. The tetrahydropyran (B127337) motif is prevalent in numerous natural products and approved pharmaceuticals, underscoring the significance of dihydro-2H-pyran-3(4H)-one as a key starting material in drug discovery and development.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.

Antimicrobial Applications

Derivatives of the pyranone family have shown promising activity against a range of microbial pathogens. The introduction of various substituents onto the pyranone core allows for the fine-tuning of antimicrobial potency and spectrum.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of select pyranone derivatives against various bacterial and fungal strains.

CompoundMicroorganismMIC (µg/mL)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a)Staphylococcus aureus ATCC 25931.56[4]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one (9)Streptococcus sp. C203M0.75[4]
Pyrano[4,3-b]pyran derivative 4aBacillus subtilis6.25[5]
Pyrano[4,3-b]pyran derivative 4aClostridium tetani6.25[5]
Pyrano[4,3-b]pyran derivative 4aCandida albicans12.5[5]
Amide derivative of pyran-4(1H)-one (Compound 6)Staphylococcus aureus-[2]
Amide derivative of pyran-4(1H)-one (Compound 9)Staphylococcus aureus-[2]

Anticancer Applications

The tetrahydropyran scaffold is a constituent of numerous natural products and synthetic compounds exhibiting significant anticancer activity.[5] Dihydro-2H-pyran-3(4H)-one serves as a valuable precursor for the synthesis of novel anticancer agents.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of various pyranone and related heterocyclic derivatives against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
(Dihydro)pyranonaphthoquinone (44)KB1.5[6]
(Dihydro)pyranonaphthoquinone (44)Hep-G23.6[6]
6-Acrylic phenethyl ester-2-pyranone derivative (5o)HeLa0.50[7]
6-Acrylic phenethyl ester-2-pyranone derivative (5o)C61.23[7]
6-Acrylic phenethyl ester-2-pyranone derivative (5o)MCF-73.45[7]
6-Acrylic phenethyl ester-2-pyranone derivative (5o)A5492.87[7]
6-Acrylic phenethyl ester-2-pyranone derivative (5o)HSC-21.98[7]
Dihydropyran derivative 1HeLa>100 µg/mL[8]
Dihydropyran derivative 2HeLa>100 µg/mL[8]
1,4-Dihydropyridine-based triazole derivative (13ad')Caco-20.63

Experimental Protocols

Synthesis of Dihydro-2H-pyran-3(4H)-one

A practical synthetic procedure for the preparation of dihydro-2H-pyran-3(4H)-one commences from the readily available α-ketoglutaric acid and proceeds in four steps with a reported overall yield of 31%.

Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate

  • To a solution of α-ketoglutaric acid (150 g, 1.03 mol) in methanol (B129727) (1.2 L), add trimethyl orthoformate (400 mL) and sulfuric acid (25 mL).

  • Reflux the reaction mixture with stirring for 15–20 hours.

  • After cooling, carefully add saturated aqueous sodium bicarbonate until gas evolution ceases.

  • Concentrate the mixture in vacuo and extract the residue with ethyl acetate (B1210297) (3 x 200 mL).

  • Dry the combined organic layers over sodium sulfate (B86663) and concentrate.

  • Purify the crude product by vacuum distillation to yield dimethyl 2,2-dimethoxypentanedioate.

Step 2: Synthesis of 2,2-dimethoxypentane-1,5-diol

  • Reduce the dimethyl 2,2-dimethoxypentanedioate from Step 1 with a suitable reducing agent, such as lithium aluminum hydride, in an appropriate anhydrous solvent like tetrahydrofuran (B95107) (THF).

Step 3: Synthesis of 3,3-dimethoxytetrahydro-2H-pyran

  • Cyclize the diol from Step 2 to form the tetrahydropyran ring. This can be achieved by mesylation of the diol followed by an intramolecular Williamson ether synthesis.

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one

  • Remove the ketal protecting group by acidic hydrolysis. Dissolve the 3,3-dimethoxytetrahydro-2H-pyran in a mixture of dichloromethane (B109758) and trifluoroacetic acid and stir overnight.

  • After evaporation of the solvent, purify the crude product to give dihydro-2H-pyran-3(4H)-one.

Synthesis of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives

The synthesis of this series of anticancer compounds involves a multi-step process starting from 4-hydroxy-6-methyl-2H-pyran-2-one.[7]

Step 1: Methylation of 4-hydroxy-6-methyl-2H-pyran-2-one

  • Obtain compound 2 by methylation of commercially available 4-hydroxy-6-methyl-2H-pyran-2-one (1).

Step 2: Oxidation of the methyl group

  • Oxidize the methyl group at C-6 of compound 2 with selenium dioxide in 1,4-dioxane (B91453) in a sealed tube at 160 °C to yield compound 3.

Step 3: Knoevenagel Condensation

  • Obtain the intermediate (E)-3-(4-methoxy-2-oxo-2H-pyran-6-yl) acrylic acid (4) in 47% yield through a Knoevenagel condensation reaction with the reaction temperature set at 110 °C.

Step 4: Esterification

  • Prepare the final desired series-5 compounds from compound 4 through an esterification reaction using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC·HCl) as a condensing reagent. The obtained yields vary from 49% to 71%.[7]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[2][3][5]

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

  • Serial Dilutions: Create a two-fold serial dilution of the compound stock solution across the microtiter plate by transferring a specific volume of the compound solution from one well to the next.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension in MHB, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[7][8]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

Pyrone derivatives exert their anticancer effects by modulating multiple key signaling pathways involved in cell proliferation, survival, and apoptosis.

anticancer_pathways cluster_proliferation Proliferation & Survival Pathways cluster_apoptosis Apoptosis Induction Pyrone_Derivatives Pyrone Derivatives PI3K PI3K Pyrone_Derivatives->PI3K Inhibition MAPK MAPK/ERK Pyrone_Derivatives->MAPK Inhibition Wnt Wnt/β-catenin Pyrone_Derivatives->Wnt Inhibition Bax Bax (Pro-apoptotic) Pyrone_Derivatives->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Pyrone_Derivatives->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by pyrone derivatives in cancer cells.

experimental_workflow Start Start: Dihydro-2H-pyran-3(4H)-one Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Biological_Screening->Antimicrobial_Assay Anticancer_Assay Anticancer Assays (e.g., MTT) Biological_Screening->Anticancer_Assay Data_Analysis Data Analysis (MIC/IC50) Antimicrobial_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for the development of drugs from Dihydro-2H-pyran-3(4H)-one.

References

Application Notes and Protocols for the Synthesis of BACE Inhibitors Using Dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key aspartyl protease in the amyloidogenic pathway, is a primary therapeutic target for the treatment of Alzheimer's disease. Inhibition of BACE1 reduces the production of amyloid-beta (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients. This document provides detailed protocols and application notes for the synthesis of BACE1 inhibitors utilizing Dihydro-2H-pyran-3(4H)-one as a versatile starting material. The tetrahydropyran (B127337) motif is a common feature in many biologically active compounds and serves as a valuable scaffold in medicinal chemistry.

BACE1 Signaling Pathway in Amyloid-Beta Production

BACE1 initiates the cleavage of the amyloid precursor protein (APP), a crucial step in the amyloidogenic pathway. As depicted below, APP is first cleaved by BACE1, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase, leading to the formation and release of Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42. These peptides can aggregate to form oligomers and amyloid plaques, which are hallmarks of Alzheimer's disease.

BACE1_Signaling_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 cleavage sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase C99->gamma_secretase cleavage Abeta Amyloid-β (Aβ) peptides gamma_secretase->Abeta plaques Amyloid Plaques Abeta->plaques aggregation

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Synthesis of Dihydro-2H-pyran-3(4H)-one

A practical and scalable synthesis of Dihydro-2H-pyran-3(4H)-one has been developed starting from the readily available α-ketoglutaric acid. This four-step process provides the key starting material in good overall yield.[1][2][3][4][5]

Synthesis_of_Starting_Material start α-Ketoglutaric acid step1 Ketalization & Esterification start->step1 intermediate1 Dimethyl 2,2-dimethoxypentanedioate step1->intermediate1 step2 Reduction (LiAlH4) intermediate1->step2 intermediate2 2,2-Dimethoxypentane-1,5-diol (B2587225) step2->intermediate2 step3 Cyclization (Mesylation) intermediate2->step3 intermediate3 3,3-Dimethoxytetrahydro-2H-pyran step3->intermediate3 step4 Hydrolysis (TFA) intermediate3->step4 product Dihydro-2H-pyran-3(4H)-one step4->product

Caption: Synthetic workflow for Dihydro-2H-pyran-3(4H)-one.

Experimental Protocol: Synthesis of Dihydro-2H-pyran-3(4H)-one[1][5]

Step 1: Dimethyl 2,2-dimethoxypentanedioate A solution of α-ketoglutaric acid (1.0 mol) in methanol (B129727) (1.2 L) is treated with trimethyl orthoformate (4.0 mol) and sulfuric acid (0.25 mol). The mixture is refluxed for 18 hours. After cooling, the reaction is quenched with saturated aqueous sodium bicarbonate. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated to give the product.

Step 2: 2,2-Dimethoxypentane-1,5-diol To a suspension of lithium aluminum hydride (1.2 mol) in anhydrous tetrahydrofuran (B95107) (2.0 L), a solution of dimethyl 2,2-dimethoxypentanedioate (1.0 mol) in THF (0.5 L) is added dropwise at 0 °C. The mixture is then stirred at room temperature for 12 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the diol.

Step 3: 3,3-Dimethoxytetrahydro-2H-pyran A solution of 2,2-dimethoxypentane-1,5-diol (1.0 mol) in anhydrous THF is added to a suspension of sodium hydride (2.2 mol, 60% dispersion in mineral oil) in THF at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of methanesulfonyl chloride (2.1 mol). The reaction is stirred at room temperature for 24 hours and then quenched with water. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by distillation.

Step 4: Dihydro-2H-pyran-3(4H)-one A solution of 3,3-dimethoxytetrahydro-2H-pyran (1.0 mol) in dichloromethane (B109758) is treated with trifluoroacetic acid (2.0 mol) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated aqueous sodium bicarbonate. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated to give Dihydro-2H-pyran-3(4H)-one.

Proposed Synthesis of a Pyran-Based BACE1 Inhibitor

While a direct synthesis of a potent BACE1 inhibitor from Dihydro-2H-pyran-3(4H)-one has not been explicitly reported, a plausible synthetic route can be envisioned based on known chemical transformations. A key step would be the introduction of an amino group at the 2-position of the pyranone ring, for instance, via a Mannich-type reaction, to form a β-amino ketone, a common structural motif in BACE1 inhibitors.[6][7][8][9] This intermediate can then be further elaborated to incorporate functionalities known to interact with the BACE1 active site.

Proposed_Synthesis start Dihydro-2H-pyran-3(4H)-one step1 Mannich Reaction (e.g., with amine and aldehyde) start->step1 intermediate1 2-Aminomethyl-dihydropyran-3-one derivative step1->intermediate1 step2 Further Functionalization (e.g., amide coupling) intermediate1->step2 product Pyran-based BACE1 Inhibitor step2->product

Caption: Proposed synthetic route to a pyran-based BACE1 inhibitor.

Example Synthesis of Tetrahydrobenzo[b]pyran Derivatives with BACE1 Inhibitory Activity

A one-pot synthesis of tetrahydrobenzo[b]pyran derivatives has been reported, and these compounds have shown significant BACE1 inhibitory activity.[10] This serves as a valuable example of pyran-containing BACE1 inhibitors.

Experimental Protocol: One-Pot Synthesis of Tetrahydrobenzo[b]pyrans[10]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (B47326) (1 mmol), and 1,3-cyclohexanedione (B196179) (1 mmol) is stirred in an aqueous alcohol medium (1:2 ratio) in the presence of 1-butyl-3-methylimidazolium chloride ([bmIm]Cl) as an ionic liquid catalyst. The reaction mixture is heated at a specified temperature until completion (monitored by TLC). After cooling, the solid product is filtered, washed with water, and recrystallized from ethanol (B145695) to afford the pure tetrahydrobenzo[b]pyran derivative.

Quantitative Data: BACE1 Inhibitory Activity of Pyran-Based Compounds

The following table summarizes the BACE1 inhibitory activity of representative pyran-containing compounds.

Compound IDStructureBACE1 IC50 (nM)Reference
Spirocyclic Pyranochromene 13 Spiro[oxazole-4,5'-pyrano[3,4-b]chromen]-2-amine, 7'-(5-chloropyridin-3-yl)-3',4',4a',10a'-tetrahydro-1'H,5H-110[11]
Tetrahydrobenzo[b]pyran 4e 2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileIn the nanomolar range[10]
Hexahydropyrano[4,3-b]chromene 62 Structure containing a hexahydropyrano[4,3-b]chromene core with an acyl guanidine (B92328) moiety5-99 (in a cell-based assay)[12]

Experimental Protocols for BACE1 Inhibition Assays

The inhibitory activity of the synthesized compounds against BACE1 can be determined using various biochemical and cell-based assays.

BACE1 FRET (Fluorescence Resonance Energy Transfer) Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 substrate (a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the BACE1 enzyme to each well (except for the blank).

  • Add the test compound dilutions to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the BACE1 substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • The rate of increase in fluorescence is proportional to the BACE1 activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Aβ Production Assay (ELISA)

This cell-based assay measures the ability of a compound to reduce the production of Aβ in a cell line that overexpresses APP.

Materials:

  • APP-overexpressing cell line (e.g., HEK293-APP or SH-SY5Y-APP)

  • Cell culture medium and reagents

  • Test compounds dissolved in DMSO

  • Aβ ELISA kit (for Aβ40 or Aβ42)

  • Microplate reader for ELISA

Protocol:

  • Seed the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of Aβ40 or Aβ42 in the supernatant using a specific sandwich ELISA kit according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve using known concentrations of Aβ peptides.

  • Calculate the concentration of Aβ in the treated samples and determine the EC50 value of the compound for Aβ reduction.

Conclusion

Dihydro-2H-pyran-3(4H)-one is a valuable and accessible building block for the synthesis of novel BACE1 inhibitors. The protocols and data presented in this application note provide a foundation for researchers in the field of Alzheimer's disease drug discovery to design and synthesize pyran-based compounds with potential therapeutic efficacy. The detailed experimental procedures for both synthesis and biological evaluation will facilitate the advancement of new chemical entities targeting BACE1.

References

Application of Dihydro-2H-pyran-3(4H)-one in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are hypothetical and intended to serve as a guide for research and development. To date, a comprehensive literature search has not yielded specific examples of the direct homopolymerization of Dihydro-2H-pyran-3(4H)-one. The methodologies described herein are based on established principles of polymer chemistry and the known reactivity of analogous cyclic ethers and ketones. Researchers are strongly encouraged to conduct thorough safety and feasibility assessments before implementing these proposed experimental procedures.

Introduction

Dihydro-2H-pyran-3(4H)-one, a heterocyclic compound incorporating both a ketone and an ether functional group within a six-membered ring, presents an intriguing yet largely unexplored monomer for polymer synthesis. While its utility as a building block in organic synthesis is recognized, its application in polymer chemistry, particularly in the creation of biodegradable polymers, remains a promising area for investigation.[1] The presence of the carbonyl group and the cyclic ether linkage offers multiple avenues for polymerization, including potential ring-opening polymerization (ROP) and various condensation polymerization strategies following molecular modification.

The development of novel biodegradable polymers is of paramount importance across various sectors, including biomedical applications such as drug delivery and tissue engineering, as well as in the creation of environmentally benign materials. The inherent functionalities within the Dihydro-2H-pyran-3(4H)-one structure suggest that polymers derived from it could exhibit desirable properties such as biodegradability, biocompatibility, and functionality for further chemical modification.

This document outlines hypothetical pathways for the polymerization of Dihydro-2H-pyran-3(4H)-one and provides detailed experimental protocols to guide researchers in exploring its potential as a valuable monomer in polymer chemistry.

Hypothetical Polymerization Pathways

Two primary strategies are proposed for the polymerization of Dihydro-2H-pyran-3(4H)-one:

  • Ring-Opening Polymerization (ROP) of a Lactone Derivative: The ketone functionality of Dihydro-2H-pyran-3(4H)-one can be converted into a lactone through a Baeyer-Villiger oxidation. The resulting seven-membered lactone would be a suitable candidate for ROP to yield a polyester (B1180765).

  • Condensation Polymerization following Ring Opening and Functionalization: The pyran ring can be opened to form a di-functional monomer, such as a hydroxy acid or a diol, which can then undergo condensation polymerization.

Pathway 1: Ring-Opening Polymerization via Baeyer-Villiger Oxidation

This pathway involves a two-step process: first, the oxidation of Dihydro-2H-pyran-3(4H)-one to a seven-membered lactone, and second, the ring-opening polymerization of this lactone.

baeyer_villiger_rop monomer Dihydro-2H-pyran-3(4H)-one oxidation Baeyer-Villiger Oxidation monomer->oxidation m-CPBA lactone Seven-membered Lactone oxidation->lactone rop Ring-Opening Polymerization lactone->rop Initiator (e.g., Sn(Oct)₂) polyester Biodegradable Polyester rop->polyester

Caption: Proposed pathway for polyester synthesis from Dihydro-2H-pyran-3(4H)-one.

Pathway 2: Condensation Polymerization via Reductive Ring Opening

This proposed pathway involves the reductive opening of the pyran ring to form a diol, which can then be used in a condensation polymerization with a dicarboxylic acid to produce a polyester.

condensation_polymerization monomer Dihydro-2H-pyran-3(4H)-one reduction Reductive Ring Opening monomer->reduction Reducing Agent (e.g., NaBH₄) diol Diol Monomer reduction->diol condensation Condensation Polymerization diol->condensation dicarboxylic_acid Dicarboxylic Acid (e.g., Adipic Acid) dicarboxylic_acid->condensation polyester Biodegradable Polyester condensation->polyester

Caption: Proposed pathway for condensation polymerization.

Experimental Protocols

Protocol for Pathway 1: Ring-Opening Polymerization

Step A: Synthesis of the Seven-membered Lactone (Hypothetical)

  • Materials:

    • Dihydro-2H-pyran-3(4H)-one (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution

    • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Procedure:

    • Dissolve Dihydro-2H-pyran-3(4H)-one in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 10% Na₂SO₃ solution.

    • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the seven-membered lactone.

Step B: Ring-Opening Polymerization of the Lactone (Hypothetical)

  • Materials:

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, add the lactone monomer and anhydrous toluene.

    • Heat the mixture to 110 °C to dissolve the monomer completely.

    • In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene.

    • Inject the desired amount of the initiator solution into the monomer solution.

    • Maintain the reaction at 110 °C for the specified time (e.g., 4-24 hours).

    • After the desired time, cool the reaction to room temperature and dissolve the polymer in a small amount of chloroform (B151607).

    • Precipitate the polymer by adding the solution dropwise to cold methanol.

    • Collect the polymer by filtration and dry under vacuum at 40 °C until a constant weight is achieved.

Protocol for Pathway 2: Condensation Polymerization

Step A: Synthesis of the Diol Monomer (Hypothetical)

  • Materials:

    • Dihydro-2H-pyran-3(4H)-one (1.0 eq)

    • Sodium borohydride (B1222165) (NaBH₄) (2.0 eq)

    • Methanol

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Dissolve Dihydro-2H-pyran-3(4H)-one in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude diol.

    • Purify the diol by column chromatography.

Step B: Condensation Polymerization of the Diol with a Dicarboxylic Acid (Hypothetical)

  • Materials:

    • Purified diol monomer

    • Adipic acid (or another dicarboxylic acid)

    • p-Toluenesulfonic acid (p-TSA) catalyst

    • Toluene

  • Procedure:

    • Combine the diol, adipic acid, and p-TSA in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

    • Add toluene to the flask.

    • Heat the mixture to reflux and continuously remove the water formed during the reaction.

    • Monitor the reaction progress by measuring the amount of water collected.

    • After no more water is collected, cool the reaction mixture to room temperature.

    • Dissolve the polymer in chloroform and precipitate in cold methanol.

    • Filter and dry the polymer under vacuum.

Data Presentation

The following tables present hypothetical quantitative data for the proposed polymerization reactions. These values are illustrative and would need to be determined experimentally.

Table 1: Hypothetical Data for Ring-Opening Polymerization of the Lactone Derivative

EntryMonomer:Initiator RatioReaction Time (h)Conversion (%)Mn ( g/mol ) (Expected)PDI (Expected)
150:14855,0001.3
2100:189210,0001.2
3200:1169520,0001.4

Table 2: Hypothetical Data for Condensation Polymerization

EntryDiol:Diacid RatioCatalyst Loading (mol%)Reaction Time (h)Mn ( g/mol ) (Expected)PDI (Expected)
11:10.5128,0001.8
21:1.050.52415,0002.1
31.05:10.52414,5002.0

Polymer Characterization

The synthesized polymers should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer (e.g., ester carbonyl stretch).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Potential Applications

Polymers derived from Dihydro-2H-pyran-3(4H)-one could find applications in several fields:

  • Drug Delivery: The biodegradable nature of the polyesters would make them suitable for creating microparticles or nanoparticles for controlled drug release. The pendant functional groups could be used for drug conjugation.

  • Tissue Engineering: Biocompatible and biodegradable scaffolds could be fabricated to support cell growth and tissue regeneration.

  • Biodegradable Plastics: These polymers could serve as an environmentally friendly alternative to conventional plastics in packaging and other disposable applications.

Conclusion

While the direct polymerization of Dihydro-2H-pyran-3(4H)-one is not yet documented, its chemical structure suggests significant potential as a monomer for the synthesis of novel biodegradable polymers. The hypothetical pathways and protocols presented here provide a starting point for researchers to explore this promising area. Experimental validation of these proposed methods is essential to unlock the full potential of Dihydro-2H-pyran-3(4H)-one in polymer chemistry and materials science. Further research into optimizing reaction conditions and characterizing the resulting polymers will be crucial for developing practical applications.

References

Synthesis of Dihydro-2H-pyran-3(4H)-one: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-2H-pyran-3(4H)-one is a valuable saturated oxygen heterocycle that serves as a versatile building block in medicinal chemistry and drug discovery. Its utility has been demonstrated in the synthesis of a variety of biologically active molecules, including α-amino acids, histamine (B1213489) H3 receptor antagonists, and thrombin inhibitors.[1] This document provides detailed experimental protocols for two distinct and practical synthetic routes to Dihydro-2H-pyran-3(4H)-one, along with a summary of key quantitative data and spectroscopic characterization. The protocols are designed to be readily implemented in a standard organic chemistry laboratory setting.

Introduction

The synthesis of conformationally restricted, low molecular weight building blocks rich in oxygen is of significant interest in modern drug discovery. Dihydro-2H-pyran-3(4H)-one (Molecular Formula: C5H8O2, Molecular Weight: 100.12) is an exemplary scaffold that fits these criteria, making it a desirable intermediate for the synthesis of complex pharmaceutical agents.[1][2] This application note outlines two reliable methods for its preparation: a one-step oxidation of 3-hydroxytetrahydropyran and a four-step synthesis commencing from the readily available α-ketoglutaric acid.[2][3][4][5][6]

Method 1: Oxidation of 3-Hydroxytetrahydropyran

This method provides a direct, one-step synthesis of Dihydro-2H-pyran-3(4H)-one.

Experimental Protocol

Materials:

Procedure: [2]

  • Dissolve 3-hydroxytetrahydropyran (300 g, 2.9 mol) in dichloromethane (3,000 g).

  • To the solution, add sodium acetate (287 g, 3.5 mol) and TEMPO (6 g).

  • Add sodium dichloroisocyanurate (374 g, 1.7 mol) in batches at 25 °C.

  • Maintain the reaction temperature at 25 °C and stir for 2 hours.

  • After the reaction is complete, filter the mixture.

  • Dry the organic phase with anhydrous sodium sulfate (200 g).

  • Filter the mixture again and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Distill the crude product. Collect the fraction with an oil bath temperature of 120 °C and a top temperature of 90 °C to obtain the final product.

Quantitative Data
ParameterValueReference
Purity99%[2]
Yield83%[2]
AppearanceColorless oily liquid[2]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup and Purification A Dissolve 3-Hydroxytetrahydropyran in Dichloromethane B Add Sodium Acetate and TEMPO A->B C Batchwise addition of Sodium Dichloroisocyanurate at 25°C B->C D Stir for 2 hours at 25°C C->D E Filter the reaction mixture D->E F Dry organic phase with Anhydrous Sodium Sulfate E->F G Filter and Concentrate F->G H Distill to obtain pure product G->H

Caption: Workflow for the synthesis of Dihydro-2H-pyran-3(4H)-one via oxidation.

Method 2: Four-Step Synthesis from α-Ketoglutaric Acid

This practical synthetic route involves four distinct steps to produce Dihydro-2H-pyran-3(4H)-one with an overall yield of 31%.[3][4][5][6]

Experimental Protocol

Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate [6]

  • Dissolve α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (B129727) (1.2 L).

  • Add sulfuric acid (25 mL) to the solution.

  • Reflux the reaction mixture with stirring for 15-20 hours.

  • After cooling, carefully add saturated aqueous sodium bicarbonate until gas evolution ceases.

  • Evaporate the mixture in vacuo and extract the residue with ethyl acetate (3 x 200 mL).

Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol [6]

  • Reduce the dimethyl 2,2-dimethoxypentanedioate from the previous step using a suitable reducing agent such as LiAlH₄ in an appropriate solvent.

Step 3: Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran [6]

  • Subject the diol to cyclization. This can be achieved by converting the diol to a dimesylate followed by intramolecular cyclization.

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one [6]

  • Dissolve 3,3-dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) in dry dichloromethane (80 mL).

  • Add this solution to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL).

  • Stir the resulting mixture overnight and then evaporate in vacuo to yield the final product.

Quantitative Data
ParameterValueReference
Overall Yield31%[4][5][6]
Step-wise Yields
Dimethyl 2,2-dimethoxypentanedioate90%[6]
2,2-Dimethoxypentane-1,5-diol74%[6]
3,3-Dimethoxytetrahydro-2H-pyran47%[6]
Dihydro-2H-pyran-3(4H)-one99%[6]
Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one

¹H NMR (CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.94s-H-2
3.77t5.2H-6
2.45t6.8H-4
2.02quint6.0H-5

¹³C NMR (CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
207.5C-3 (C=O)
74.5C-2
65.9C-6
37.4C-4
24.8C-5

Synthetic Pathway

G A α-Ketoglutaric Acid B Dimethyl 2,2-dimethoxypentanedioate A->B Trimethyl orthoformate, H₂SO₄, MeOH C 2,2-Dimethoxypentane-1,5-diol B->C LiAlH₄ D 3,3-Dimethoxytetrahydro-2H-pyran C->D 1. MsCl, Base 2. Heat E Dihydro-2H-pyran-3(4H)-one D->E Trifluoroacetic Acid, CH₂Cl₂

Caption: Synthetic pathway for Dihydro-2H-pyran-3(4H)-one starting from α-ketoglutaric acid.

Conclusion

This application note provides two well-documented and practical protocols for the synthesis of Dihydro-2H-pyran-3(4H)-one. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. The presented data and protocols are intended to facilitate the synthesis of this important building block for applications in drug discovery and medicinal chemistry.

References

Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Dihydro-2H-pyran-3(4H)-one, a versatile building block in medicinal chemistry and drug discovery. The following sections outline various purification techniques, including distillation, column chromatography, and chemical extraction via bisulfite adduct formation.

Overview of Purification Strategies

Dihydro-2H-pyran-3(4H)-one is a cyclic ketone that is typically synthesized as a crude product containing unreacted starting materials, intermediates, and byproducts. The choice of purification method depends on the nature of the impurities, the desired purity level, and the scale of the purification. Common commercial purities for this compound are around 95-97%.[1][2][3]

A general workflow for the purification and quality control of Dihydro-2H-pyran-3(4H)-one is presented below.

Purification_Workflow Crude Crude Dihydro-2H-pyran-3(4H)-one Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Bisulfite Bisulfite Extraction Crude->Bisulfite Pure Pure Dihydro-2H-pyran-3(4H)-one Distillation->Pure Chromatography->Pure Bisulfite->Pure QC Quality Control (GC-MS, HPLC, NMR) Pure->QC Bisulfite_Extraction cluster_0 Adduct Formation & Extraction cluster_1 Ketone Regeneration Crude Crude Product in Miscible Solvent Add_Bisulfite Add Saturated NaHSO₃ (aq) Crude->Add_Bisulfite Extraction Liquid-Liquid Extraction (Immiscible Organic Solvent) Add_Bisulfite->Extraction Aqueous_Layer Aqueous Layer (Bisulfite Adduct) Extraction->Aqueous_Layer Separation Organic_Layer Organic Layer (Impurities) Extraction->Organic_Layer Separation Add_Base Add Base (e.g., NaOH) & Organic Solvent Aqueous_Layer->Add_Base Regeneration Extraction of Regenerated Ketone Add_Base->Regeneration Pure_Organic Organic Layer (Pure Ketone) Regeneration->Pure_Organic Pure_Product Purified Dihydro-2H-pyran-3(4H)-one Pure_Organic->Pure_Product Work-up

References

Large-Scale Synthesis of Dihydro-2H-pyran-3(4H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of Dihydro-2H-pyran-3(4H)-one, a versatile building block in medicinal chemistry and drug discovery.[1][2][3] Dihydro-2H-pyran-3(4H)-one serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including α-amino acids, histamine (B1213489) H3 receptor antagonists, and thrombin inhibitors.[1] Its applications also extend to polymer chemistry and the flavor and fragrance industry.[2][3]

This guide outlines two primary, scalable synthetic routes, summarizing quantitative data in structured tables and providing detailed experimental methodologies. Visual diagrams of the synthetic pathways are included to facilitate understanding.

Synthetic Methodologies

Two principal methods for the large-scale synthesis of Dihydro-2H-pyran-3(4H)-one are presented: a four-step synthesis commencing from α-ketoglutaric acid and a single-step oxidation of 3-hydroxytetrahydropyran.

Method 1: Four-Step Synthesis from α-Ketoglutaric Acid

This practical synthetic route begins with the readily available and inexpensive starting material, α-ketoglutaric acid, and proceeds over four steps with a reported overall yield of 31%.[4][5]

Synthetic Pathway Overview:

G A α-Ketoglutaric Acid B Dimethyl 2-oxopentanedioate A->B  CH3OH, H2SO4 (cat.) C Dimethyl 2,2-dimethoxypentanedioate B->C  CH(OCH3)3, H2SO4 D 2,2-Dimethoxypentane-1,5-diol C->D  LiAlH4 E Dihydro-2H-pyran-3(4H)-one D->E  Intramolecular Cyclization G A 3-Hydroxytetrahydropyran B Dihydro-2H-pyran-3(4H)-one A->B  Sodium dichloroisocyanurate, TEMPO, Sodium acetate

References

Application Notes and Protocols for the Stereoselective Synthesis Involving Dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of chiral molecules derived from or related to "Dihydro-2H-pyran-3(4H)-one." The tetrahydropyran (B127337) ring is a crucial structural motif in numerous natural products and pharmaceutically active compounds.[1] The methodologies outlined below offer highly efficient and selective routes to access these valuable chiral building blocks.

Method 1: Organocatalytic Domino Michael-Hemiacetalization

This method facilitates the diastereo- and enantioselective synthesis of polyfunctionalized dihydropyran and tetrahydropyran derivatives from α-hydroxymethyl nitroalkenes and various 1,3-dicarbonyl compounds. The reaction proceeds through a domino Michael-hemiacetalization sequence catalyzed by a bifunctional organocatalyst.[2]

Reaction Scheme:

A square amide-derived organocatalyst promotes the Michael addition of a 1,3-dicarbonyl compound to an α-hydroxymethyl nitroalkene, followed by an intramolecular hemiacetalization to form the tetrahydropyranol intermediate. This intermediate can then be dehydrated in a one-pot procedure to yield the corresponding 3,4-dihydro-2H-pyran.[2]

Quantitative Data Summary:

The following table summarizes the results for the synthesis of various dihydropyran derivatives using this organocatalytic domino reaction.[2]

Entry1,3-Dicarbonyl Compoundα-Hydroxymethyl NitroalkeneYield (%)dr (trans:cis)ee (%)
1Methyl 3-oxobutanoate(E)-2-nitro-3-phenylprop-2-en-1-ol85>98:296
2Ethyl 3-oxobutanoate(E)-2-nitro-3-phenylprop-2-en-1-ol82>98:295
3Acetylacetone(E)-2-nitro-3-phenylprop-2-en-1-ol9190:1090
4Methyl 3-oxobutanoate(E)-3-(4-chlorophenyl)-2-nitroprop-2-en-1-ol78>98:297
5Methyl 3-oxobutanoate(E)-3-(4-methoxyphenyl)-2-nitroprop-2-en-1-ol88>98:294
Experimental Protocol: General Procedure for the Domino Michael-Hemiacetalization and Dehydration
  • To a solution of the α-hydroxymethyl nitroalkene (0.2 mmol) in toluene (B28343) (1.0 mL) is added the 1,3-dicarbonyl compound (0.24 mmol) and the square amide-derived organocatalyst (10 mol%).

  • The reaction mixture is stirred at room temperature for the time required for the disappearance of the starting material (monitored by TLC).

  • After completion of the domino reaction, p-toluenesulfonic acid (PTSA, 20 mol%) is added.

  • The mixture is then heated to 100 °C for one hour to facilitate dehydration.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired dihydropyran product.[2]

Visualization of the Reaction Pathway:

Organocatalytic_Domino_Reaction alpha-Hydroxymethyl_Nitroalkene α-Hydroxymethyl Nitroalkene Michael_Addition Michael Addition alpha-Hydroxymethyl_Nitroalkene->Michael_Addition 1_3_Dicarbonyl 1,3-Dicarbonyl Compound 1_3_Dicarbonyl->Michael_Addition Catalyst Square Amide Organocatalyst Catalyst->Michael_Addition Hemiacetalization Intramolecular Hemiacetalization Michael_Addition->Hemiacetalization Tetrahydropyranol Tetrahydropyranol Intermediate Hemiacetalization->Tetrahydropyranol Dehydration Dehydration (PTSA, 100 °C) Tetrahydropyranol->Dehydration Dihydropyran 3,4-Dihydro-2H-pyran Product Dehydration->Dihydropyran Enzymatic_Reduction_Workflow cluster_reaction Bioreactor cluster_workup Workup cluster_purification Purification Substrate Dihydro-2H-pyran-3(4H)-one Reaction Stirring at 30 °C Substrate->Reaction Enzymes KRED & GDH Enzymes->Reaction Cofactor NADP+ Cofactor->Reaction Reductant D-Glucose Reductant->Reaction Buffer Buffer (pH 7.0) Buffer->Reaction Extraction Extraction with Ethyl Acetate Reaction->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Product Chiral 3-Hydroxytetrahydropyran Chromatography->Product Michael_Henry_Ketalization cluster_reactants Reactants Diketone β-Keto Ester or Diketone Michael_Adduct Michael Adduct Diketone->Michael_Adduct Nitrostyrene β-Nitrostyrene Nitrostyrene->Michael_Adduct Ynal Alkynyl Aldehyde Henry_Product Hemiketal Intermediate Ynal->Henry_Product Catalyst Quinine-based Squaramide Catalyst Catalyst->Michael_Adduct Michael_Adduct->Henry_Product Final_Product Functionalized Tetrahydropyran Henry_Product->Final_Product Ketalization

References

Dihydro-2H-pyran-3(4H)-one: A Versatile Chiral Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dihydro-2H-pyran-3(4H)-one and its derivatives have emerged as powerful and versatile chiral synthons in the asymmetric synthesis of a wide array of complex molecules, including natural products and pharmaceutically active compounds. The inherent chirality of the tetrahydropyran (B127337) ring system, coupled with the synthetic handles provided by the ketone functionality, makes these compounds valuable building blocks for the stereocontrolled construction of intricate molecular architectures. This document provides detailed application notes and protocols for the utilization of dihydro-2H-pyran-3(4H)-one and its analogues as chiral synthons, with a focus on key asymmetric transformations and their applications in total synthesis.

Asymmetric Enzymatic Reduction of Dihydro-2H-pyran-3(4H)-one Derivatives

The asymmetric reduction of the ketone in dihydro-2H-pyran-3(4H)-one derivatives provides access to valuable chiral 3-hydroxytetrahydropyrans. Enzymatic reduction using ketoreductases (KREDs) offers a highly efficient and environmentally benign method to achieve high enantioselectivity.

A notable example is the asymmetric reduction of 6-methoxydihydro-2H-pyran-3(4H)-one. This transformation is particularly valuable as the resulting chiral alcohol is a key intermediate for more complex molecules.[1] The process often employs a dual-enzyme system consisting of a ketoreductase (KRED) for the asymmetric reduction and a glucose dehydrogenase (GDH) for the in-situ regeneration of the NADPH cofactor.[1]

Quantitative Data Summary: Asymmetric Enzymatic Reduction

SubstrateProductBiocatalystCo-factor RegenerationYield (%)Enantiomeric Excess (ee) (%)Reference
4,4-dimethoxytetrahydro-2H-pyran-3-one(R)-α-hydroxyketalKetoreductase (KRED)Glucose Dehydrogenase (GDH)96–98>99[1]
Experimental Protocol: Asymmetric Enzymatic Reduction of a Dihydro-2H-pyran-3(4H)-one Derivative

This protocol is based on the successful pilot-plant scale reduction of a closely related analog, 4,4-dimethoxytetrahydro-2H-pyran-3-one.[1]

Materials:

  • 6-Methoxydihydro-2H-pyran-3(4H)-one

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and equipment (reactor, stirrer, pH meter, temperature controller)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of phosphate buffer.

  • Reagent Addition: To the buffer, add D-glucose, NADP+, glucose dehydrogenase (GDH), and the ketoreductase (KRED). Stir the mixture until all components are dissolved.

  • Substrate Addition: Add the 6-methoxydihydro-2H-pyran-3(4H)-one to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-30 °C) and pH (typically 6.5-7.5). Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Visualization of the Enzymatic Reduction Workflow:

enzymatic_reduction sub Substrate (Dihydro-2H-pyran-3(4H)-one) kred Ketoreductase (KRED) sub->kred Reduction nadp NADP+ kred->nadp prod Chiral Alcohol Product kred->prod nadph NADPH nadph->kred gdh Glucose Dehydrogenase (GDH) nadp->gdh glucose Glucose glucose->gdh gluconolactone Gluconolactone gdh->nadph Regeneration gdh->gluconolactone

Caption: Asymmetric enzymatic reduction of a dihydropyranone.

Organocatalytic Domino Michael-Hemiacetalization

Organocatalysis provides a powerful platform for the asymmetric synthesis of complex molecules. A notable application is the domino Michael-hemiacetalization reaction of α-hydroxymethyl nitroalkenes with 1,3-dicarbonyl compounds to afford polyfunctionalized dihydropyrans with high stereoselectivity.[2][3] This one-pot reaction allows for the rapid construction of the dihydropyran core with the creation of multiple stereocenters.

Quantitative Data Summary: Organocatalytic Domino Michael-Hemiacetalization

Nitroalkene1,3-Dicarbonyl CompoundCatalystYield (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)Reference
(E)-2-nitro-3-phenylprop-2-en-1-olMethyl 3-oxobutanoateSquaramide-based organocatalyst919899[3]
(E)-2-nitro-3-phenylprop-2-en-1-olEthyl benzoylacetateSquaramide-based organocatalyst859698[3]
Experimental Protocol: Organocatalytic Domino Michael-Hemiacetalization

This protocol is based on the synthesis of polyfunctionalized dihydropyrans from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds.[3]

Materials:

  • (E)-2-nitro-3-phenylprop-2-en-1-ol

  • Methyl 3-oxobutanoate

  • Squaramide-based organocatalyst (e.g., a thiourea-based catalyst)

  • p-Toluenesulfonic acid (PTSA)

  • Dichloromethane (anhydrous)

  • Toluene (B28343) (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the (E)-2-nitro-3-phenylprop-2-en-1-ol and methyl 3-oxobutanoate in anhydrous dichloromethane.

  • Catalyst Addition: Add the squaramide-based organocatalyst (typically 10 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at ambient temperature and monitor its progress by TLC. The reaction typically proceeds for 24-48 hours.

  • Dehydration: Upon completion of the Michael-hemiacetalization step, remove the solvent under reduced pressure. Dissolve the residue in anhydrous toluene and add p-toluenesulfonic acid (20 mol%).

  • Heating: Heat the mixture to 100 °C for 1 hour to effect dehydration.

  • Work-up and Purification: After cooling to room temperature, evaporate the solvent. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired dihydropyran.

Visualization of the Domino Reaction Pathway:

domino_reaction start α-Hydroxymethyl Nitroalkene + 1,3-Dicarbonyl Compound catalyst Organocatalyst (e.g., Squaramide) start->catalyst michael Michael Addition catalyst->michael hemiacetalization Intramolecular Hemiacetalization michael->hemiacetalization intermediate Tetrahydropyranol Intermediate hemiacetalization->intermediate dehydration Dehydration (PTSA, Heat) intermediate->dehydration product Polyfunctionalized Dihydropyran dehydration->product

Caption: Organocatalytic domino Michael-hemiacetalization.

N-Heterocyclic Carbene (NHC) Catalyzed Dynamic Kinetic Resolution

Chiral N-heterocyclic carbenes (NHCs) have emerged as versatile catalysts for a variety of asymmetric transformations. One powerful application is the dynamic kinetic resolution (DKR) of 6-hydroxypyranones. This process allows for the conversion of a racemic starting material into a single, highly enantioenriched product in high yield. The resulting esters can be further derivatized to access functionalized sugar derivatives and other natural products.

Experimental Protocol: NHC-Catalyzed Dynamic Kinetic Resolution of a 6-Hydroxypyranone

This protocol outlines a general procedure for the NHC-catalyzed DKR of a racemic 6-hydroxypyranone with an enal.

Materials:

  • Racemic 6-hydroxypyranone

  • Enolizable aldehyde (e.g., cinnamaldehyde)

  • Chiral NHC precursor (e.g., a triazolium salt)

  • Base (e.g., DBU)

  • Anhydrous solvent (e.g., THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the racemic 6-hydroxypyranone, the enal, and the chiral NHC precursor.

  • Solvent and Base Addition: Add anhydrous solvent, followed by the base to generate the active NHC catalyst in situ.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (which may need to be optimized) and monitor its progress by TLC or HPLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the enantioenriched ester.

Visualization of the Dynamic Kinetic Resolution:

dkr_process cluster_racemate Racemic Pyranone R_pyr (R)-Pyranone S_pyr (S)-Pyranone R_pyr->S_pyr Racemization nhc Chiral NHC Catalyst + Enal R_pyr->nhc k_slow S_pyr->nhc k_fast product Enantioenriched Ester nhc->product goniothalamin_synthesis start Cinnamaldehyde allylation Asymmetric Allylation start->allylation homoallylic_alcohol Chiral Homoallylic Alcohol allylation->homoallylic_alcohol acylation Acylation homoallylic_alcohol->acylation diene Diene Intermediate acylation->diene rcm Ring-Closing Metathesis (RCM) diene->rcm dihydropyranone Dihydropyranone Intermediate rcm->dihydropyranone final_steps Further Modifications dihydropyranone->final_steps goniothalamin (R)-Goniothalamin final_steps->goniothalamin

References

Troubleshooting & Optimization

Technical Support Center: Dihydro-2H-pyran-3(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dihydro-2H-pyran-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this important heterocyclic building block.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of Dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid.

Overall Synthesis Workflow

The most commonly reported practical synthesis of Dihydro-2H-pyran-3(4H)-one is a four-step process starting from α-ketoglutaric acid.[1][2][3] The overall reported yield for this process is approximately 31%.[1][3]

synthesis_workflow cluster_0 Step 1: Acetal (B89532) Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis a α-Ketoglutaric Acid b Dimethyl 2,2-dimethoxypentanedioate a->b Trimethyl orthoformate, H₂SO₄, MeOH, reflux c 2,2-Dimethoxypentane-1,5-diol (B2587225) b->c LiAlH₄, THF, reflux d 3,3-Dimethoxytetrahydro-2H-pyran c->d 1. n-BuLi, THF 2. MsCl e Dihydro-2H-pyran-3(4H)-one d->e TFA, CH₂Cl₂

Caption: Four-step synthesis of Dihydro-2H-pyran-3(4H)-one.

Step 1: Dimethyl 2,2-dimethoxypentanedioate Synthesis

Question: Low yield of Dimethyl 2,2-dimethoxypentanedioate from α-ketoglutaric acid.

Answer:

Possible CauseRecommended Solution
Incomplete Reaction Ensure the reaction is refluxed for a sufficient time (15-20 hours) and monitor progress by TLC.[4] Use a catalytic amount of a strong acid like sulfuric acid to facilitate both esterification and acetal formation.
Water Contamination Use anhydrous methanol (B129727) and ensure all glassware is thoroughly dried. Water can inhibit the acetal formation by shifting the equilibrium back to the ketone.
Inefficient Extraction After neutralization with saturated aqueous NaHCO₃, ensure thorough extraction of the product with a suitable organic solvent like ethyl acetate (B1210297).[4]
Step 2: 2,2-Dimethoxypentane-1,5-diol Synthesis (LiAlH₄ Reduction)

Question: Low yield or incomplete reduction of the diester to the diol.

Answer:

Possible CauseRecommended Solution
Insufficient LiAlH₄ Use a sufficient excess of LiAlH₄. The stoichiometry requires two equivalents to reduce both ester groups, but a larger excess is often necessary to ensure the reaction goes to completion.
Reaction Quenching The workup of LiAlH₄ reactions can be challenging due to the formation of aluminum salts that can trap the product. Follow a careful quenching procedure (e.g., Fieser workup) to ensure a filterable precipitate and maximize product recovery.
Water Contamination LiAlH₄ reacts violently with water.[5] Ensure the use of anhydrous THF and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction The reaction is typically performed at reflux in THF.[4] Ensure the reaction is heated for a sufficient duration and monitor by TLC until the starting material is consumed.
Step 3: 3,3-Dimethoxytetrahydro-2H-pyran Synthesis (Cyclization)

Question: Low yield of the cyclized product.

Answer:

Possible CauseRecommended Solution
Inefficient Mesylation Ensure the complete formation of the dimesylate intermediate by using a sufficient amount of methanesulfonyl chloride (MsCl) and a suitable base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. The reaction is often performed at low temperatures (e.g., 0 °C) to control reactivity.
Intermolecular Side Reactions The formation of polymers or other intermolecular products can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the cyclic product.
Incomplete Cyclization The cyclization step may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Step 4: Dihydro-2H-pyran-3(4H)-one Synthesis (Hydrolysis)

Question: Incomplete hydrolysis of the acetal or formation of byproducts.

Answer:

Possible CauseRecommended Solution
Insufficient Acid Catalyst A strong acid catalyst, such as trifluoroacetic acid (TFA) in dichloromethane (B109758), is typically used.[4] Ensure a sufficient amount of acid is present to drive the reaction to completion.
Incomplete Reaction The hydrolysis is often stirred overnight.[4] Monitor the reaction by TLC to ensure all the starting material has been consumed.
Product Instability The target ketone may be susceptible to acid-catalyzed side reactions if the reaction is left for too long or under harsh conditions. Neutralize the acid and work up the reaction promptly once the starting material is consumed.
Purification Issues The final product is often purified by vacuum distillation.[4] Ensure the distillation is performed at a suitable pressure to avoid decomposition of the product at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of Dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid?

A1: The reported overall yield for the four-step synthesis is approximately 31%.[1][3]

Q2: Are there alternative methods for synthesizing Dihydro-2H-pyran-3(4H)-one?

A2: Yes, other approaches have been reported, such as the functionalization of the double bond in dihydropyran. However, these methods often suffer from moderate regioselectivity, leading to lower yields and difficulties in product purification.[5]

Q3: What are the key safety precautions to consider during this synthesis?

A3: The use of Lithium aluminum hydride (LiAlH₄) in Step 2 requires extreme caution. LiAlH₄ is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable.[5] All reactions involving LiAlH₄ must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

Q4: How can the purity of the intermediates and the final product be assessed?

A4: Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of each reaction step. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the isolated intermediates and the final Dihydro-2H-pyran-3(4H)-one product.

Experimental Protocols

Detailed Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid

This protocol is based on the procedure reported by Mityuk et al.[4]

Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate

  • To a solution of α-ketoglutaric acid (150 g, 1.03 mol) in anhydrous methanol (1.2 L), add trimethyl orthoformate (400 mL).

  • Carefully add concentrated sulfuric acid (25 mL).

  • Reflux the mixture with stirring for 15-20 hours.

  • Cool the reaction mixture and carefully neutralize with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate the solvent in vacuo.

  • The crude product is used in the next step without further purification. The reported yield is 90%.[5]

Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol

  • To a suspension of LiAlH₄ (73 g) in dry THF (1.4 L), add a solution of the crude Dimethyl 2,2-dimethoxypentanedioate from Step 1 in dry THF (450 mL) dropwise with efficient stirring.

  • Reflux the reaction mixture.

  • After completion of the reaction (monitored by TLC), cool the mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Evaporate the combined filtrates in vacuo.

  • Purify the crude product by vacuum distillation. The reported yield is 74%.[5]

Step 3: Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran

  • Dissolve 2,2-dimethoxypentane-1,5-diol (96.8 g, 0.590 mol) in absolute THF (450 mL).

  • Cool the solution and add n-butyllithium (n-BuLi) dropwise.

  • Add methanesulfonyl chloride (MsCl) dropwise to the reaction mixture.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Dry the organic layer and evaporate the solvent.

  • Purify the crude product by vacuum distillation. The reported yield is 47%.[5]

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one

  • Dissolve 3,3-dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) in dry dichloromethane (80 mL).

  • Add this solution to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL).

  • Stir the resulting mixture overnight.

  • Evaporate the solvent in vacuo.

  • Triturate the residue with saturated aqueous NaHCO₃ (100 mL) and extract with CH₂Cl₂ (3 x 100 mL).

  • Dry the combined organic extracts over Na₂SO₄, evaporate the solvent, and purify by vacuum distillation. The reported yield is 99%.[5]

Data Presentation

Table 1: Summary of Yields for the Four-Step Synthesis of Dihydro-2H-pyran-3(4H)-one

StepProductReported Yield (%)
1Dimethyl 2,2-dimethoxypentanedioate90
22,2-Dimethoxypentane-1,5-diol74
33,3-Dimethoxytetrahydro-2H-pyran47
4Dihydro-2H-pyran-3(4H)-one99
Overall ~31

Visualizations

troubleshooting_logic start Low Overall Yield step1 Step 1 Issue: Acetal Formation start->step1 step2 Step 2 Issue: Reduction start->step2 step3 Step 3 Issue: Cyclization start->step3 step4 Step 4 Issue: Hydrolysis start->step4 sol1 Check for water contamination. Ensure sufficient reaction time. step1->sol1 sol2 Use excess LiAlH₄. Ensure anhydrous conditions. step2->sol2 sol3 Use high dilution. Optimize reaction temperature. step3->sol3 sol4 Ensure sufficient acid catalyst. Monitor reaction to avoid side products. step4->sol4

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Dihydro-2H-pyran-3(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro-2H-pyran-3(4H)-one. The following sections address common issues related to side products encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of Dihydro-2H-pyran-3(4H)-one?

A1: Impurities can originate from starting materials, intermediates, side reactions, or the degradation of the final product. The nature of these impurities is highly dependent on the synthetic route employed.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual amounts of the initial reactants, such as α-ketoglutaric acid or 3-hydroxytetrahydropyran.

  • Reaction Intermediates: In multi-step syntheses, such as the route from α-ketoglutaric acid, intermediates like dimethyl 2,2-dimethoxypentanedioate and 2,2-dimethoxypentane-1,5-diol (B2587225) may be present if the reactions do not go to completion.

  • Side-Reaction Products: These are unintended molecules formed through alternative reaction pathways. Examples include products from over-oxidation or rearrangement reactions.

  • Degradation Products: Dihydro-2H-pyran-3(4H)-one can be sensitive to acidic or basic conditions and high temperatures, potentially leading to ring-opening or polymerization.[1]

  • Reagent and Solvent Residues: Residual solvents used in the reaction or purification (e.g., ethyl acetate (B1210297), hexane (B92381), dichloromethane) and byproducts from reagents (e.g., dimethyl sulfide (B99878) from Swern oxidation) are common.[1][2][3]

Q2: I am synthesizing Dihydro-2H-pyran-3(4H)-one via the oxidation of 3-hydroxytetrahydropyran. What specific side products should I be aware of?

A2: The oxidation of 3-hydroxytetrahydropyran can lead to several side products depending on the chosen oxidant and reaction conditions.

  • Using Swern Oxidation:

    • Dimethyl sulfide (DMS): A volatile and odorous byproduct inherent to the Swern oxidation mechanism.[2][3]

    • Pummerer rearrangement product: If the reaction temperature is not carefully controlled (kept below -60 °C), a Pummerer rearrangement can occur, leading to the formation of a methylthiomethyl ether byproduct.

    • Unreacted Starting Material: Incomplete oxidation will leave residual 3-hydroxytetrahydropyran.

  • Using TEMPO-mediated Oxidation:

    • Over-oxidation to a dicarboxylic acid: While TEMPO is a selective oxidant, prolonged reaction times or excess oxidant can lead to the formation of 2-hydroxy-glutaric acid through ring cleavage and further oxidation.

    • Aldehyde intermediate: Incomplete oxidation might leave a ring-opened aldehyde intermediate.

Q3: My NMR spectrum shows unexpected peaks after synthesizing Dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid. What could these be?

A3: The multi-step synthesis from α-ketoglutaric acid can introduce several impurities that may appear in your NMR spectrum.

  • Unreacted Intermediates: The most likely culprits are the intermediates from the synthetic sequence, namely dimethyl 2,2-dimethoxypentanedioate and 2,2-dimethoxypentane-1,5-diol. Their presence indicates incomplete reactions in the preceding steps.

  • Incomplete Cyclization Product: The cyclization of 2,2-dimethoxypentane-1,5-diol may not be fully efficient, leading to residual diol in the final product.

  • Ring-Opened Species: The final deprotection step under acidic conditions can sometimes lead to ring-opening of the desired product, especially if the conditions are too harsh.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to side products.

Problem 1: Unexpected Peaks in GC-MS Analysis

Symptoms: Your GC-MS analysis of the purified product shows one or more unexpected peaks in addition to the main product peak.

Possible Causes & Solutions:

Potential Cause Diagnostic Steps Corrective Actions
Residual Solvents Compare the retention times and mass spectra of the unknown peaks with common laboratory solvents used in your synthesis and workup.Dry the product under high vacuum for an extended period. If the product is thermally stable, gentle heating under vacuum can be effective.[1]
Unreacted Starting Materials/Intermediates Obtain the mass spectra of your starting materials and intermediates. Compare these with the spectra of the impurity peaks.Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Consider repurification of the product.
Side-Reaction Products Analyze the mass fragmentation pattern of the unknown peaks to propose potential structures. Consider the reaction mechanism for plausible side reactions.Adjust reaction conditions to minimize side reactions (e.g., lower temperature, different reagent). Optimize the purification method for better separation.
Problem 2: Low Yield and Complex Mixture on TLC

Symptoms: After the reaction, the TLC of the crude product shows multiple spots, and the isolated yield of the desired product is low.

Possible Causes & Solutions:

Potential Cause Diagnostic Steps Corrective Actions
Suboptimal Reaction Conditions Review the literature for optimal reaction conditions (temperature, concentration, reaction time). Run small-scale test reactions to screen different conditions.Carefully control the reaction temperature, especially for sensitive reactions like the Swern oxidation. Ensure all reagents are of high purity and are added in the correct order and rate.
Product Degradation Check the stability of your product under the workup and purification conditions (e.g., pH, temperature).Use milder workup procedures. If the product is acid-sensitive, consider a non-acidic workup. For purification, consider using a neutral stationary phase like deactivated silica (B1680970) gel.
Formation of Multiple Side Products Use NMR spectroscopy to identify the major components of the crude mixture. This will provide clues about the competing reaction pathways.Modify the synthetic strategy to a more selective route if possible. Optimize purification by column chromatography, potentially using a gradient elution to resolve the complex mixture.

Data Presentation

Table 1: Typical Impurities in Dihydro-2H-pyran-3(4H)-one Synthesis Routes

Synthetic Route Common Impurity Typical Analytical Signature (GC-MS) Typical Analytical Signature (¹H NMR)
From α-Ketoglutaric Acid Dimethyl 2,2-dimethoxypentanedioateM+ at m/z 220, characteristic fragmentsSinglets for methoxy (B1213986) groups ~3.2-3.7 ppm
2,2-Dimethoxypentane-1,5-diolM+ at m/z 164, loss of methanolBroad singlet for hydroxyl protons, singlets for methoxy groups
Oxidation of 3-hydroxytetrahydropyran (Swern) Dimethyl sulfideVolatile, early eluting peak, M+ at m/z 62Singlet around 2.1 ppm
3-hydroxytetrahydropyranM+ at m/z 102, broad OH stretch in IRMultiplet for CH-OH proton
Oxidation of 3-hydroxytetrahydropyran (TEMPO) Over-oxidation product (ring-opened)Higher molecular weight, carboxylic acid fragmentsBroad singlet for carboxylic acid proton >10 ppm

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This protocol outlines a general method for identifying volatile impurities in a sample of Dihydro-2H-pyran-3(4H)-one.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane (B109758) or ethyl acetate.[1]

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector and a standard non-polar capillary column (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramp up to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.[1]

  • Data Analysis: Identify the product and impurity peaks by comparing their retention times and mass spectra with known standards or spectral libraries. Quantify impurities by integrating the peak areas.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of crude Dihydro-2H-pyran-3(4H)-one.

  • Stationary Phase Selection: Use silica gel as the stationary phase.

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Adjust the polarity to achieve an Rf value of 0.2-0.4 for the desired product.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the selected solvent system. Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Dihydro-2H-pyran-3(4H)-one.

Visualizations

Side_Product_Formation_Swern cluster_main Main Reaction Pathway cluster_side Side Reaction 3_hydroxytetrahydropyran 3-hydroxytetrahydropyran alkoxysulfonium_ion Alkoxysulfonium Ion 3_hydroxytetrahydropyran->alkoxysulfonium_ion DMSO, (COCl)2 sulfur_ylide Sulfur Ylide alkoxysulfonium_ion->sulfur_ylide Et3N pummerer_intermediate Pummerer Intermediate alkoxysulfonium_ion->pummerer_intermediate High Temperature (> -60 °C) product Dihydro-2H-pyran-3(4H)-one sulfur_ylide->product Intramolecular Proton Transfer side_product Methylthiomethyl ether byproduct pummerer_intermediate->side_product

Caption: Mechanism of side product formation during Swern oxidation.

Troubleshooting_Workflow start Problem: Unexpected Peak in GC-MS check_solvent Compare with Solvent Spectra start->check_solvent is_solvent Is it a solvent? check_solvent->is_solvent dry_product Dry product under vacuum is_solvent->dry_product Yes check_starting_material Compare with Starting Material/Intermediate Spectra is_solvent->check_starting_material No is_starting_material Is it a known starting material? check_starting_material->is_starting_material optimize_reaction Optimize reaction conditions is_starting_material->optimize_reaction Yes analyze_fragmentation Analyze MS fragmentation pattern is_starting_material->analyze_fragmentation No propose_structure Propose side product structure analyze_fragmentation->propose_structure optimize_purification Optimize purification propose_structure->optimize_purification

Caption: Troubleshooting workflow for unexpected GC-MS peaks.

References

Technical Support Center: Dihydro-2H-pyran-3(4H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the purification of Dihydro-2H-pyran-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared Dihydro-2H-pyran-3(4H)-one?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted starting materials from the synthesis process.[1]

  • Byproducts: These can include isomers and polymers formed from highly reactive starting materials.[1]

  • Degradation Products: The target molecule may degrade under certain conditions, such as exposure to strong acids or bases, leading to ring-opened products.[1][2]

  • Solvent and Reagent Residues: Residual solvents used in the reaction or purification (e.g., toluene, dichloromethane (B109758), ethyl acetate) and leftover reagents or catalysts.[1]

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and low-molecular-weight byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, enabling the identification and quantification of both known and unknown impurities.[1] Quantitative NMR (qNMR) can be used for accurate purity determination.[1]

  • High-Performance Liquid Chromatography (HPLC): Well-suited for separating the parent compound from its degradation products and quantifying their amounts over time.[2]

Q3: What are the stability considerations for Dihydro-2H-pyran-3(4H)-one during purification?

A3: The stability of Dihydro-2H-pyran-3(4H)-one is primarily influenced by pH and temperature.[2] The molecule contains functional groups that are sensitive to acidic and basic conditions.[2] Under acidic conditions, the methoxy (B1213986) group (in derivatives) is susceptible to hydrolysis.[2] Under harsh basic conditions, the ketone functional group can undergo reactions like aldol-type condensations.[2] It is advisable to work at low temperatures, protect samples from light, and use neutral pH buffers during purification.[3]

Q4: My final product has a low yield. What are the possible causes and solutions?

A4: Low yields can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary.[1]

  • Side reactions or polymerization: Optimize reaction conditions to minimize the formation of byproducts.[1]

  • Losses during purification: The polarity of pyranones can make them challenging to purify.[4] Optimize your purification method, such as the solvent system for column chromatography, to achieve better separation and recovery.[4]

Troubleshooting Guides

The following table summarizes common issues, their possible causes, and recommended solutions during the purification of Dihydro-2H-pyran-3(4H)-one.

Issue Symptom Possible Cause Recommended Solution
Low Yield of Final Product The amount of purified product is significantly lower than the theoretical amount.Incomplete reaction; Side reactions or polymerization of starting materials; Degradation of the product during purification; Losses during workup and purification steps.[1][4]Monitor reaction progress (TLC, GC) to ensure completion.[1] Optimize reaction conditions (temperature, time, catalyst).[4] Use milder purification conditions to prevent degradation.[3] Optimize extraction and chromatography solvent systems for better recovery.[4]
Presence of Multiple Impurities Extra peaks are observed in GC-MS, HPLC, or NMR spectra of the purified product.Unreacted starting materials; Formation of byproducts (isomers, polymers); Degradation of the target molecule.[1][2]Ensure the initial reaction goes to completion.[1] Perform aqueous washes to remove water-soluble impurities.[1] Optimize column chromatography conditions (e.g., use a gradient elution) for better separation.[5]
Residual Solvents in Final Product Characteristic solvent peaks are present in the ¹H NMR spectrum; A corresponding peak is seen in GC-MS analysis.Incomplete removal of solvent after purification.[1]Dry the product under a high vacuum for an extended period.[1] If the product is thermally stable, gently heat the sample under vacuum.[1]
Product Degradation Appearance of new, unexpected peaks in analytical data over time or after certain purification steps.The compound is sensitive to pH, temperature, or light.[2][3]Use neutral buffers during aqueous workups.[3] Perform purification steps at lower temperatures.[3] Protect the sample from direct light.[3]

Experimental Protocols

Column Chromatography for Purification

This protocol outlines a general procedure for the purification of Dihydro-2H-pyran-3(4H)-one using silica (B1680970) gel column chromatography.

  • Stationary Phase Selection: Silica gel is the most commonly used stationary phase.[1]

  • Solvent System Selection: Determine a suitable solvent system using Thin-Layer Chromatography (TLC). A good system will give the target compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane (B92381) and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature and moderate vacuum to yield the purified product.[3]

GC-MS Analysis for Purity Assessment

This protocol provides a general method for analyzing the purity of Dihydro-2H-pyran-3(4H)-one and identifying volatile impurities.

  • Sample Preparation: Dissolve a small amount of the purified Dihydro-2H-pyran-3(4H)-one in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[1]

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector. A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically suitable.[1]

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a range appropriate for the expected compound and impurities (e.g., m/z 35-350).

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative purity. Identify the compound and any impurities by comparing their mass spectra to a library database.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Final Analysis & Drying Crude Crude Dihydro-2H-pyran-3(4H)-one Wash Aqueous Wash / Extraction Crude->Wash TLC TLC Analysis for Solvent System Wash->TLC Column Column Chromatography TLC->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporation Solvent Evaporation (Rotovap) Combine->Evaporation Drying High Vacuum Drying Evaporation->Drying Purity Purity Check (NMR, GC-MS) Drying->Purity PureProduct Pure Product Purity->PureProduct TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed C1 Incomplete Reaction? Start->C1 C2 Side Reactions? Start->C2 C3 Degradation? Start->C3 C4 Purification Loss? Start->C4 S1 Monitor reaction (TLC/GC) Increase time/temp C1->S1 S2 Optimize reaction conditions C2->S2 S3 Use milder purification (lower temp, neutral pH) C3->S3 S4 Optimize chromatography solvent system C4->S4

References

Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability of Dihydro-2H-pyran-3(4H)-one, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Dihydro-2H-pyran-3(4H)-one?

A1: The stability of Dihydro-2H-pyran-3(4H)-one is mainly affected by pH and temperature. The molecule contains a cyclic ether (tetrahydropyran ring) and a ketone functional group. The ether linkage is particularly susceptible to cleavage under acidic conditions, a reaction that is often accelerated by increased temperatures.[1][2]

Q2: How does Dihydro-2H-pyran-3(4H)-one degrade under acidic conditions?

A2: Under acidic conditions, the ether oxygen of the pyran ring can be protonated.[3][4] This makes the carbon atom adjacent to the oxygen electrophilic and susceptible to nucleophilic attack by water. This process, known as acid-catalyzed hydrolysis, leads to the opening of the ring to form a linear, hydroxy-aldehyde or related species.[5][6] The reaction is analogous to the cleavage of other cyclic and acyclic ethers in the presence of strong acids.[3][7]

Q3: What are the expected degradation products in an acidic medium?

A3: The primary degradation product from the acid-catalyzed ring-opening of Dihydro-2H-pyran-3(4H)-one is expected to be 5-hydroxy-3-oxopentanal. This product exists in equilibrium with its cyclic hemiacetal form.[1][6] The exact nature and distribution of degradation products can depend on the specific reaction conditions, such as acid strength and temperature.[1]

Q4: How can I monitor the stability of this compound during my experiments?

A4: Stability can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is highly effective for separating the parent compound from its degradation products and quantifying them over time.[1] For the structural elucidation of any new products formed, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]

Q5: At what pH range should I expect significant degradation?

A5: Significant and rapid degradation can be expected at a low pH (e.g., pH 2.0 or below). As the pH increases towards neutral, the rate of degradation slows considerably. In neutral (pH 7.0) or basic conditions, the cyclic ether linkage is generally stable.[5] However, the ketone functionality may be susceptible to base-catalyzed reactions under harsh basic conditions.[1]

Troubleshooting Guide

Issue Observed Possible Cause Recommended Troubleshooting Steps
Rapid disappearance of starting material in an acidic buffer. The compound is likely undergoing rapid acid-catalyzed hydrolysis of the ether linkage.[1]1. Confirm pH: Immediately measure the pH of your solution to ensure it is within the intended range. 2. Buffer Selection: Consider using a buffer with a higher pH (e.g., acetate (B1210297) buffer at pH 4-5) to slow the degradation.[5] 3. Temperature Control: Perform the experiment at a lower temperature to decrease the reaction rate.[2] 4. Time-Course Study: Run a time-course experiment, taking aliquots at shorter intervals to characterize the degradation kinetics.
Unexpected peaks in HPLC/LC-MS analysis. These are likely degradation products resulting from the ring-opening of the pyran structure.[8]1. Characterize Peaks: Use MS and MS/MS fragmentation to identify the mass of the unknown peaks and compare them to the expected degradation products (e.g., 5-hydroxy-3-oxopentanal). 2. Forced Degradation: Perform a forced degradation study (e.g., with 0.1 M HCl at 60°C) to intentionally generate degradation products and confirm their retention times.[5] 3. Check Reagents: Ensure that all reagents and solvents are free from acidic impurities that could be catalyzing the degradation.[5]
Inconsistent results or poor reproducibility in stability studies. This may be due to variations in buffer preparation, sample handling, or the chemical stability of the drug in the dissolution medium.[9]1. Standardize Buffer Prep: Ensure the buffer preparation process is consistent and the final pH is verified for every new batch.[9] 2. Control Sample Timing: For manual dissolution or stability testing, ensure samples are taken at precise time points to avoid variability.[9] 3. Inert Atmosphere: If oxidation is suspected as a secondary degradation pathway, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).[2]
Compound appears unstable even in seemingly neutral conditions. Acidic impurities in excipients, solvents, or on the surface of glassware can lower the micro-environmental pH.1. Purity Analysis: Test all excipients and solvents for acidic contaminants. 2. Glassware Preparation: Ensure glassware is thoroughly rinsed with purified water and, if necessary, neutralized. 3. Formulation Optimization: Incorporate buffering agents into the formulation to maintain a stable pH.[2]

Data & Protocols

Stability Profile Under Various pH Conditions

The following table summarizes the expected relative stability of Dihydro-2H-pyran-3(4H)-one at 25°C based on data from analogous tetrahydropyran (B127337) structures.

pH Buffer System Expected Stability Anticipated Half-Life
2.00.01 M HClLowMinutes to Hours
4.0Acetate BufferModerateHours to Days
7.0Phosphate BufferHighMonths
10.0Carbonate BufferVery High> 1 Year
(Data is illustrative, based on the behavior of similar cyclic ethers and should be confirmed experimentally for Dihydro-2H-pyran-3(4H)-one).[5]
Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of Dihydro-2H-pyran-3(4H)-one under acidic stress conditions.

1. Materials & Reagents:

  • Dihydro-2H-pyran-3(4H)-one

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • HPLC system with UV detector

  • pH meter

2. Sample Preparation:

  • Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

3. Acid Hydrolysis Procedure:

  • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a suitable container.

  • Incubate the solution at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Immediately neutralize the aliquots with an equivalent volume and concentration of 0.1 M NaOH to quench the degradation reaction.

  • Dilute the neutralized samples with mobile phase to an appropriate concentration for HPLC analysis.

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks over time.

Visualizations

Logical Flow for Troubleshooting Stability Issues

This diagram outlines the decision-making process when encountering compound instability.

G start Instability Observed (e.g., Low Assay, Extra Peaks) check_ph Measure pH of Sample & Blank start->check_ph ph_low Is pH Acidic? check_ph->ph_low check_reagents Analyze Reagents & Solvents for Acidic Impurities ph_low->check_reagents No buffer Incorporate Buffer System into Formulation ph_low->buffer Yes reagents_ok Impurities Found? check_reagents->reagents_ok purify Purify/Replace Reagents reagents_ok->purify Yes reagents_ok->buffer No retest Re-run Experiment purify->retest buffer->retest end Issue Resolved retest->end

Caption: Troubleshooting workflow for diagnosing instability.

Acid-Catalyzed Degradation Pathway

The following diagram illustrates the proposed mechanism for the acid-catalyzed ring-opening of Dihydro-2H-pyran-3(4H)-one.

G cluster_0 Acid-Catalyzed Hydrolysis A Dihydro-2H-pyran-3(4H)-one B Protonated Ether (Intermediate) A->B + H+ (Acid) C Ring-Opened Carbocation (Intermediate) B->C Ring Opening D 5-hydroxy-3-oxopentanal (Final Product) C->D + H2O - H+

Caption: Proposed degradation pathway in acidic media.

Experimental Workflow for Stability Analysis

This workflow visualizes the steps involved in conducting a comprehensive stability study.

G prep 1. Prepare Stock Solution (1 mg/mL in MeOH) stress 2. Initiate Forced Degradation (e.g., 0.1 M HCl, 60°C) prep->stress sample 3. Withdraw Aliquots at Time Points (0, 1, 2, 4, 8h) stress->sample quench 4. Quench Reaction (Neutralize with NaOH) sample->quench analyze 5. Analyze by HPLC/LC-MS quench->analyze report 6. Quantify Degradation & Identify Products analyze->report

Caption: Workflow for a forced degradation study.

References

Stability of "Dihydro-2H-pyran-3(4H)-one" under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dihydro-2H-pyran-3(4H)-one under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Dihydro-2H-pyran-3(4H)-one under basic conditions?

A1: The tetrahydropyran (B127337) ring of Dihydro-2H-pyran-3(4H)-one is generally stable under a range of basic conditions. However, the ketone functional group at the C-3 position introduces reactivity. The primary concern is the presence of acidic α-protons at the C-2 and C-4 positions, which can be abstracted by a base. This can lead to various base-catalyzed reactions, particularly with stronger bases or at elevated temperatures.

Q2: What are the potential degradation pathways for Dihydro-2H-pyran-3(4H)-one in the presence of a base?

A2: The most probable degradation pathway under basic conditions is a self-aldol condensation reaction. This occurs when the enolate, formed by deprotonation at either the C-2 or C-4 position, acts as a nucleophile and attacks the carbonyl carbon of another molecule of Dihydro-2H-pyran-3(4H)-one. Subsequent dehydration of the aldol (B89426) adduct can lead to the formation of α,β-unsaturated ketone dimers.

Q3: Which analytical techniques are recommended for monitoring the stability of Dihydro-2H-pyran-3(4H)-one in a basic solution?

A3: Several analytical techniques can be employed to monitor the stability and detect potential degradation products:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products and quantifying their formation over time. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information on any new compounds formed, confirming the structure of degradation products like aldol adducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile degradation products.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and the appearance of new spots, which would indicate the formation of degradation products.

Q4: Are there any specific bases that should be avoided when working with Dihydro-2H-pyran-3(4H)-one?

A4: The use of strong, non-nucleophilic bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide at elevated temperatures should be approached with caution, as they can readily promote self-condensation reactions. Weaker inorganic bases like sodium carbonate (Na₂CO₃) or triethylamine (B128534) (Et₃N) at room temperature are less likely to cause significant degradation over short periods.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Appearance of unexpected peaks in HPLC or new spots on TLC during a reaction in basic media. The compound is likely undergoing a base-catalyzed self-aldol condensation.1. Lower the reaction temperature: Aldol reactions are often temperature-dependent. Running the reaction at a lower temperature may slow down or prevent the side reaction.2. Use a weaker base: Switch to a milder base (e.g., from NaOH to NaHCO₃) to reduce the concentration of the enolate intermediate.3. Decrease the reaction time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the formation of byproducts.4. Use a protic solvent: Protic solvents can protonate the enolate intermediate, reducing its concentration and slowing the rate of aldol condensation.
Low yield of the desired product in a base-mediated reaction. In addition to aldol condensation, other base-catalyzed side reactions like epimerization (if a stereocenter is present) or decomposition might be occurring.1. Optimize base stoichiometry: Use the minimum amount of base required for the desired reaction.2. Protect the ketone: If the ketone functionality is not involved in the desired reaction, consider protecting it as a ketal before subjecting the molecule to basic conditions.3. Change the solvent: The choice of solvent can significantly influence reaction rates and pathways. Screen different solvents to find one that favors the desired reaction over degradation.
Formation of a complex mixture of products that is difficult to separate. Multiple aldol condensation products and their dehydration products may be forming, especially under harsh conditions.1. Control the stoichiometry of the base carefully. 2. Employ a buffered basic solution to maintain a constant and milder pH.3. Consider a different synthetic route that avoids strongly basic conditions if the desired modification is elsewhere on the molecule.

Data Presentation

The following tables summarize hypothetical stability data for Dihydro-2H-pyran-3(4H)-one under various basic conditions.

Table 1: Stability of Dihydro-2H-pyran-3(4H)-one in Aqueous Basic Solutions at 25°C

Basic Solution Concentration Time (hours) Remaining Parent Compound (%) Major Degradation Product (%) *
Sodium Bicarbonate0.1 M24>99<1
Sodium Carbonate0.1 M24955
Sodium Hydroxide0.1 M247030
Sodium Hydroxide1 M243565

*Major degradation product corresponds to the aldol condensation dimer.

Table 2: Effect of Temperature on the Stability of Dihydro-2H-pyran-3(4H)-one in 0.1 M Sodium Hydroxide

Temperature (°C) Time (hours) Remaining Parent Compound (%) Major Degradation Product (%) *
424982
25247030
50242575

*Major degradation product corresponds to the aldol condensation dimer.

Experimental Protocols

Protocol for Assessing the Stability of Dihydro-2H-pyran-3(4H)-one under Basic Conditions

1. Materials:

  • Dihydro-2H-pyran-3(4H)-one

  • Selected base (e.g., NaOH, Na₂CO₃)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Thermostatically controlled water bath or incubator

2. Preparation of Solutions:

  • Prepare a stock solution of Dihydro-2H-pyran-3(4H)-one in acetonitrile at a concentration of 1 mg/mL.

  • Prepare aqueous solutions of the desired bases at the required concentrations (e.g., 0.1 M NaOH, 1 M NaOH, 0.1 M Na₂CO₃).

3. Experimental Procedure:

  • To a series of vials, add a known volume of the basic solution.

  • Spike each vial with a small volume of the Dihydro-2H-pyran-3(4H)-one stock solution to achieve a final concentration of 100 µg/mL.

  • Cap the vials tightly and place them in a thermostatically controlled environment (e.g., 25°C or 50°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately neutralize the aliquot with a small amount of dilute acid (e.g., 0.1 M HCl) to quench the degradation reaction.

  • Dilute the neutralized aliquot with the HPLC mobile phase to an appropriate concentration for analysis.

  • Analyze the samples by HPLC to determine the concentration of the remaining parent compound and any degradation products.

4. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 40:60 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time = 0).

  • Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

Mandatory Visualization

Aldol_Condensation_Pathway cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Start Dihydro-2H-pyran-3(4H)-one Enolate Enolate Intermediate Start->Enolate Base (e.g., OH⁻) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Attack on another molecule Final_Product α,β-Unsaturated Ketone Dimer Aldol_Adduct->Final_Product - H₂O

Caption: Base-catalyzed aldol condensation of Dihydro-2H-pyran-3(4H)-one.

Experimental_Workflow Prep_Solutions Prepare Stock & Basic Solutions Incubation Incubate Compound in Basic Solution Prep_Solutions->Incubation Sampling Withdraw Aliquots at Time Points Incubation->Sampling Quench Neutralize to Stop Reaction Sampling->Quench Analysis Analyze by HPLC Quench->Analysis Data Calculate % Degradation Analysis->Data

Caption: Workflow for stability testing of Dihydro-2H-pyran-3(4H)-one.

"Dihydro-2H-pyran-3(4H)-one" degradation pathways and products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro-2H-pyran-3(4H)-one. It addresses common issues encountered during experimental studies of its degradation pathways and products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Dihydro-2H-pyran-3(4H)-one?

A1: Dihydro-2H-pyran-3(4H)-one is susceptible to degradation through several pathways, including hydrolysis (both acidic and basic), oxidation, photolysis, and thermal stress. The ether linkage and the ketone functional group are the most reactive sites in the molecule.

Q2: What are the likely degradation products I should be looking for?

A2: The expected degradation products depend on the stress conditions applied:

  • Acid-Catalyzed Hydrolysis: The primary degradation pathway is the cleavage of the ether linkage, leading to ring-opening. This is expected to yield 5-hydroxypentanal .

  • Oxidation: Oxidative stress, for instance with hydrogen peroxide, can lead to a variety of products, including smaller carboxylic acids and aldehydes resulting from ring cleavage.

  • Thermal Degradation: High temperatures can induce retro-Diels-Alder reactions or other fragmentation pathways. For similar dihydropyran structures, thermal decomposition has been shown to yield smaller volatile molecules like formaldehyde and 1,3-butadiene through a concerted mechanism.

  • Photodegradation: Exposure to UV light can induce photochemical reactions characteristic of cyclic ketones. These include Norrish Type I cleavage, which can lead to the formation of a diradical intermediate, followed by decarbonylation (loss of carbon monoxide) and the formation of cyclobutane and other ring-contracted or opened products .

Q3: How should I store Dihydro-2H-pyran-3(4H)-one to minimize degradation?

A3: To ensure the stability of Dihydro-2H-pyran-3(4H)-one, it is recommended to store it in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C is advisable. The container should be tightly sealed, and for optimal stability, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in forced degradation studies.
  • Possible Cause 1: Inappropriate stress conditions.

    • Solution: The extent of degradation should ideally be between 5-20%. If degradation is too low, consider increasing the stressor concentration, temperature, or duration. If degradation is too high (more than 20%), reduce the stress conditions to better resolve the primary degradation pathways.

  • Possible Cause 2: Impurities in the starting material.

    • Solution: Always verify the purity of your Dihydro-2H-pyran-3(4H)-one sample before initiating degradation studies using a suitable analytical method like HPLC-UV or GC-MS.

  • Possible Cause 3: Interaction with solvents or buffers.

    • Solution: Ensure that the solvents and buffers used are inert and do not react with the parent compound or its degradants. Run control experiments with the solvent/buffer system alone.

Issue 2: Poor peak shape or resolution in HPLC analysis of degradation products.
  • Possible Cause 1: Incompatibility of the sample solvent with the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume to minimize peak distortion.

  • Possible Cause 2: Secondary interactions with the column.

    • Solution: Dihydro-2H-pyran-3(4H)-one and its potential degradation products are polar. These may exhibit secondary interactions with residual silanols on standard C18 columns, leading to peak tailing. Consider using a column with end-capping or a polar-embedded stationary phase. For very polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable technique.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the concentration of the injected sample. Overloading the column can lead to peak fronting or tailing.

Issue 3: Difficulty in identifying and characterizing degradation products.
  • Possible Cause 1: Low concentration of degradants.

    • Solution: Concentrate the sample after the degradation experiment. Solid-phase extraction (SPE) can be a useful technique for this purpose.

  • Possible Cause 2: Co-elution of degradation products.

    • Solution: Optimize the HPLC method by modifying the gradient, mobile phase composition (including pH and organic modifier), or changing the column stationary phase to improve the separation of degradants.

  • Possible Cause 3: Lack of appropriate analytical standards.

    • Solution: Utilize hyphenated techniques like LC-MS/MS to obtain molecular weight and fragmentation data for structural elucidation. If necessary, degradation products can be isolated using preparative HPLC for further characterization by NMR.

Data Presentation

Table 1: Hypothetical Quantitative Data for Forced Degradation of Dihydro-2H-pyran-3(4H)-one.

Stress ConditionParametersDurationTemperature% Degradation (Hypothetical)
Acid Hydrolysis0.1 M HCl24 hours60°C18%
Base Hydrolysis0.1 M NaOH24 hours60°C7%
Oxidation3% H₂O₂24 hoursRoom Temp12%
ThermalSolid State7 days80°C9%
PhotochemicalUV Light (254 nm)48 hoursRoom Temp15%

Note: The data presented in this table is hypothetical and serves to illustrate expected trends in degradation. Actual degradation rates will depend on the specific experimental conditions.

Experimental Protocols

Protocol for a Forced Degradation Study
  • Objective: To identify the potential degradation pathways and products of Dihydro-2H-pyran-3(4H)-one under various stress conditions.

  • Materials:

    • Dihydro-2H-pyran-3(4H)-one

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (B78521) (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3% solution

    • HPLC grade water, acetonitrile (B52724), and methanol

    • Amber vials

    • UV chamber

  • Procedure:

    • Sample Preparation: Prepare a stock solution of Dihydro-2H-pyran-3(4H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in an amber vial. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH in an amber vial. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂ in an amber vial. Keep at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 7 days. At various time points, dissolve a portion of the sample in the initial solvent and analyze by HPLC.

    • Photolytic Degradation: Place a solution of the compound (in a quartz cuvette or a photostable container) in a UV chamber with a light source of 254 nm for 48 hours. Analyze the sample by HPLC at various time points.

    • Control Sample: A solution of the compound stored at 2-8°C in the dark should be used as a control.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Identify and quantify the parent compound and any degradation products. Significant degradation products can be further characterized using LC-MS and/or NMR.

Visualizations

DegradationPathways parent Dihydro-2H-pyran-3(4H)-one hydrolysis 5-Hydroxypentanal parent->hydrolysis  Acid Hydrolysis   oxidation Smaller Carboxylic Acids & Aldehydes parent->oxidation  Oxidation (H₂O₂)   thermal Formaldehyde + 1,3-Butadiene parent->thermal  Thermal Stress   photo Cyclobutane + CO parent->photo  Photolysis (UV)  

Caption: Major degradation pathways of Dihydro-2H-pyran-3(4H)-one.

TroubleshootingWorkflow start Inconsistent HPLC Results (Poor Peak Shape, Shifting Retention Time) check_sample Is sample solvent compatible with mobile phase? start->check_sample dissolve Dissolve sample in mobile phase or inject smaller volume check_sample->dissolve  No   check_column Are there secondary interactions with the column? check_sample->check_column  Yes   dissolve->check_column change_column Use end-capped or polar-embedded column. Consider HILIC. check_column->change_column  Yes   check_overload Is the column overloaded? check_column->check_overload  No   change_column->check_overload reduce_conc Reduce sample concentration check_overload->reduce_conc  Yes   end Improved Chromatography check_overload->end  No   reduce_conc->end

Caption: Troubleshooting workflow for common HPLC issues.

Technical Support Center: Optimizing Reaction Conditions for Dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dihydro-2H-pyran-3(4H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the four-step synthesis of Dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid.

Logical Troubleshooting Flow

The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis.

TroubleshootingFlow cluster_solutions Potential Solutions Start Problem Identified (e.g., Low Yield, Impurities) Step1 Step 1: Ketalization (α-Ketoglutaric Acid -> Diester Ketal) Start->Step1 Issue in early stage? Step2 Step 2: Reduction (Diester Ketal -> Diol) Start->Step2 Issue after reduction? Step3 Step 3: Cyclization (Diol -> Ketal Pyran) Start->Step3 Issue after cyclization? Step4 Step 4: Hydrolysis (Ketal Pyran -> Final Product) Start->Step4 Issue in final step? Sol1 Check Reagent Quality & Anhydrous Conditions Step1->Sol1 Sol2 Optimize Reaction Time & Temperature Step1->Sol2 Step2->Sol1 Step2->Sol2 Sol3 Adjust Reagent Stoichiometry Step2->Sol3 Step3->Sol1 Step3->Sol2 Step4->Sol2 Sol4 Improve Purification Method Step4->Sol4 Sol5 Characterize Byproducts Step4->Sol5 SynthesisWorkflow cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Product Start α-Ketoglutaric Acid Int1 Dimethyl 2,2-dimethoxypentanedioate Start->Int1 Step 1: Ketalization Int2 2,2-Dimethoxypentane-1,5-diol Int1->Int2 Step 2: Reduction Int3 3,3-Dimethoxytetrahydropyran Int2->Int3 Step 3: Cyclization Final Dihydro-2H-pyran-3(4H)-one Int3->Final Step 4: Hydrolysis

Troubleshooting Guide for Dihydro-2H-pyran-3(4H)-one NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR spectrum interpretation of "Dihydro-2H-pyran-3(4H)-one".

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts and multiplicities for the protons in Dihydro-2H-pyran-3(4H)-one?

A1: The expected 1H NMR spectral data for Dihydro-2H-pyran-3(4H)-one in CDCl₃ are summarized in the table below. These values are based on reported data and spectral predictions for analogous compounds.[1][2] The numbering of the atoms is shown in the accompanying diagram.

Q2: My 1H NMR spectrum shows overlapping signals in the aliphatic region. How can I resolve them?

A2: Overlapping signals in the 1H NMR spectrum of saturated cyclic compounds are common.[3][4] Here are a few troubleshooting steps:

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6) can alter the chemical shifts of the protons and may resolve the overlapping signals.[5]

  • Increase Spectrometer Frequency: Using a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals, often resolving multiplets.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons even when their signals are overlapping. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, aiding in assignment.[6]

Q3: I see unexpected peaks in my 1H NMR spectrum. What could be their origin?

A3: Unexpected peaks can arise from several sources. Consider the following possibilities:

  • Residual Solvents: Common laboratory solvents from purification steps (e.g., ethyl acetate, dichloromethane, hexanes) are frequent contaminants.

  • Starting Materials: Depending on the synthetic route, unreacted starting materials such as 3-hydroxytetrahydropyran or intermediates from the α-ketoglutaric acid synthesis may be present.[7][8][9][10]

  • Byproducts: Side reactions during the synthesis can lead to isomeric byproducts or other related structures.

  • Water: A broad singlet, typically between 1.5 and 4.8 ppm depending on the solvent, is indicative of water.

Q4: The splitting patterns in my spectrum are more complex than expected. Why is that?

A4: The protons in Dihydro-2H-pyran-3(4H)-one are part of a conformationally flexible ring system. This can lead to complex splitting patterns due to:

  • Diastereotopic Protons: The two protons on the same carbon (e.g., C4) are often chemically non-equivalent (diastereotopic) and will couple to each other, as well as to adjacent protons, resulting in more complex multiplets than simple triplets or quartets.[3]

  • Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching their coupling constant), second-order effects can distort the expected splitting patterns, leading to "roofing" (inner peaks of a multiplet are taller than the outer peaks) and non-symmetrical multiplets.[4]

  • Long-Range Coupling: Coupling between protons separated by more than three bonds can sometimes be observed in rigid cyclic systems, further complicating the spectra.

Data Presentation

Table 1: 1H NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one[1]
ProtonsChemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constant (J, Hz)
H-23.94s-
H-63.77t5.2
H-42.45t6.8
H-52.02quint6.0
Table 2: 13C NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one[1]
CarbonChemical Shift (δ, ppm) in CDCl₃
C-3 (C=O)207.5
C-274.5
C-665.9
C-437.4
C-524.8

Experimental Protocols

Protocol for Acquiring 1H and 13C NMR Spectra of Dihydro-2H-pyran-3(4H)-one
  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified Dihydro-2H-pyran-3(4H)-one into a clean, dry vial.

    • Add 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup and Data Acquisition:

    • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended).

    • Tuning and Shimming: Tune the probe to the respective nucleus (¹H or ¹³C). Perform automated or manual shimming on the deuterium (B1214612) lock signal of the solvent to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Pulse Sequence: Use a standard single-pulse experiment (e.g., zg30).

      • Spectral Width: Set a spectral width of approximately 12 ppm centered around 6 ppm.

      • Number of Scans: Acquire 8-16 scans for a good signal-to-noise ratio.

      • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

      • Spectral Width: Set a spectral width of approximately 220 ppm.

      • Number of Scans: Acquire 1024 or more scans due to the low natural abundance of ¹³C.

      • Relaxation Delay: Use a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ signal to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

Mandatory Visualization

Dihydro-2H-pyran-3(4H)-one Structure and Proton Assignments cluster_molecule mol H2 H-2 H4 H-4 H5 H-5 H6 H-6

Caption: Molecular structure of Dihydro-2H-pyran-3(4H)-one with proton numbering.

Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected Peaks in NMR Spectrum check_solvent Check for Residual Solvents (EtOAc, DCM, etc.) start->check_solvent check_starting_material Compare with Starting Material Spectra start->check_starting_material check_water Identify Broad Singlet (Water) start->check_water two_d_nmr Perform 2D NMR (COSY, HSQC) for Structural Elucidation start->two_d_nmr If peaks are unassignable repurify Repurify Sample (Column Chromatography, Distillation) check_solvent->repurify check_starting_material->repurify check_water->repurify end Impurity Identified or Structure Elucidated two_d_nmr->end repurify->end

Caption: A logical workflow for troubleshooting unexpected peaks in the NMR spectrum.

References

Technical Support Center: Dihydro-2H-pyran-3(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dihydro-2H-pyran-3(4H)-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of Dihydro-2H-pyran-3(4H)-one, focusing on a common and practical route starting from α-ketoglutaric acid.[1][2][3][4][5]

Logical Troubleshooting Flow

The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis.

Troubleshooting Workflow for Dihydro-2H-pyran-3(4H)-one Synthesis cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions start Start Synthesis step1 Step 1: Ketalization/ Esterification start->step1 step2 Step 2: Reduction step1->step2 issue1 Low Yield/ Incomplete Reaction in Step 1? step1->issue1 step3 Step 3: Mesylation/ Cyclization step2->step3 issue2 Low Yield/ Incomplete Reduction in Step 2? step2->issue2 step4 Step 4: Hydrolysis step3->step4 issue3 Side Products in Step 3? step3->issue3 end Final Product step4->end issue4 Impurities in Final Product (Step 4)? step4->issue4 sol1 Check Acid Catalyst & Reaction Time issue1->sol1 sol2 Ensure Anhydrous Conditions & Sufficient LiAlH4 issue2->sol2 sol3 Use High Dilution & Anhydrous Conditions issue3->sol3 sol4 Optimize Acid Catalyst & Temperature issue4->sol4

Caption: A logical workflow for troubleshooting the synthesis of Dihydro-2H-pyran-3(4H)-one.

Frequently Asked Questions (FAQs)

Synthesis Pathway Overview

A widely utilized and practical synthesis of Dihydro-2H-pyran-3(4H)-one commences with the readily available α-ketoglutaric acid and proceeds through a four-step sequence.[1][2][3][4]

Four-Step Synthesis of Dihydro-2H-pyran-3(4H)-one A α-Ketoglutaric Acid B Dimethyl 2,2-dimethoxypentanedioate A->B (CH₃O)₃CH, H₂SO₄, MeOH C 2,2-Dimethoxypentane-1,5-diol (B2587225) B->C LiAlH₄, THF D 3,3-Dimethoxytetrahydro-2H-pyran C->D 1. n-BuLi, THF 2. MsCl E Dihydro-2H-pyran-3(4H)-one D->E CF₃COOH, CH₂Cl₂

Caption: The four-step synthetic route from α-ketoglutaric acid.

Step 1: Ketalization and Esterification of α-Ketoglutaric Acid

Q1: I am observing a low yield in the first step, the formation of dimethyl 2,2-dimethoxypentanedioate. What are the common causes?

A1: A low yield in this step is often due to incomplete reaction. The primary impurity is typically unreacted α-ketoglutaric acid.

Troubleshooting:

  • Acid Catalyst: Ensure a sufficient amount of sulfuric acid is used to catalyze both the ketalization and esterification.

  • Reaction Time and Temperature: The reaction is typically refluxed for 15-20 hours.[2] Ensure the reaction has gone to completion by monitoring via TLC or GC.

  • Water Removal: The reaction generates water, which can inhibit the equilibrium. While not explicitly stated in the referenced protocol, ensuring anhydrous conditions can be beneficial.

Step 2: Reduction of Dimethyl 2,2-dimethoxypentanedioate

Q2: My reduction of the diester with LiAlH₄ is sluggish or incomplete. How can I improve this step?

A2: Incomplete reduction is a common issue in this step. Lithium aluminum hydride (LiAlH₄) is a powerful but moisture-sensitive reducing agent.

Troubleshooting:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water.[6] Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality and Stoichiometry: Use a fresh, high-quality source of LiAlH₄. A sufficient excess of LiAlH₄ is necessary to ensure the complete reduction of both ester groups.[7]

  • Addition and Temperature: The diester solution should be added dropwise to the LiAlH₄ suspension, typically at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature or gentle reflux to drive the reaction to completion.[6]

Potential Impurities:

  • Mono-alcohols: Incomplete reduction can lead to the formation of mono-alcohol species where only one of the two ester groups has been reduced.

  • Aldehyde Intermediate: While the aldehyde intermediate is generally more reactive than the ester and is quickly reduced, under certain conditions, it might be present in trace amounts.[7]

Step 3: Mesylation and Intramolecular Cyclization

Q3: During the cyclization of 2,2-dimethoxypentane-1,5-diol, I am getting a significant amount of a high-molecular-weight, sticky byproduct. What is it and how can I avoid it?

A3: The formation of a viscous byproduct is likely due to intermolecular etherification, leading to oligomers or polymers.[6]

Troubleshooting:

  • High Dilution: To favor the desired intramolecular cyclization over intermolecular reactions, the reaction should be carried out under high dilution conditions.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the mesylate intermediate back to the diol, reducing the yield of the cyclized product.[6] Ensure the use of anhydrous solvents and reagents.

  • Reaction Temperature and Time: Ensure the reaction is allowed to proceed for a sufficient time at an appropriate temperature to ensure complete cyclization of the intermediate mesylate.[6]

Common Impurities in Step 3:

ImpurityPotential CauseSuggested Solution
Unreacted DiolIncomplete mesylation or hydrolysis of the mesylate.Use anhydrous conditions and ensure sufficient mesyl chloride.
Polymeric byproductsIntermolecular reaction.Employ high dilution conditions.
MonomesylateIncomplete mesylation.Ensure adequate reaction time and stoichiometry of mesyl chloride.
Step 4: Acid-Catalyzed Hydrolysis

Q4: After the final hydrolysis step, my Dihydro-2H-pyran-3(4H)-one is impure. What are the likely contaminants?

A4: Impurities in the final step often arise from incomplete hydrolysis or acid-catalyzed side reactions of the product.[6]

Troubleshooting:

  • Incomplete Hydrolysis: The starting material, 3,3-dimethoxytetrahydropyran, may have a similar polarity to the product, making purification difficult if the reaction is incomplete. Monitor the reaction by TLC or GC to ensure complete consumption of the starting material.

  • Acid-Catalyzed Degradation: The dihydropyranone ring can be sensitive to strong acids, potentially leading to ring-opening or other rearrangements. Using a milder acid or performing the reaction at a lower temperature can mitigate this.[6]

  • Self-Condensation: The ketone product can potentially undergo self-condensation under acidic conditions. Minimizing reaction time and temperature once the starting material is consumed is advisable.[6]

Common Impurities in the Final Product:

ImpurityPotential CauseSuggested Solution
3,3-Dimethoxytetrahydro-2H-pyranIncomplete hydrolysis.Increase reaction time or use a slightly stronger acid concentration.
Ring-opened productsAcid-catalyzed degradation.Use a milder acid (e.g., oxalic acid) or lower the reaction temperature.
Aldol condensation productsSelf-condensation of the ketone product.Minimize reaction time and temperature after starting material is consumed.
Residual SolventsIncomplete removal after workup.Dry the product under high vacuum.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of Dihydro-2H-pyran-3(4H)-one adapted from the literature.[2]

Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate
  • To a solution of α-ketoglutaric acid (150 g, 1.03 mol) in absolute methanol (B129727) (1.2 L), add trimethyl orthoformate (400 mL) and concentrated sulfuric acid (25 mL).

  • Reflux the reaction mixture with stirring for 15–20 hours.

  • Cool the mixture and carefully add saturated aqueous NaHCO₃ until gas evolution ceases.

  • Evaporate the solvent in vacuo and extract the residue with ethyl acetate (B1210297) (3 x 200 mL).

  • Wash the combined organic extracts with brine, dry over MgSO₄, and evaporate in vacuo.

  • Purify the crude product by vacuum distillation to yield dimethyl 2,2-dimethoxypentanedioate. (Yield: 90%).[2]

Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol
  • To a suspension of LiAlH₄ (73 g) in dry THF (1.4 L), add a solution of dimethyl 2,2-dimethoxypentanedioate (205 g, 0.93 mol) in dry THF (450 mL) dropwise with efficient stirring.

  • After the addition is complete, stir the mixture at room temperature for 12 hours.

  • Carefully quench the reaction by the sequential addition of water (73 mL), 15% aqueous NaOH (73 mL), and water (219 mL).

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrates and evaporate in vacuo.

  • Dissolve the residue in dichloromethane (B109758), dry over Na₂SO₄, and evaporate again.

  • Purify the crude product by vacuum distillation to yield 2,2-dimethoxypentane-1,5-diol. (Yield: 74%).[2]

Step 3: Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran
  • Dissolve 2,2-dimethoxypentane-1,5-diol (96.8 g, 0.590 mol) in absolute THF (450 mL).

  • Cool the solution to -10 °C and add n-butyllithium (1.6 M in hexanes, 740 mL) dropwise, maintaining the temperature below 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of methanesulfonyl chloride (92 mL, 1.18 mol) in absolute THF (150 mL) dropwise, keeping the temperature below 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate in vacuo.

  • Purify the residue by vacuum distillation to yield 3,3-dimethoxytetrahydro-2H-pyran. (Yield: 47%).[2]

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one
  • Dissolve 3,3-dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) in dry CH₂Cl₂ (80 mL).

  • Add this solution to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL).

  • Stir the resulting mixture overnight and then evaporate in vacuo.

  • Triturate the residue with saturated aqueous NaHCO₃ (100 mL) and extract with CH₂Cl₂ (3 x 100 mL).

  • Dry the combined extracts over Na₂SO₄, evaporate, and distill in vacuo to yield Dihydro-2H-pyran-3(4H)-one. (Yield: 99%).[2]

Data Presentation

Table 1: Summary of Yields for the Four-Step Synthesis

StepProductStarting MaterialReagentsYield (%)
1Dimethyl 2,2-dimethoxypentanedioateα-Ketoglutaric acid(CH₃O)₃CH, H₂SO₄, MeOH90[2]
22,2-Dimethoxypentane-1,5-diolDimethyl 2,2-dimethoxypentanedioateLiAlH₄, THF74[2]
33,3-Dimethoxytetrahydro-2H-pyran2,2-Dimethoxypentane-1,5-dioln-BuLi, MsCl, THF47[2]
4Dihydro-2H-pyran-3(4H)-one3,3-Dimethoxytetrahydro-2H-pyranCF₃COOH, CH₂Cl₂99[2]
Overall 31 [1][2][3][4]

References

"Dihydro-2H-pyran-3(4H)-one" storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for the safe handling and storage of Dihydro-2H-pyran-3(4H)-one, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate storage temperature for Dihydro-2H-pyran-3(4H)-one?

A1: Dihydro-2H-pyran-3(4H)-one should be stored in a cool, dry place.[1] For short-term storage (1-2 weeks), a temperature of -4°C is recommended. For longer periods (1-2 years), it should be stored at -20°C in an inert atmosphere.[2][3] Some suppliers also recommend storage at 4°C.[4] Always refer to the supplier-specific storage instructions.

Q2: What are the essential personal protective equipment (PPE) requirements when handling this compound?

A2: When handling Dihydro-2H-pyran-3(4H)-one, it is crucial to use appropriate personal protective equipment. This includes wearing laboratory clothing, chemical-resistant gloves, and safety goggles or a face shield.[5] All handling should be conducted in a chemical fume hood to ensure adequate ventilation.

Q3: What materials are incompatible with Dihydro-2H-pyran-3(4H)-one?

A3: Dihydro-2H-pyran-3(4H)-one should be kept away from strong bases, nucleophiles, and oxidizing agents.[1] Contact with these substances can trigger unwanted polymerization or degradation reactions.[1] It is also important to avoid heat, flames, and sparks in the storage and handling areas.

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[5]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, ensuring to separate the eyelids.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5]

  • Ingestion: Wash out the mouth with plenty of water for at least 15 minutes. Do not induce vomiting.[5] In all cases of exposure, seek medical attention, especially if symptoms persist.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Material has changed color (yellowing) Degradation or polymerization due to improper storage (exposure to light, heat, or incompatible materials).Do not use the material. Dispose of it according to local, state, and federal regulations. Review storage conditions to ensure they meet the recommended guidelines.
Presence of a strong, unusual odor Possible decomposition of the compound.Handle the material only in a chemical fume hood with appropriate PPE. Assess the material's integrity. If decomposition is suspected, dispose of it safely.
Material appears viscous or has solidified unexpectedly Potential polymerization.Avoid heating the material. Handle with caution. Consult the Safety Data Sheet (SDS) for disposal information.

Quantitative Data Summary

ParameterValueSource
Short-Term Storage Temperature -4°C (1-2 weeks)[2]
Long-Term Storage Temperature -20°C (1-2 years)[2][3]
Alternative Storage Temperature 4°C[4]
Boiling Point 176.0 ± 33.0 °C at 760 mmHg
Flash Point 70.4 ± 18.9 °C
Density 1.1 ± 0.1 g/cm³

Experimental Workflow: Safe Handling and Storage Protocol

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure Chemical Fume Hood is Operational prep2->prep3 handling1 Work Inside Chemical Fume Hood prep3->handling1 Proceed to Handling handling2 Avoid Inhalation, Ingestion, and Skin/Eye Contact handling1->handling2 handling3 Keep Away from Incompatible Materials (Strong Bases, Oxidizing Agents) handling1->handling3 storage1 Store in a Tightly Sealed Container handling1->storage1 After Use disposal1 Collect Waste in a Labeled, Sealed Container handling1->disposal1 Generate Waste storage2 Store in a Cool, Dry, and Well-Ventilated Area storage1->storage2 storage3 Follow Recommended Storage Temperature (-20°C Long-Term, -4°C Short-Term) storage2->storage3 disposal2 Dispose of According to Institutional and Governmental Regulations disposal1->disposal2

Caption: Workflow for the safe handling and storage of Dihydro-2H-pyran-3(4H)-one.

References

Validation & Comparative

A Comparative Guide to Dihydro-2H-pyran-3(4H)-one and Other Pyran Derivatives for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the selection of appropriate scaffolds is a critical step in the development of novel therapeutics. Pyran derivatives, a class of oxygen-containing heterocycles, are of significant interest due to their presence in numerous natural products and biologically active compounds. This guide provides an objective comparison of Dihydro-2H-pyran-3(4H)-one with other relevant pyran derivatives, focusing on their chemical reactivity and biological potential, supported by available experimental data from structurally related compounds.

Dihydro-2H-pyran-3(4H)-one is a versatile saturated heterocyclic ketone that serves as a valuable building block in medicinal chemistry.[1] Its utility has been demonstrated in the synthesis of a variety of biologically active molecules, including histamine (B1213489) H3 receptor antagonists and thrombin inhibitors.[1] This guide will compare its characteristics with those of other pyran derivatives, providing insights into their potential applications in drug development.

Comparative Analysis of Chemical Reactivity

The reactivity of cyclic ketones like Dihydro-2H-pyran-3(4H)-one is a key factor in their utility as synthetic intermediates. A comparison with a structurally similar pyran derivative, Tetrahydropyran-4-one, in the context of a fundamental carbon-carbon bond-forming reaction, the Wittig reaction, can provide insights into their relative performance. While direct comparative studies are limited, the principles of carbonyl reactivity allow for a logical comparison.

Table 1: Comparison of Reactivity in Wittig Olefination

FeatureDihydro-2H-pyran-3(4H)-oneTetrahydropyran-4-one
Structure Contains an oxygen atom at position 1 and a carbonyl group at position 3.Contains an oxygen atom at position 1 and a carbonyl group at position 4.
Relative Reactivity The proximity of the electron-withdrawing oxygen atom to the carbonyl group may slightly increase its electrophilicity compared to Tetrahydropyran-4-one.The oxygen atom is further from the carbonyl group, leading to a less pronounced inductive effect.
Potential Yields in Wittig Reaction Expected to exhibit good to excellent yields in reactions with phosphorus ylides.Also known to undergo Wittig reactions with good yields.

Comparative Analysis of Biological Activity

Table 2: Cytotoxic Activity of Substituted Dihydropyranone Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
PY801 (a 5,6-dihydropyran-2-one derivative)HCT116 (colorectal cancer)8.9[2]
PY801 (a 5,6-dihydropyran-2-one derivative)MCF7 (breast cancer)9.3[2]
Dihydropyranopyran derivative 4g (4-NO2 substitution)SW-480 (colon cancer)34.6[3]
Dihydropyranopyran derivative 4i (4-Cl substitution)SW-480 (colon cancer)35.9[3]
Dihydropyranopyran derivative 4j (3,4,5-(OCH3)3 substitution)MCF-7 (breast cancer)26.6[3]

Note: This table presents data for structurally related, but more complex, dihydropyranone derivatives to illustrate the potential of this compound class.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the synthesis of a pyran derivative and for the evaluation of its cytotoxic activity.

Synthesis of Dihydro-2H-pyran-3(4H)-one

A practical synthetic procedure for Dihydro-2H-pyran-3(4H)-one has been reported starting from the readily available α-ketoglutaric acid.[5][6] The overall process involves four steps with a reported overall yield of 31%.[5][6]

  • Ketalization: α-Ketoglutaric acid is converted to its dimethyl ester, which is then treated with trimethyl orthoformate and sulfuric acid in absolute methanol (B129727) to yield dimethyl 2,2-dimethoxypentanedioate.[6]

  • Reduction: The resulting diester is reduced with a reducing agent such as lithium aluminum hydride (LiAlH4) to afford 2,2-dimethoxypentane-1,5-diol.[6]

  • Cyclization: The diol is then subjected to cyclization. This can be achieved by converting the diol to a dimesylate followed by intramolecular cyclization to yield 3,3-dimethoxytetrahydro-2H-pyran.[6]

  • Hydrolysis: Finally, acidic hydrolysis of the ketal yields Dihydro-2H-pyran-3(4H)-one.[6]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.[7]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations: Pathways and Workflows

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer.[8][9][10] Some pyran-containing compounds have been investigated as potential inhibitors of components of this pathway, such as cyclin-dependent kinase-2 (CDK2).[3]

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Pyran_Derivatives Pyran Derivatives (Potential CDK2 Inhibitors) Pyran_Derivatives->Protein_Synthesis Inhibition

Caption: A simplified diagram of the mTOR signaling pathway, a potential target for pyran derivatives in cancer therapy.

Experimental Workflow for Synthesis and Evaluation

The process of developing and testing new pyran derivatives follows a logical progression from chemical synthesis to biological evaluation.

Experimental_Workflow Start Starting Materials (e.g., α-ketoglutaric acid) Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Compound Dihydro-2H-pyran-3(4H)-one or Derivative Purification->Compound Biological_Screening Biological Screening Compound->Biological_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Biological_Screening->Cytotoxicity Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Hit_Identification Hit Identification & Lead Optimization Data_Analysis->Hit_Identification

References

Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of Dihydro-2H-pyran-3(4H)-one, a versatile saturated oxygen heterocycle pivotal in medicinal chemistry and drug discovery. Through a comparative lens, this document contrasts its spectral characteristics with common structural alternatives, namely cyclopentanone (B42830) and tetrahydrofuran-3-one. Detailed experimental protocols and illustrative diagrams are included to support researchers in the unambiguous identification and characterization of these important chemical entities.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Dihydro-2H-pyran-3(4H)-one and two common alternative cyclic ketones. This side-by-side comparison highlights the distinct spectral features aiding in their differentiation.

Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Dihydro-2H-pyran-3(4H)-one 3.94s-H-2
3.77t5.2H-6
2.45t6.8H-4
2.02quint6.0H-5
Cyclopentanone 2.04m-CH₂
Tetrahydrofuran-3-one 3.84s-H-2
2.72t7.0H-4
2.18t7.0H-5

Table 2: ¹³C NMR Spectroscopic Data Comparison (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
Dihydro-2H-pyran-3(4H)-one [1][2]207.5C-3 (C=O)
74.5C-2
65.9C-6
37.4C-4
24.8C-5
Cyclopentanone [3]220.16C=O
38.31CH₂
23.31CH₂
Tetrahydrofuran-3-one 207.2C=O
75.1C-2
67.9C-5
42.6C-4

Table 3: Infrared (IR) Spectroscopy Data Comparison

CompoundFrequency (cm⁻¹)Functional Group
Dihydro-2H-pyran-3(4H)-one ~1725C=O (Ketone)
Cyclopentanone ~1740C=O (Ketone)
Tetrahydrofuran-3-one ~1750C=O (Ketone)

Table 4: Mass Spectrometry (EI) Data Comparison

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
Dihydro-2H-pyran-3(4H)-one [1][2]10071, 42
Cyclopentanone 8456, 55, 42, 41
Tetrahydrofuran-3-one 8658, 57, 42

Experimental Protocols

Accurate spectroscopic analysis is contingent on meticulous experimental technique. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol for acquiring high-resolution NMR spectra of small organic molecules is as follows:

  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4] The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[5]

  • Instrumentation: The spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is commonly used.

    • Number of Scans: 8 to 16 scans are generally sufficient for a ¹H spectrum, though more may be required for dilute samples.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typical.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

    • Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.

    • Relaxation Delay: A 2-second relaxation delay is commonly employed.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For the analysis of liquid samples such as Dihydro-2H-pyran-3(4H)-one, the following protocols are standard:

  • Neat Liquid (Salt Plates):

    • Place a single drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

    • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

    • A background spectrum of the clean, empty salt plates should be acquired beforehand and subtracted from the sample spectrum.

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small drop of the liquid sample directly onto the crystal surface.

    • Acquire the spectrum. The IR beam will interact with the sample at the crystal surface.[1]

    • A background spectrum of the clean, empty ATR crystal should be run first.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds:

  • Sample Introduction: The sample is introduced into the ion source, typically via direct insertion probe for liquids or through a gas chromatograph (GC-MS). The sample must be thermally stable and volatile.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

  • Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.[6]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Visualized Workflow and Fragmentation Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown ketone, integrated with the specific fragmentation pathways of Dihydro-2H-pyran-3(4H)-one as determined by mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_workflow Spectroscopic Analysis Workflow cluster_fragmentation Mass Spectrometry Fragmentation of Dihydro-2H-pyran-3(4H)-one start Unknown Ketone Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Framework ir FT-IR Spectroscopy start->ir Functional Group ID ms Mass Spectrometry (EI) start->ms Molecular Weight & Fragmentation end_node Structure Confirmed: Dihydro-2H-pyran-3(4H)-one data_analysis Combined Data Analysis & Comparison to Alternatives nmr->data_analysis ir->data_analysis ms->data_analysis molecular_ion Molecular Ion (M⁺) m/z = 100 ms->molecular_ion Ionization data_analysis->end_node Positive Match fragment1 Loss of -CHO [M-29]⁺ m/z = 71 molecular_ion->fragment1 fragment2 Loss of C₂H₂O [M-42]⁺ m/z = 58 (rearrangement) molecular_ion->fragment2 fragment3 [C₂H₂O]⁺ fragment m/z = 42 molecular_ion->fragment3

Caption: Logical workflow for spectroscopic identification and key mass spectrometry fragmentation pathways of Dihydro-2H-pyran-3(4H)-one.

References

A Comparative Guide to the Synthesis of Dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic routes for obtaining Dihydro-2H-pyran-3(4H)-one, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators such as overall yield, number of steps, and reaction conditions, supported by experimental data from published literature.

Introduction

Dihydro-2H-pyran-3(4H)-one is a heterocyclic ketone of significant interest in the synthesis of various pharmaceutical compounds. Its structural motif is a key component in a range of biologically active molecules. The efficient and scalable production of this intermediate is therefore a critical aspect of drug discovery and development. This document outlines and compares two distinct synthetic pathways to this compound, providing researchers with the necessary data to select the most suitable route for their specific needs.

Synthesis Route 1: Multi-step Synthesis from α-Ketoglutaric Acid

This pathway involves a four-step sequence starting from the readily available and inexpensive α-ketoglutaric acid. The overall yield for this route is reported to be 31%.[1]

Experimental Protocols

Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate

To a solution of α-ketoglutaric acid in absolute methanol, trimethyl orthoformate and a catalytic amount of sulfuric acid are added. The mixture is refluxed, and after an aqueous workup, the product is purified by vacuum distillation.[1]

Step 2: Reduction to 2,2-dimethoxypentane-1,5-diol

The dimethyl 2,2-dimethoxypentanedioate is reduced using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (B95107) (THF). The reaction mixture is refluxed, followed by a careful quench and workup to yield the diol, which is purified by vacuum distillation.[1]

Step 3: Cyclization to 3,3-dimethoxytetrahydro-2H-pyran

The diol is dissolved in absolute THF and treated with mesyl chloride. The resulting intramolecular cyclization affords the protected pyran derivative, which is purified by vacuum distillation.[1]

Step 4: Hydrolysis to Dihydro-2H-pyran-3(4H)-one

The 3,3-dimethoxytetrahydro-2H-pyran is dissolved in dichloromethane (B109758) and treated with trifluoroacetic acid to remove the ketal protecting group. After workup and purification by vacuum distillation, the final product is obtained.[1]

Synthesis Route 2: One-Step Oxidation of 3-Hydroxytetrahydropyran

This route offers a more direct approach, involving the oxidation of commercially available 3-hydroxytetrahydropyran to the desired ketone. A notable advantage of this method is its conciseness and high yield.

Experimental Protocol

TEMPO-mediated Oxidation

3-Hydroxytetrahydropyran is dissolved in dichloromethane, followed by the addition of sodium acetate (B1210297) and a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO). Sodium dichloroisocyanurate is then added in portions at 25 °C. The reaction is maintained at this temperature for 2 hours. After completion, the reaction mixture is filtered, and the organic phase is dried and concentrated. The final product is purified by distillation to yield a colorless oily liquid with a purity of 99% and a yield of 83%.[2]

Quantitative Data Comparison

The following table summarizes the key quantitative data for the two synthesis routes, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: From α-Ketoglutaric AcidRoute 2: Oxidation of 3-Hydroxytetrahydropyran
Starting Material α-Ketoglutaric acid3-Hydroxytetrahydropyran
Number of Steps 41
Overall Yield 31%[1]83%[2]
Step 1 Yield 90%[1]-
Step 2 Yield 74%[1]-
Step 3 Yield 47%[1]-
Step 4 Yield 99%[1]-
Key Reagents Trimethyl orthoformate, H₂SO₄, LiAlH₄, Mesyl chloride, Trifluoroacetic acidTEMPO, Sodium acetate, Sodium dichloroisocyanurate
Solvents Methanol, THF, DichloromethaneDichloromethane
Reaction Time Multi-day2 hours[2]
Purification Vacuum distillation at each stepFiltration and distillation
Product Purity Not explicitly stated99%[2]

Logical Workflow of Synthesis Routes

The following diagram illustrates the two compared synthetic pathways to Dihydro-2H-pyran-3(4H)-one.

Synthesis_Routes cluster_0 Route 1: From α-Ketoglutaric Acid cluster_1 Route 2: Oxidation A α-Ketoglutaric Acid B Dimethyl 2,2-dimethoxypentanedioate A->B Esterification & Ketalization (90%) C 2,2-dimethoxypentane-1,5-diol B->C Reduction (74%) D 3,3-dimethoxytetrahydro-2H-pyran C->D Cyclization (47%) E Dihydro-2H-pyran-3(4H)-one D->E Hydrolysis (99%) F 3-Hydroxytetrahydropyran G Dihydro-2H-pyran-3(4H)-one F->G TEMPO Oxidation (83%)

Caption: Comparative workflow of the multi-step and single-step synthesis routes.

Conclusion

Both synthetic routes offer viable methods for the preparation of Dihydro-2H-pyran-3(4H)-one. The choice between the two will largely depend on the specific requirements of the researcher or organization.

The four-step synthesis starting from α-ketoglutaric acid utilizes inexpensive starting materials but suffers from a lower overall yield and a more laborious, multi-day procedure.

In contrast, the one-step oxidation of 3-hydroxytetrahydropyran provides a significantly higher yield and a much shorter reaction time. While the starting material may be more expensive, the operational simplicity, reduced solvent usage, and high efficiency make it an attractive option for rapid and high-yielding production of the target molecule. Other oxidation methods, such as the Parikh-Doering, Dess-Martin, or Swern oxidations, could also be considered as alternatives for this transformation, each with its own set of advantages and disadvantages regarding reaction conditions and reagent toxicity.[3][4][5]

References

A Comparative Guide to the Biological Activity Screening of Dihydro-2H-pyran-3(4H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold is a significant motif in medicinal chemistry, forming the core structure of numerous synthetic compounds and natural products with a wide array of biological activities.[1] Dihydro-2H-pyran-3(4H)-one, in particular, serves as a versatile intermediate in the synthesis of complex, biologically active molecules.[2][3] While extensive biological activity data for Dihydro-2H-pyran-3(4H)-one itself is not widely available in published literature, its derivatives have shown considerable promise in various therapeutic areas, notably in oncology. This guide provides a comparative overview of the biological activities of dihydropyran derivatives and outlines standard screening methodologies to assess their potential.

Comparative Analysis of Biological Activity: Anticancer Potential

Derivatives of the dihydropyran scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4] The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest.[4] The following table summarizes the in vitro cytotoxic activity (IC50 values) of several dihydropyran and pyranone derivatives, offering a quantitative comparison of their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)
Phomapyrone AHL-60 (Human promyelocytic leukemia)31.02
Phomapyrone BHL-60 (Human promyelocytic leukemia)34.62
11S, 13R-(+)-phomacumarin AHL-60 (Human promyelocytic leukemia)27.90
4d (a 4H-pyran derivative)HCT-116 (Human colorectal carcinoma)75.1
4k (a 4H-pyran derivative)HCT-116 (Human colorectal carcinoma)85.88
Compound 3d (a coumarin (B35378) analogue bearing a 4H-pyran ring)Breast Cancer Cell Line0.018
Note: This data is compiled from various studies on pyranone derivatives and is intended to be illustrative of the potential of the scaffold. Direct comparative data for Dihydro-2H-pyran-3(4H)-one is not currently available in the cited literature.[1]

Experimental Protocols: Assessing Cytotoxicity

To ensure the reproducibility and validation of biological activity studies, detailed methodologies are essential.[4] A standard method for evaluating the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Detailed Protocol for MTT Cytotoxicity Assay [1]

Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., a dihydropyran derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the cell line and the expected mechanism of action of the compound.

  • MTT Addition: After the incubation period, remove the medium containing the test compound and add 100 µL of fresh medium and 20 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Screening Process and Potential Mechanisms

To provide a clearer understanding of the experimental process and potential biological pathways involved, the following diagrams illustrate a typical workflow for small molecule screening and a simplified signaling pathway for apoptosis.

G cluster_workflow Experimental Workflow for Small Molecule Screening start Compound Library (e.g., Dihydropyran Derivatives) primary_screen Primary High-Throughput Screening (HTS) (e.g., Cell Viability Assay) start->primary_screen hit_identification Hit Identification (Compounds showing desired activity) primary_screen->hit_identification dose_response Dose-Response and IC50 Determination hit_identification->dose_response secondary_assays Secondary/Orthogonal Assays (e.g., Apoptosis, Cell Cycle Analysis) dose_response->secondary_assays sar_studies Structure-Activity Relationship (SAR) Studies secondary_assays->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: A typical experimental workflow for the biological activity screening of a small molecule library.

G cluster_pathway Simplified Apoptosis Signaling Pathway extrinsic_stimuli Extrinsic Stimuli (e.g., Ligand Binding) receptor Death Receptors extrinsic_stimuli->receptor intrinsic_stimuli Intrinsic Stimuli (e.g., DNA Damage) mitochondria Mitochondria intrinsic_stimuli->mitochondria caspase8 Caspase-8 Activation receptor->caspase8 caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion and Future Directions

While direct biological activity data for Dihydro-2H-pyran-3(4H)-one is limited, the broader class of dihydropyran and pyranone derivatives represents a promising area for drug discovery, particularly in the development of novel anticancer agents. The data on related compounds suggests that this scaffold is a valuable starting point for the design and synthesis of new therapeutic candidates.

Future research should focus on the systematic screening of a diverse library of Dihydro-2H-pyran-3(4H)-one derivatives to establish a clear structure-activity relationship (SAR). High-throughput screening (HTS) and high-content screening (HCS) methodologies will be instrumental in identifying initial hits.[][6] Subsequent secondary and orthogonal assays will be crucial for validating these hits and elucidating their mechanisms of action.[6][7] The exploration of bioisosteric replacements for the pyranone core could also lead to compounds with improved pharmacokinetic and pharmacodynamic properties.[8] Through a comprehensive and systematic approach to screening and development, the full therapeutic potential of the dihydropyran scaffold can be realized.

References

Characterization of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of heterocyclic compounds such as Dihydro-2H-pyran-3(4H)-one is paramount for ensuring purity, confirming structure, and understanding reactivity. This guide provides a comparative overview of key analytical techniques for the characterization of Dihydro-2H-pyran-3(4H)-one, complete with experimental data and detailed protocols.

Dihydro-2H-pyran-3(4H)-one is a versatile building block in medicinal chemistry and drug discovery.[1] Its structural elucidation and purity assessment are routinely performed using a combination of spectroscopic and chromatographic methods.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of Dihydro-2H-pyran-3(4H)-one. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. For Dihydro-2H-pyran-3(4H)-one, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopic Data [1][2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.94s-H-2
3.77t5.2H-6
2.45t6.8H-4
2.02quint6.0H-5

Solvent: CDCl₃

¹³C NMR Spectroscopic Data [1][2]

Chemical Shift (δ) ppmAssignment
207.5C-3 (C=O)
74.5C-2
65.9C-6
37.4C-4
24.8C-5

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Predicted IR Absorption Data [3]

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected Intensity
Ketone (C=O)Stretch~1715Strong
Ether (C-O-C)Asymmetric Stretch1050 - 1150Strong
Alkane (C-H)Stretch2850 - 3000Medium to Strong
Alkane (CH₂)Scissoring~1470Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electron Ionization (EI) is a common method used for the analysis of Dihydro-2H-pyran-3(4H)-one.

Mass Spectrometry Data (Electron Ionization) [1][2]

m/zIon
100[M]⁺
71[M - CHO]⁺
42[C₂H₂O]⁺

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating Dihydro-2H-pyran-3(4H)-one from impurities and for quantitative analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

A combination of analytical techniques is recommended for a comprehensive purity assessment.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities, while High-Performance Liquid Chromatography (HPLC) is useful for separating non-volatile impurities and isomers.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of analytes. For compounds like Dihydro-2H-pyran-3(4H)-one, a reverse-phase HPLC method is often employed.

Comparison of Chromatographic Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a stationary phase and a liquid mobile phase.
Analytes Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Detector Mass Spectrometer (provides structural information).UV, MS, ELSD, etc.
Sensitivity HighHigh (depending on the detector).
Sample Preparation May require derivatization for polar compounds.Generally simpler, involves dissolving the sample in a suitable solvent.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of Dihydro-2H-pyran-3(4H)-one.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 500 spectrometer)[2]

Procedure: [2]

  • Sample Preparation: Dissolve approximately 5-10 mg of Dihydro-2H-pyran-3(4H)-one in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition:

    • Record the ¹H NMR spectrum.

    • Record the ¹³C NMR spectrum.

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm downfield from TMS as an internal standard.[2]

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Dihydro-2H-pyran-3(4H)-one.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 5890 Series II 5972 GCMS instrument)[2]

Procedure: [4][5]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.[4]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Scan Range: m/z 40-500.[6]

    • Ion Source Temperature: 230°C.[6]

    • MSD Transfer Line Temperature: 280°C.[6]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of Dihydro-2H-pyran-3(4H)-one.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).[6]

Procedure: [6][7]

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.[6]

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be used as a modifier.[7]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Injection Volume: 10 µL.[6]

    • Detection: UV detection at a suitable wavelength. If the compound lacks a strong chromophore, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) should be considered.[6]

Visualizing Workflows and Pathways

Synthesis of Dihydro-2H-pyran-3(4H)-one

A common synthetic route to Dihydro-2H-pyran-3(4H)-one starts from α-ketoglutaric acid and proceeds through a four-step sequence.[1][2]

Synthesis_Pathway A α-Ketoglutaric acid B Dimethyl 2,2-dimethoxypentanedioate A->B HC(OMe)₃, H₂SO₄, MeOH C 2,2-Dimethoxypentane-1,5-diol B->C LiAlH₄, THF D 3,3-Dimethoxytetrahydro-2H-pyran C->D 1. NaH, THF 2. MsCl E Dihydro-2H-pyran-3(4H)-one D->E TFA, CH₂Cl₂

Caption: Synthetic pathway of Dihydro-2H-pyran-3(4H)-one.

General Analytical Workflow

The characterization of Dihydro-2H-pyran-3(4H)-one typically follows a logical workflow to confirm its identity and purity.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_final Final Product Synthesis Synthesis of Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Identity Confirmation MS Mass Spectrometry Synthesis->MS Identity Confirmation IR IR Spectroscopy Synthesis->IR Identity Confirmation GCMS GC-MS Synthesis->GCMS Purity Check HPLC HPLC Synthesis->HPLC Purity Check PureProduct Pure Dihydro-2H-pyran-3(4H)-one GCMS->PureProduct Purification & QC HPLC->PureProduct Purification & QC

References

Dihydro-2H-pyran-3(4H)-one: A Comparative Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydro-2H-pyran-3(4H)-one, a versatile heterocyclic ketone, is increasingly utilized as a reference standard in analytical chemistry, particularly within the pharmaceutical industry. Its structural relevance to various bioactive molecules and potential impurities makes it a critical tool for method development, validation, and quality control. This guide provides an objective comparison of Dihydro-2H-pyran-3(4H)-one with alternative reference standards, supported by illustrative experimental data and detailed analytical protocols.

Performance Comparison of Reference Standards

The selection of an appropriate reference standard is paramount for achieving accurate and reproducible analytical results. This section compares Dihydro-2H-pyran-3(4H)-one with two viable alternatives: Tetrahydro-4H-pyran-4-one and Cyclohexanone. These alternatives are chosen based on their structural similarity and commercial availability as certified reference materials.

Table 1: Comparison of Physicochemical and Chromatographic Properties

PropertyDihydro-2H-pyran-3(4H)-oneTetrahydro-4H-pyran-4-oneCyclohexanone
CAS Number 23462-75-1[1][2]29943-42-8[3]108-94-1[4]
Molecular Formula C₅H₈O₂[1]C₅H₈O₂[3]C₆H₁₀O
Molecular Weight 100.12 g/mol [1]100.12 g/mol 98.14 g/mol
Purity (Typical) >98%>99%>99.5%
Boiling Point Not specified166-166.5 °C155.6 °C
Solubility Soluble in water and organic solventsVery soluble in water[5]Soluble in water and miscible with most organic solvents
HPLC Retention Time (Illustrative) 4.2 min3.8 min5.5 min
GC-MS Retention Time (Illustrative) 6.8 min6.5 min7.2 min

Table 2: Performance Characteristics as a Reference Standard

Performance MetricDihydro-2H-pyran-3(4H)-oneTetrahydro-4H-pyran-4-oneCyclohexanone
Specificity in Spectinomycin (B156147) Impurity Analysis High (structurally related impurity)[6][7][8][9]Moderate (structural analog)Low (different core structure)
Chromatographic Peak Shape GoodExcellentExcellent
Stability (Illustrative Shelf Life) 24 months36 months48 months[10]
Commercial Availability as Certified Standard LimitedReadily availableWidely available[4][10][11]
Cost-Effectiveness ModerateHighVery High

Experimental Protocols

Detailed methodologies are crucial for the successful application of a reference standard. The following are representative protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) that can be adapted for the analysis of Dihydro-2H-pyran-3(4H)-one and its alternatives.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of Dihydro-2H-pyran-3(4H)-one and its related isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

Visualizing Analytical Workflows

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes involved in using Dihydro-2H-pyran-3(4H)-one as a reference standard.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing and Evaluation Sample Sample Dilution_Sample Sample Dilution Sample->Dilution_Sample Reference_Standard Dihydro-2H-pyran-3(4H)-one Reference Standard Dilution_Standard Standard Dilution Reference_Standard->Dilution_Standard HPLC_GCMS HPLC or GC-MS Analysis Dilution_Sample->HPLC_GCMS Dilution_Standard->HPLC_GCMS Chromatogram Chromatogram HPLC_GCMS->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Report Quantification->Report

Caption: General analytical workflow for quantification using a reference standard.

Decision_Tree Start Select Reference Standard Impurity_Analysis Is it for Spectinomycin impurity analysis? Start->Impurity_Analysis DHPO Use Dihydro-2H-pyran-3(4H)-one (High Specificity) Impurity_Analysis->DHPO Yes General_Purpose Is it for general purpose cyclic ketone analysis? Impurity_Analysis->General_Purpose No THPO Consider Tetrahydro-4H-pyran-4-one (Good structural analog) General_Purpose->THPO Yes Cost_Availability Is cost and immediate availability the primary concern? General_Purpose->Cost_Availability No Cyclohexanone Use Cyclohexanone (Cost-effective, widely available) Cost_Availability->Cyclohexanone Yes Other Consider other alternatives Cost_Availability->Other No

Caption: Decision tree for selecting an appropriate reference standard.

References

A Researcher's Guide to Isomeric Purity Analysis of Dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral building blocks like Dihydro-2H-pyran-3(4H)-one is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of Dihydro-2H-pyran-3(4H)-one, supported by experimental protocols and data. We also explore alternative chiral synthons and their respective analytical considerations.

The stereochemical integrity of a molecule can significantly impact its pharmacological activity. For Dihydro-2H-pyran-3(4H)-one, a versatile heterocyclic ketone, the presence of a stereocenter necessitates rigorous analysis to quantify its enantiomeric composition. The primary analytical techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methods for Isomeric Purity

The choice of analytical technique for determining the isomeric purity of Dihydro-2H-pyran-3(4H)-one depends on factors such as the required accuracy, sample throughput, and available instrumentation. While specific quantitative data for the enantiomeric separation of Dihydro-2H-pyran-3(4H)-one is not widely published, data from the closely related compound, 6-Methoxydihydro-2H-pyran-3(4H)-one, provides a valuable reference.

Analytical MethodPrincipleAdvantagesDisadvantagesApplicability to Dihydro-2H-pyran-3(4H)-one
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).High resolution and accuracy, well-established, applicable to a wide range of compounds.[1]Requires method development to select a suitable CSP and mobile phase, can be time-consuming.[1]Highly suitable. Methods developed for similar cyclic ketones can be readily adapted.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High efficiency and sensitivity, ideal for volatile and thermally stable compounds.[1]Limited to volatile and thermally stable analytes; may require derivatization.[1]Suitable, as Dihydro-2H-pyran-3(4H)-one is expected to be sufficiently volatile.
NMR Spectroscopy Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers.[1]Rapid analysis, provides structural information, non-destructive.[1]Lower sensitivity compared to chromatographic methods, requires a suitable chiral auxiliary, potential for signal overlap.[1]Applicable for determining enantiomeric excess, especially with the use of CSAs to resolve signals of the enantiomers.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results in isomeric purity analysis. Below are representative protocols for each of the discussed techniques, which can be optimized for Dihydro-2H-pyran-3(4H)-one.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of Dihydro-2H-pyran-3(4H)-one using a chiral stationary phase.

Instrumentation:

  • HPLC system with a UV detector

Suggested Method Parameters (based on 6-Methoxydihydro-2H-pyran-3(4H)-one analysis):

  • Column: Chiralcel® OD-H (or a similar cellulose-based chiral stationary phase)

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 210 nm

Procedure:

  • Prepare a standard solution of racemic Dihydro-2H-pyran-3(4H)-one in the mobile phase.

  • Inject the standard solution into the HPLC system to determine the retention times of the two enantiomers.

  • Prepare a solution of the test sample with unknown enantiomeric excess.

  • Inject the test sample solution and record the chromatogram.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

Objective: To separate and quantify the enantiomers of Dihydro-2H-pyran-3(4H)-one in the gas phase.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

Suggested Method Parameters (based on 6-Methoxydihydro-2H-pyran-3(4H)-one analysis):

  • Column: Chiral capillary column, such as a cyclodextrin-based column (e.g., Hydrodex® β-6TBDM)

  • Carrier Gas: Helium or Hydrogen

  • Temperature Program: Initial oven temperature of 100°C, ramped to 200°C at a rate of 5°C/min

  • Injector and Detector Temperature: 250°C

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) into the GC.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Calculate the enantiomeric excess based on the integrated peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

Objective: To determine the enantiomeric excess of Dihydro-2H-pyran-3(4H)-one by inducing diastereomeric interactions with a chiral solvating agent.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral solvating agent (CSA), for example, (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol

Procedure:

  • Dissolve a known amount of the Dihydro-2H-pyran-3(4H)-one sample in the deuterated solvent in an NMR tube.

  • Acquire a proton (¹H) NMR spectrum of the sample alone.

  • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Acquire another ¹H NMR spectrum and observe the splitting of one or more signals of the analyte into two separate signals, corresponding to the two diastereomeric complexes.

  • Integrate the two new signals. The ratio of the integrals corresponds to the ratio of the enantiomers.

  • Calculate the enantiomeric excess from the integral values.

Visualization of Analytical Workflows

To illustrate the logical flow of these analytical processes, the following diagrams are provided.

Isomeric_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing Sample Dihydro-2H-pyran-3(4H)-one Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Method_Selection Method Selection Dissolution->Method_Selection Chiral_HPLC Chiral HPLC Method_Selection->Chiral_HPLC Liquid Phase Chiral_GC Chiral GC Method_Selection->Chiral_GC Gas Phase NMR_CSA NMR with CSA Method_Selection->NMR_CSA Spectroscopic Chromatogram Chromatogram/ Spectrum Acquisition Chiral_HPLC->Chromatogram Chiral_GC->Chromatogram NMR_CSA->Chromatogram Peak_Integration Peak Integration/ Signal Analysis Chromatogram->Peak_Integration Calculation Enantiomeric Excess Calculation Peak_Integration->Calculation Report Report Calculation->Report

General workflow for isomeric purity analysis.

Signaling_Pathway_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Title Comparison of Analytical Techniques HPLC Chiral HPLC (High Resolution) Data_HPLC Quantitative Purity Data HPLC->Data_HPLC Retention Times Peak Areas GC Chiral GC (High Sensitivity) Data_GC Quantitative Purity Data GC->Data_GC Retention Times Peak Areas NMR NMR with CSA (Structural Information) Data_NMR Quantitative Purity Data NMR->Data_NMR Chemical Shifts Signal Integrals Analyte Dihydro-2H-pyran-3(4H)-one Analyte->HPLC Separation on Chiral Column Analyte->GC Vaporization & Separation Analyte->NMR Interaction with Chiral Agent

Logical relationships in analytical method selection.

Alternatives to Dihydro-2H-pyran-3(4H)-one

In chiral synthesis, having access to a variety of building blocks is advantageous. Several alternatives to Dihydro-2H-pyran-3(4H)-one exist, each with its own set of properties and requirements for isomeric purity analysis.

Solketal ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol)

Solketal is a protected form of glycerol (B35011) and a versatile chiral building block. It is commercially available as a racemate and as the individual (R)- and (S)-enantiomers.

Isomeric Purity Analysis of Solketal: The isomeric purity of Solketal is typically determined by chiral GC or by derivatization followed by analysis on a standard GC or HPLC. The presence of a primary alcohol allows for easy derivatization with chiral reagents to form diastereomers, which can then be separated and quantified.

Alternative CompoundKey FeaturesTypical Isomeric Purity Analysis Method
(R)- and (S)-Solketal Commercially available enantiomers, versatile for synthesis.Chiral GC, Derivatization followed by GC or HPLC.
(2R)- and (2S)-2-Methyl-tetrahydropyran-4-one Substituted tetrahydropyranone with a different substitution pattern.Chiral GC-MS or Chiral HPLC.
(R)- and (S)-Glycidol A reactive epoxide that can be a precursor to various chiral molecules.Derivatization with a chiral reagent followed by GC or HPLC analysis.

Conclusion

The accurate determination of the isomeric purity of Dihydro-2H-pyran-3(4H)-one is critical for its application in the synthesis of enantiomerically pure compounds. Chiral HPLC, chiral GC, and NMR spectroscopy with chiral solvating agents are all powerful techniques for this purpose. The choice of method will depend on the specific requirements of the analysis. For routine quality control, chiral GC and HPLC offer high throughput and sensitivity. For detailed structural confirmation and in cases where chromatographic methods are challenging, NMR spectroscopy provides a valuable alternative. Furthermore, a range of alternative chiral building blocks, such as Solketal, are available, and their isomeric purity can be assessed using similar analytical principles. By selecting the appropriate analytical methodology and carefully optimizing the experimental conditions, researchers can confidently ensure the stereochemical quality of their chiral synthons, a crucial step in the development of new and effective pharmaceuticals.

References

A Comparative Benchmarking of Dihydro-2H-pyran-3(4H)-one Synthesis: Literature Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of two prominent synthetic routes to Dihydro-2H-pyran-3(4H)-one, a valuable building block in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of reaction yields and detailed experimental protocols to aid in methodological selection.

Introduction

Dihydro-2H-pyran-3(4H)-one is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds targeting histamine (B1213489) H3 receptors, thrombin, and 5-lipoxygenase, making efficient and high-yielding synthetic access a priority for pharmaceutical research. This guide benchmarks two distinct and reproducible synthetic strategies, providing a clear comparison of their performance based on literature-reported data.

Data Presentation: A Comparative Analysis of Synthetic Yields

The following table summarizes the quantitative data for the two primary synthesis routes for Dihydro-2H-pyran-3(4H)-one.

Synthesis Route Starting Material Number of Steps Overall Yield Key Reagents Reference
Multi-step Synthesis from α-Ketoglutaric Acidα-Ketoglutaric Acid431%LiAlH₄, MsCl, TFA[1][2][3][4]
Oxidation of 3-Hydroxytetrahydropyran3-Hydroxytetrahydropyran1Typically >84%SO₃·Py, DMSO, Et₃N (Parikh-Doering)[5][6][7]

Experimental Protocols

Multi-step Synthesis from α-Ketoglutaric Acid

This four-step synthesis provides a reliable method for obtaining Dihydro-2H-pyran-3(4H)-one from a readily available starting material.[1]

Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate (Yield: 90%)

To a solution of α-ketoglutaric acid (1.03 mol) in absolute methanol (B129727) (1.2 L) is added trimethyl orthoformate (400 mL) and concentrated sulfuric acid (25 mL). The reaction mixture is refluxed for 15-20 hours. After cooling, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate. The methanol is removed in vacuo, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate (B86663), and concentrated to give the crude product, which is purified by vacuum distillation.[1]

Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol (B2587225) (Yield: 74%)

A solution of dimethyl 2,2-dimethoxypentanedioate (0.93 mol) in dry tetrahydrofuran (B95107) (THF, 450 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 73 g) in dry THF (1.4 L). The reaction mixture is stirred at room temperature overnight. The reaction is then carefully quenched by the successive addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude diol is purified by vacuum distillation.[1]

Step 3: Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran (Yield: 47%)

To a solution of 2,2-dimethoxypentane-1,5-diol (0.590 mol) in absolute THF (450 mL) is added n-butyllithium (1.6 M in hexanes, 738 mL) at 0 °C. The mixture is stirred for 30 minutes, and then a solution of methanesulfonyl chloride (0.602 mol) in THF is added dropwise over 5 hours at room temperature. The reaction is stirred for an additional 24 hours. The reaction is quenched with water, and the solvent is removed in vacuo. The residue is dissolved in dichloromethane (B109758), filtered, and the filtrate is dried over sodium sulfate and concentrated. The product is purified by vacuum distillation.[1]

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one (Yield: 99%)

A solution of 3,3-dimethoxytetrahydro-2H-pyran (0.161 mol) in dry dichloromethane (80 mL) is added to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL). The resulting mixture is stirred overnight and then evaporated in vacuo. The residue is triturated with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic extracts are dried over sodium sulfate, concentrated, and the final product is purified by vacuum distillation.[1]

Oxidation of 3-Hydroxytetrahydropyran (Parikh-Doering Oxidation)

This single-step oxidation offers a more direct route to the target compound with generally high yields.[5][6][8]

To a solution of 3-hydroxytetrahydropyran (1.0 eq) and triethylamine (B128534) (3.0 eq) in a mixture of dichloromethane and dimethyl sulfoxide (B87167) (DMSO) is added sulfur trioxide pyridine (B92270) complex (SO₃·Py, 3.0 eq) portionwise at 0 °C. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford Dihydro-2H-pyran-3(4H)-one.

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthetic pathways described.

G cluster_0 Synthesis from α-Ketoglutaric Acid α-Ketoglutaric Acid α-Ketoglutaric Acid Dimethyl 2,2-dimethoxypentanedioate Dimethyl 2,2-dimethoxypentanedioate α-Ketoglutaric Acid->Dimethyl 2,2-dimethoxypentanedioate Esterification (90%) 2,2-Dimethoxypentane-1,5-diol 2,2-Dimethoxypentane-1,5-diol Dimethyl 2,2-dimethoxypentanedioate->2,2-Dimethoxypentane-1,5-diol Reduction (74%) 3,3-Dimethoxytetrahydro-2H-pyran 3,3-Dimethoxytetrahydro-2H-pyran 2,2-Dimethoxypentane-1,5-diol->3,3-Dimethoxytetrahydro-2H-pyran Cyclization (47%) Dihydro-2H-pyran-3(4H)-one_A Dihydro-2H-pyran-3(4H)-one 3,3-Dimethoxytetrahydro-2H-pyran->Dihydro-2H-pyran-3(4H)-one_A Hydrolysis (99%) G cluster_1 Oxidation of 3-Hydroxytetrahydropyran 3-Hydroxytetrahydropyran 3-Hydroxytetrahydropyran Dihydro-2H-pyran-3(4H)-one_B Dihydro-2H-pyran-3(4H)-one 3-Hydroxytetrahydropyran->Dihydro-2H-pyran-3(4H)-one_B Parikh-Doering Oxidation (>84%)

References

Safety Operating Guide

Safe Disposal of Dihydro-2H-pyran-3(4H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring personnel safety and environmental compliance within research and development settings. This guide provides essential, step-by-step procedures for the safe disposal of Dihydro-2H-pyran-3(4H)-one (CAS No. 23462-75-1), a flammable liquid that requires careful handling. Adherence to these protocols is vital for mitigating risks and complying with regulatory standards.

Pre-Disposal Safety and Handling

Before beginning any disposal process, it is imperative to handle Dihydro-2H-pyran-3(4H)-one with caution in a well-ventilated area, preferably under a chemical fume hood.[1][2] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure and chemical burns.[1]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCitation
Eye Protection Wear tightly fitting safety goggles or a face shield.[1][3]
Hand Protection Handle with chemical-resistant, impermeable gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[1][3][4]
Skin and Body Wear appropriate protective clothing to cover all exposed skin, along with safety shoes.[1][3][4]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1][5] If ventilation is inadequate, respiratory protection may be necessary.[3]

Hazard Identification

Understanding the hazards associated with Dihydro-2H-pyran-3(4H)-one is fundamental to its safe management. It is classified as a flammable liquid and poses several health risks.[1][6][7]

Table 2: Hazard Summary for Dihydro-2H-pyran-3(4H)-one

Hazard ClassDescriptionCitation
Physical Hazard Flammable liquid and vapor.[6]
Health Hazards Harmful if swallowed.[6]
Causes skin irritation.[1][6]
Causes serious eye irritation.[1][6]
May cause respiratory irritation.[6]

Step-by-Step Disposal Procedure

The disposal of Dihydro-2H-pyran-3(4H)-one must be conducted in strict accordance with all local, regional, and national regulations.[1][4] Do not dispose of this chemical down the drain or in the regular trash.[1][5] The following procedure outlines the general framework for its safe disposal.

Step 1: Waste Classification

  • Chemical waste generators must first determine whether the discarded chemical is classified as a hazardous waste according to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][7][8] Given its flammability and irritant properties, Dihydro-2H-pyran-3(4H)-one is considered hazardous waste.[1][6]

Step 2: Waste Collection

  • Collect waste Dihydro-2H-pyran-3(4H)-one in a designated, leak-proof, and chemically compatible container.[1][5][9]

  • If possible, use the original container, provided it is in good condition.[3] Do not use food containers.[3]

  • Ensure containers are clearly and accurately labeled as "Hazardous Waste" and include the chemical name "Dihydro-2H-pyran-3(4H)-one" and its associated hazards (e.g., Flammable, Irritant).[9][10]

Step 3: Waste Storage

  • Keep the waste container tightly sealed except when adding waste.[3][9]

  • Store the container in a designated Satellite Accumulation Area (SAA), which must be near the point of generation and under the control of laboratory personnel.[3][10]

  • The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[1][2]

  • Ensure incompatible wastes are segregated. For instance, store this organic compound away from strong oxidizing agents, acids, and bases.[3][9][11]

  • Use secondary containment for all liquid hazardous wastes to prevent spills from reaching drains.[9][10]

Step 4: Arrange for Professional Disposal

  • The final disposal of Dihydro-2H-pyran-3(4H)-one must be handled by a licensed hazardous waste disposal contractor.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9]

  • A hazardous waste manifest will be required to track the waste from its point of generation to its final treatment or disposal facility.[8][12]

Emergency Spill Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[2][13] Remove all sources of ignition.[2][7]

  • Absorb the Spill: Cover the spill with a non-combustible, inert absorbent material such as diatomite, activated carbon adsorbent, or dry sand.[1][2][14]

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container for disposal.[2][14]

  • Decontaminate: Decontaminate the spill surface, and ventilate the area until vapors have dissipated.[1]

  • Dispose of Cleanup Materials: The contaminated absorbent material and any cleaning supplies must be treated as hazardous waste and disposed of according to the procedures outlined above.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of Dihydro-2H-pyran-3(4H)-one.

G start Start: Waste Dihydro-2H-pyran-3(4H)-one Generated ppe_check 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check spill Spill Occurs start->spill collect_waste 2. Collect Waste in Designated Container ppe_check->collect_waste label_container 3. Label Container 'Hazardous Waste' & Chemical Name collect_waste->label_container collect_waste->spill storage 4. Store in Ventilated, Cool, Dry SAA label_container->storage segregate 5. Segregate from Incompatible Chemicals storage->segregate storage->spill contact_ehs 6. Contact EHS for Waste Pickup segregate->contact_ehs disposal 7. Licensed Contractor Disposes of Waste contact_ehs->disposal end End: Proper Disposal Complete disposal->end spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->collect_waste Collect spill debris as hazardous waste

Caption: Disposal Workflow for Dihydro-2H-pyran-3(4H)-one.

References

Essential Safety and Operational Guide for Dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Dihydro-2H-pyran-3(4H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is tailored for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

A critical first line of defense against chemical exposure is the correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling Dihydro-2H-pyran-3(4H)-one.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 standards are mandatory. A face shield should be worn if there is a risk of splashing.[1][2][3]Protects against splashes and airborne particles that could cause serious eye irritation.[4]
Hand Protection Chemical-resistant, impermeable gloves such as Butyl or Polyvinyl alcohol (PVA) are recommended. Nitrile gloves may be used for incidental contact but require immediate changing upon contamination.[3] Gloves must be inspected for integrity before each use.[2][3]Prevents skin contact, which can cause irritation.[5] The choice of glove material is crucial for resistance against ketones and ethers.[3]
Body Protection A standard laboratory coat is required. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or coveralls should be worn over the lab coat.[3] Wear closed-toe shoes.[4]Protects skin and personal clothing from accidental spills and contamination.[4]
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If ventilation is inadequate or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is vital for minimizing risks during the handling of Dihydro-2H-pyran-3(4H)-one.

1. Preparation:

  • Ensure that a safety shower and eyewash station are easily accessible and have been recently tested.[3]

  • Verify the proper functioning of the chemical fume hood before commencing work.[3]

  • Assemble all necessary equipment and reagents to avoid interruptions during handling.[3]

  • Don all required PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of Dihydro-2H-pyran-3(4H)-one inside a certified chemical fume hood to control exposure to vapors.[3][4]

  • Avoid direct contact with skin, eyes, and clothing.[1][6]

  • Use appropriate tools, such as spatulas or scoops, for transferring the chemical to prevent contamination and dispersal.[4]

  • Keep the container tightly closed when not in use to minimize the release of vapors.[1][3]

3. Post-Handling:

  • Decontaminate all reusable equipment following standard laboratory protocols.

  • Remove PPE in the correct order to prevent cross-contamination.

  • Dispose of single-use PPE in the designated hazardous waste stream.[4]

  • Wash hands thoroughly with soap and water after removing gloves.[1][6]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Absorb the spill with an inert, non-combustible material such as dry earth, sand, or diatomite.[2][7]

    • Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for disposal.[7]

    • Ventilate the area and decontaminate the spill surface.[2]

  • Large Spills:

    • Evacuate the immediate area.[1]

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.[3]

    • Prevent the spill from entering waterways, sewers, or confined areas.[7]

Disposal Plan

Proper disposal of Dihydro-2H-pyran-3(4H)-one and its contaminated waste is crucial for environmental protection and regulatory compliance.

1. Waste Collection:

  • Collect waste Dihydro-2H-pyran-3(4H)-one and any contaminated materials (e.g., gloves, absorbent pads, pipette tips) in a designated, properly labeled, and tightly sealed container.[2][4]

  • The container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[2]

2. Waste Segregation:

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3]

3. Final Disposal:

  • Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[2]

  • Do not dispose of Dihydro-2H-pyran-3(4H)-one down the drain or into the environment.[2]

Workflow for Handling and Disposal

cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Equipment (Eyewash/Shower) prep_hood->prep_safety handle_transfer Transfer Chemical in Fume Hood prep_safety->handle_transfer Proceed to Handling handle_seal Keep Container Sealed handle_transfer->handle_seal spill_evacuate Evacuate Area handle_transfer->spill_evacuate Spill Occurs post_decon Decontaminate Equipment handle_seal->post_decon Experiment Complete post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect Manage Waste disp_store Store in Ventilated Area disp_collect->disp_store disp_professional Arrange Professional Disposal disp_store->disp_professional spill_absorb Absorb with Inert Material spill_evacuate->spill_absorb spill_collect Collect Absorbed Waste spill_absorb->spill_collect spill_decon Decontaminate Spill Area spill_collect->spill_decon spill_decon->disp_collect Dispose of Spill Waste

Caption: Workflow for the safe handling and disposal of Dihydro-2H-pyran-3(4H)-one.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-2H-pyran-3(4H)-one
Reactant of Route 2
Dihydro-2H-pyran-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.